molecular formula C10H14N5O5PS B15589164 5'-dAMPS

5'-dAMPS

Cat. No.: B15589164
M. Wt: 347.29 g/mol
InChI Key: ULJYSQHUKIZEGB-JXBXZBNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-dAMPS is a useful research compound. Its molecular formula is C10H14N5O5PS and its molecular weight is 347.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N5O5PS

Molecular Weight

347.29 g/mol

IUPAC Name

(2R,5R)-5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5?,6-,7-/m1/s1

InChI Key

ULJYSQHUKIZEGB-JXBXZBNISA-N

Origin of Product

United States

Foundational & Exploratory

what is the structure of 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Structure and Biological Relevance of 5'-dAMPS

This guide provides a detailed overview of 2'-deoxyadenosine 5'-O-monophosphorothioate (this compound), a crucial analog of the naturally occurring deoxyadenosine monophosphate (dAMP). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structure, properties, and potential biological roles of this compound, supported by relevant experimental methodologies.

Core Structure of this compound

This compound is a structurally modified nucleotide. It is an analog of 2'-deoxyadenosine 5'-monophosphate (dAMP), a fundamental monomeric unit of DNA. The defining feature of this compound is the substitution of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom, forming a phosphorothioate linkage. This modification significantly alters the molecule's chemical properties, particularly its susceptibility to enzymatic cleavage by nucleases, rendering it more stable in biological systems.

The core structure consists of three key components:

  • Adenine: A purine nucleobase.

  • Deoxyribose: A five-carbon sugar where the hydroxyl group at the 2' position is replaced by a hydrogen atom.

  • 5'-Thiophosphate Group: A phosphate group attached to the 5' carbon of the deoxyribose sugar, with one oxygen atom replaced by a sulfur atom.

Figure 1: Schematic diagram of the core components of this compound.

Physicochemical Properties

The introduction of a sulfur atom in the phosphate moiety imparts distinct physicochemical properties to this compound compared to its natural counterpart, dAMP. These differences are critical for its biological stability and function.

PropertyThis compound (2'-Deoxyadenosine 5'-O-thiophosphate)5'-dAMP (2'-Deoxyadenosine 5'-monophosphate)
Molecular Formula C10H14N5O5PS[1]C10H14N5O6P[2][3][4]
Molecular Weight 347.29 g/mol [1][5]331.22 g/mol [2][4][]

Biological Significance and Potential Signaling Pathways

This compound serves as a valuable tool in biochemical and pharmacological research due to its enhanced stability against phosphatases. It is recognized as a potential substrate, competitive inhibitor, or regulator for enzymes that normally interact with dAMP.[5]

Role as an Enzyme Modulator

The primary biological relevance of this compound lies in its ability to mimic dAMP and interact with various enzymes involved in nucleic acid metabolism, such as kinases and polymerases. By replacing a phosphate oxygen with sulfur, the electronic properties of the phosphate group are altered, which can affect the rates of enzymatic reactions.

Potential Involvement in Purinergic Signaling

While this compound is a monophosphate, its intracellular phosphorylation can lead to the formation of di- and triphosphate analogs, such as 2'-deoxyadenosine 5'-(α-thio)triphosphate (dATPαS). dATPαS has been identified as a partial agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in a multitude of physiological processes, including platelet aggregation and neurotransmission.[3] This suggests that this compound, upon intracellular conversion, could potentially modulate purinergic signaling pathways.

purinergic_signaling dAMPS This compound (extracellular) dAMPS_intra This compound (intracellular) dAMPS->dAMPS_intra Nucleoside Transporter dADPS dADPαS dAMPS_intra->dADPS Kinase 1 dATPS dATPαS dADPS->dATPS Kinase 2 P2Y1 P2Y1 Receptor dATPS->P2Y1 Agonist Binding GPCR_cascade G-protein Signaling Cascade (e.g., PLC activation) P2Y1->GPCR_cascade Activation cellular_response Cellular Response (e.g., Ca2+ mobilization) GPCR_cascade->cellular_response Signal Transduction

Figure 2: Potential metabolic fate and signaling of this compound via P2Y1 receptor.

Distinction from Damage-Associated Molecular Patterns (DAMPs)

It is crucial to distinguish the molecule this compound from the acronym DAMPs, which stands for Damage-Associated Molecular Patterns. DAMPs are endogenous molecules released from damaged or dying cells that trigger a non-infectious inflammatory response.[1] While some nucleotides, like extracellular ATP, are recognized as DAMPs that activate pattern recognition receptors (PRRs) like TLRs and P2X7, there is currently no direct evidence to classify this compound as a DAMP.[7]

DAMP_signaling cell_stress Cellular Stress / Injury dying_cell Damaged / Dying Cell cell_stress->dying_cell DAMPs Release of DAMPs (e.g., ATP, HMGB1) dying_cell->DAMPs PRR Pattern Recognition Receptor (e.g., TLR, P2X7) DAMPs->PRR Binding immune_cell Immune Cell PRR->immune_cell Activation inflammatory_response Inflammatory Response (Cytokine Release) immune_cell->inflammatory_response

Figure 3: Generalized signaling pathway for Damage-Associated Molecular Patterns (DAMPs).

Experimental Protocols and Methodologies

The study of this compound involves its chemical or enzymatic synthesis, purification, and subsequent use in various biological assays.

Synthesis of this compound

Chemical synthesis of nucleotide analogs like this compound typically involves the phosphorylation of the corresponding protected nucleoside at the 5'-hydroxyl position. A common approach is the "one-pot, three-step" strategy which can be adapted for thiophosphorylation.

Protocol Outline:

  • Monothiophosphorylation: A protected 2'-deoxyadenosine is reacted with a thiophosphorylating agent (e.g., thiophosphoryl chloride) in an organic solvent.

  • Reaction with Pyrophosphate: The resulting intermediate is then reacted with a pyrophosphate salt to form the thiotriphosphate analog. For monothiophosphate, this step is modified or bypassed.

  • Hydrolysis and Deprotection: The reaction mixture is hydrolyzed, and all protecting groups are removed to yield the final this compound product.[8]

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from the synthesis reaction mixture is essential to remove unreacted starting materials and by-products. Anion-exchange and reversed-phase HPLC are the most common methods.

General HPLC Protocol:

  • Column: A C18 reversed-phase column or a strong anion-exchange (SAX) column.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer and an organic solvent like acetonitrile is typically used for reversed-phase HPLC. For anion-exchange, a salt gradient (e.g., NaCl or ammonium bicarbonate) is employed.

  • Detection: UV absorbance is monitored at approximately 260 nm, the absorbance maximum for adenine.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized.[9]

HPLC_workflow start Crude Synthesis Product injection Sample Injection start->injection hplc_column HPLC Column (e.g., C18 or SAX) injection->hplc_column separation Elution with Mobile Phase Gradient hplc_column->separation detection UV Detector (260 nm) separation->detection fractionation Fraction Collector detection->fractionation end Purified this compound fractionation->end

Figure 4: General experimental workflow for the purification of this compound by HPLC.

Enzymatic Assays

To investigate the interaction of this compound with target enzymes, various kinetic assays can be performed. These assays typically measure the rate of product formation or substrate depletion over time.

Example: Kinase Activity Assay

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a phosphate donor (like ATP), and MgCl2.

  • Initiation of Reaction: The reaction is initiated by adding this compound (as the substrate).

  • Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding EDTA or by heat inactivation).

  • Product Quantification: The formation of the phosphorylated product (dADPαS) is quantified using methods such as HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

  • Kinetic Parameter Determination: The initial reaction rates at various substrate concentrations are used to determine kinetic parameters like Km and Vmax.

References

An In-depth Technical Guide to the Chemical Properties of 2'-Deoxyadenosine 5'-O-thiophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2'-Deoxyadenosine 5'-O-thiophosphate and its analogs. This document delves into its fundamental characteristics, its role as a substrate for various DNA polymerases, its involvement in cellular signaling pathways, and detailed experimental protocols relevant to its synthesis and application.

Core Chemical Properties

2'-Deoxyadenosine 5'-O-thiophosphate is a nucleoside analog where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This substitution can occur at the α, β, or γ phosphate position, leading to different isomers with distinct chemical and biological properties. The most commonly studied and utilized analog is 2'-Deoxyadenosine 5'-O-(α-thio)triphosphate (dATPαS).

The presence of the thiophosphate modification introduces chirality at the phosphorus center, resulting in two stereoisomers: the Sp and Rp diastereomers. These diastereomers often exhibit different substrate specificities for enzymes.

Below is a summary of the key chemical properties for 2'-Deoxyadenosine 5'-O-monothiophosphate and its tri-phosphate analog.

Property2'-Deoxyadenosine 5'-O-monothiophosphate2'-Deoxyadenosine 5'-O-(1-thio)triphosphate (dATPαS)
Molecular Formula C₁₀H₁₄N₅O₅PS[1][2][3]C₁₀H₁₆N₅O₁₁P₃S[4][][6]
Molecular Weight 347.29 g/mol [1][2][3]507.25 g/mol [][6][7]
CAS Number 64145-26-2 (Sodium Salt)[2]64145-28-4 (Isomer undefined)[4]
Appearance SolidCrystalline Solid
Purity ---≥95% by AX-HPLC[][8]
Storage Conditions Store at -20°CStore at -20°C or below in aqueous solution[][6]
Solubility Soluble in 1N ammonium hydroxide (50 mg/ml) and water.[9]Soluble in water.

Interaction with DNA Polymerases: A Kinetic Perspective

dATPαS is widely used in molecular biology as a substrate for DNA polymerases. The sulfur substitution at the α-phosphate position makes the resulting phosphodiester bond resistant to cleavage by exonucleases. The stereochemistry of the thiophosphate group significantly influences its incorporation by different DNA polymerases.

Kinetic Parameters of dATPαS Incorporation

The efficiency of incorporation of dATPαS diastereomers varies among different DNA polymerases. Pre-steady-state kinetic analysis provides valuable insights into the catalytic efficiency (kpol/Kd) of this process.

DNA PolymeraseSubstratekpol (s⁻¹)Kd (µM)Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Stereoselectivity (Sp/Rp)Metal IonReference
DNA Polymerase β (rat) dATP----Mg²⁺[10]
Sp-dATPαS---57.5Mg²⁺[10]
Rp-dATPαS---Mg²⁺[10]
Sp-dATPαS---7.6Mn²⁺[10]
Rp-dATPαS---Mn²⁺[10]
Sp-dATPαS---21Cd²⁺[10]
Rp-dATPαS---Cd²⁺[10]
Klenow Fragment (DNA Pol I) dATP (misincorporation)-----[11]
(αS)dATP (misincorporation)-----[11]
α-thio-dATP7 s⁻¹----[12]
Vent DNA Polymerase dCTPαSLittle effect on kpolLittle effect on Kd---[13]
T7 DNA Polymerase dATP210 ± 1515.5 ± 213.5 ± 2-Mg²⁺[14]
Pfu DNA Polymerase dCTP6.7250.268--[15]

Role in Cellular Signaling: The Purinergic Pathway

Extracellular nucleotides, including ATP and its analogs, act as signaling molecules by activating purinergic receptors. These receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). The P2 receptors are further divided into P2X ion channels and P2Y G protein-coupled receptors. dATPαS has been shown to interact with certain P2Y receptor subtypes, implicating it in purinergic signaling pathways that regulate a wide range of physiological processes.

The general mechanism of purinergic signaling involves the release of ATP into the extracellular space, where it can bind to P2 receptors on the same or neighboring cells. The signal is terminated by the enzymatic degradation of ATP to ADP, AMP, and finally adenosine by ectonucleotidases. Adenosine can then activate P1 receptors, often eliciting opposing cellular responses.

Below is a diagram illustrating the core components of the purinergic signaling pathway.

PurinergicSignaling ATP ATP ADP ADP ATP->ADP CD39 P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y AMP AMP ADP->AMP CD39 ADP->P2Y Ado Adenosine AMP->Ado CD73 P1 P1 Receptor (GPCR) Ado->P1 Ion_Flux Ion Flux P2X->Ion_Flux Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) P2Y->Second_Messengers CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ecto-5'-nucleotidase) P1->Second_Messengers Cellular_Response_P2 Cellular Response Ion_Flux->Cellular_Response_P2 Second_Messengers->Cellular_Response_P2 Cellular_Response_P1 Cellular Response Second_Messengers->Cellular_Response_P1

Caption: Overview of the purinergic signaling pathway.

Experimental Protocols

Synthesis of 2'-Deoxyadenosine 5'-O-(1-thio)triphosphate (dATPαS)

A simplified one-pot, three-step synthesis for dNTPs, which can be adapted for thiophosphate analogs, has been described.[16] The general workflow involves:

  • Monophosphorylation: The starting nucleoside (2'-deoxyadenosine) is monophosphorylated.

  • Reaction with Pyrophosphate: The resulting monophosphate is reacted with tributylammonium pyrophosphate.

  • Hydrolysis: The cyclic intermediate is hydrolyzed to yield the final dNTP product.

For the synthesis of the thiotriphosphate, thiophosphorylating agents are used in the initial phosphorylation step.

SynthesisWorkflow cluster_synthesis dATPαS Synthesis Workflow start 2'-Deoxyadenosine step1 Monothiophosphorylation start->step1 intermediate1 2'-Deoxyadenosine 5'-O-monothiophosphate step1->intermediate1 step2 Reaction with Tributylammonium Pyrophosphate intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 end dATPαS step3->end

Caption: A simplified workflow for the synthesis of dATPαS.

Manual Sanger Sequencing using ddATP

dATP and its analogs are fundamental to Sanger sequencing. The chain termination method relies on the incorporation of dideoxynucleotides (ddNTPs) by a DNA polymerase. The following is a generalized protocol for the "A" reaction in manual Sanger sequencing.

Reagents:

  • Single-stranded DNA template

  • Sequencing Primer

  • DNA Polymerase (e.g., Klenow fragment)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • ddATP solution

  • Sequencing Buffer

  • Stop Solution (e.g., formamide with tracking dyes)

Procedure:

  • Annealing: Mix the DNA template, sequencing primer, and sequencing buffer. Heat to 65°C for 2 minutes and then cool slowly to room temperature to allow the primer to anneal.

  • Labeling (if using an unlabeled primer): Add the dNTP mix (with one radiolabeled dNTP) and DNA polymerase. Incubate at room temperature for 5 minutes.

  • Termination Reaction: Add the ddATP solution to the reaction mixture. The ratio of dATP to ddATP is critical and is typically around 100:1.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Termination: Add the stop solution to terminate the reaction.

  • Gel Electrophoresis: Denature the samples and run them on a high-resolution denaturing polyacrylamide gel to separate the fragments by size.

  • Autoradiography: Expose the gel to X-ray film to visualize the DNA sequence.

SangerSequencingWorkflow cluster_sanger Manual Sanger Sequencing Workflow (A Reaction) start ssDNA Template + Primer step1 Annealing start->step1 intermediate1 Annealed Template-Primer step1->intermediate1 step2 Labeling Reaction (dNTPs, DNA Polymerase) intermediate1->step2 intermediate2 Labeled DNA step2->intermediate2 step3 Termination Reaction (ddATP) intermediate2->step3 intermediate3 Terminated DNA Fragments step3->intermediate3 step4 Denaturing Gel Electrophoresis intermediate3->step4 end Sequence Visualization (Autoradiography) step4->end

Caption: Workflow for manual Sanger sequencing.

Dithio- and Trithiophosphate Analogs

Further modifications of the phosphate chain, such as the introduction of two or three sulfur atoms (dithio- and trithiophosphates), create analogs with altered properties. Information on the specific chemical properties of 2'-Deoxyadenosine 5'-O-dithiophosphate and -trithiophosphate is less abundant in the literature compared to the monothio analog. However, these compounds are of interest for studying enzyme mechanisms and developing nuclease-resistant oligonucleotides. The synthesis of these highly modified nucleotides is more complex and often results in a mixture of diastereomers that require careful purification.

Conclusion

2'-Deoxyadenosine 5'-O-thiophosphate and its analogs are invaluable tools in molecular biology and drug discovery. Their unique chemical properties, particularly the nuclease resistance conferred by the thiophosphate modification and the stereospecific interactions with enzymes, have led to their widespread use in techniques such as DNA sequencing and the study of enzyme kinetics. Furthermore, their ability to modulate purinergic signaling pathways opens up avenues for therapeutic intervention in a variety of diseases. This guide provides a foundational understanding of these important molecules, offering a resource for researchers and scientists working at the cutting edge of biochemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Cellular Mechanism of Action of Adenosine-Containing DAMPs via the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the cellular environment, the distinction between self and non-self, or health and danger, is paramount for maintaining homeostasis. The innate immune system has evolved sophisticated mechanisms to detect molecular signatures of pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), and endogenous signals of cellular stress or damage, termed Damage-Associated Molecular Patterns (DAMPs).[1][2] These molecules are recognized by Pattern Recognition Receptors (PRRs), which initiate signaling cascades to elicit inflammatory and antimicrobial responses.

This guide focuses on the cellular mechanism of action of a critical class of DAMPs: adenosine-containing nucleic acids. While 2'-deoxyadenosine 5'-monophosphate (5'-dAMP) is a fundamental building block of DNA, its presence in aberrant locations, such as the cytoplasm in the form of double-stranded DNA (dsDNA), constitutes a potent danger signal.[3][4] This signal is primarily detected by the PRR cyclic GMP-AMP synthase (cGAS), which triggers the potent STING (Stimulator of Interferon Genes) pathway, a central hub in innate immunity.[3][5] Understanding this pathway is critical for drug development in oncology, autoimmune disorders, and infectious diseases.

Core Mechanism of Action: The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical link between the detection of cytosolic DNA and the induction of a robust innate immune response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6]

Sensing of Cytosolic DNA by cGAS

Under normal conditions, DNA is sequestered within the nucleus and mitochondria. The presence of dsDNA in the cytoplasm—arising from DNA viruses, retroviruses, intracellular bacteria, or cellular damage leading to the release of mitochondrial or nuclear DNA—is a hallmark of danger.[3][7] The enzyme cGAS acts as the primary sensor for this cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change, leading to its activation.[3]

Synthesis of the Second Messenger cGAMP

Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from cellular ATP and GTP.[3][8] This non-canonical cyclic dinucleotide (CDN), featuring both 2'-5' and 3'-5' phosphodiester bonds, is the endogenous ligand for STING.[8]

STING Activation and Translocation

STING is an endoplasmic reticulum (ER) resident transmembrane protein.[8] The binding of 2'3'-cGAMP to the ligand-binding domain of STING dimers induces a significant conformational change.[8] This activation triggers the translocation of the STING protein from the ER, via the Golgi apparatus, to perinucler microsomes.[8]

Recruitment and Activation of Downstream Effectors

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][9] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9]

Transcriptional Response

Phosphorylated IRF3 forms dimers, which then translocate to the nucleus.[9] In the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons, such as IFN-β.[9] The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[9] Secreted type I IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the adaptive immune response.

Quantitative Data on STING Pathway Activation

The activation of the STING pathway can be quantified by measuring various downstream outputs. The potency of different STING agonists is often compared using in vitro cell-based assays.

CompoundCell LineAssay TypeReadoutPotency (EC50)Reference
2'3'-cGAMPTHP-1IFN-β Luciferase ReporterLuminescence~5-15 µM[9][10]
c-di-AMPTHP-1IFN-β ELISAProtein Secretion~2-10 µM[6]
DMXAA (murine)J774IFN-β ELISAProtein Secretion~20-50 µg/mL[5]
dsDNA (transfected)MEFsRT-qPCRIfnb mRNA fold inductionNot Applicable[11]

Table 1: Representative quantitative data on the activation of the STING pathway by various agonists. EC50 values can vary significantly based on cell type, delivery method, and assay conditions.

StimulationCell LineTime PointGeneFold Induction (mRNA)Reference
dsDNA (transfected)MEFs6 hoursIfnb~100-300 fold[11]
dsDNA (transfected)MEFs6 hoursCxcl10~50-150 fold[11]
dsDNA (transfected)MEFs6 hoursIsg15~20-60 fold[11]
cGAMP-STINGΔTMRAW264.724 hoursIfnb~4-8 fold[12]

Table 2: Example of downstream gene expression changes following STING pathway activation in murine cells. Fold induction is relative to untreated controls.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus DNA Cytosolic dsDNA (DAMP) cGAS cGAS (Sensor) DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds & Activates STING_active STING (active) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IKK IKK STING_active->IKK Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates pTBK1->STING_active Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Binds cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus NFkB NF-κB IKK->NFkB Activates NFkB_target NF-κB Target Genes (Pro-inflammatory Cytokines) NFkB->NFkB_target Drives Transcription NFkB->cluster_nucleus Gene_IFN Type I IFN Genes (e.g., IFN-β) ISRE->Gene_IFN Drives Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_IFN->Cytokines Translation & Secretion NFkB_target->Cytokines Translation & Secretion

Caption: The cGAS-STING signaling pathway.

STING_Activation_Workflow cluster_prep Day 1: Cell Seeding & Preparation cluster_stim Day 2: Cell Stimulation cluster_readout Day 3: Data Acquisition & Analysis cluster_elisa Option A: ELISA cluster_luc Option B: Luciferase Assay seed_cells Seed reporter cells (e.g., THP-1 Lucia ISG) in 96-well plate incubate1 Incubate cells (e.g., 24 hours, 37°C, 5% CO2) seed_cells->incubate1 prepare_agonists Prepare serial dilutions of STING agonist (e.g., 2'3'-cGAMP) add_agonists Add agonist dilutions or vehicle control to cells prepare_agonists->add_agonists transfection [Optional] Co-administer with transfection reagent for delivery add_agonists->transfection incubate2 Incubate for specified time (e.g., 18-24 hours) add_agonists->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant lyse_cells Lyse cells for intracellular readouts (e.g., qPCR, Western Blot) incubate2->lyse_cells elisa_plate Add supernatant to pre-coated ELISA plate collect_supernatant->elisa_plate add_reagent Add Luciferase assay reagent collect_supernatant->add_reagent elisa_steps Perform ELISA steps (detection Ab, substrate) elisa_plate->elisa_steps read_absorbance Read absorbance (450 nm) elisa_steps->read_absorbance analyze_data Analyze Data: - Subtract background - Plot dose-response curve - Calculate EC50 read_absorbance->analyze_data read_luminescence Read luminescence add_reagent->read_luminescence read_luminescence->analyze_data

References

5'-dAMPS as a precursor in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2'-Deoxyadenosine Phosphoramidite as a Precursor in Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications in research, diagnostics, and therapeutics.[1] The predominant and most efficient method for this process is solid-phase phosphoramidite chemistry.[1][2] This guide provides a detailed technical overview of the role of 2'-deoxyadenosine phosphoramidite as a key precursor in the synthesis of DNA oligonucleotides. While the term "5'-dAMPS" is not standard nomenclature in this context, it is understood to refer to the protected deoxyadenosine phosphoramidite monomer, the essential building block for incorporating adenine residues into a growing DNA chain.

Phosphoramidite chemistry, first described in the early 1980s, offers exceptionally high coupling efficiencies, making it the gold standard for the automated synthesis of custom DNA and RNA sequences.[2][3] The process involves the sequential, cyclic addition of nucleoside phosphoramidites to a growing chain anchored to a solid support.[4][5] This method's success relies on the careful use of protecting groups to ensure that only the desired chemical reactions occur at each step, leading to high-purity final products.[2]

The 2'-Deoxyadenosine (dA) Phosphoramidite Monomer

The 2'-deoxyadenosine phosphoramidite is a chemically modified nucleoside designed for stability and controlled reactivity during synthesis. Its structure features several critical protecting groups that prevent unwanted side reactions.[2][6]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected by a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is stable throughout the synthesis cycle but can be removed cleanly under mild acidic conditions to allow for the addition of the next nucleotide.[2][7]

  • Exocyclic Amine Protection: The exocyclic amino group (N6) of the adenine base is reactive and must be protected. The most common protecting group is benzoyl (Bz), though others like acetyl (Ac) or phenoxyacetyl (Pac) are used in "UltraMILD" synthesis protocols for sensitive oligonucleotides.[8][9][10]

  • 3'-Phosphorus Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite. This group consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group is an excellent leaving group during the coupling reaction, while the β-cyanoethyl group protects the phosphate backbone and is removed during the final deprotection step.[2][6]

Fig. 1: Schematic of a protected dA-phosphoramidite monomer.

The Solid-Phase Oligonucleotide Synthesis Cycle

Automated oligonucleotide synthesis occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, and proceeds in the 3' to 5' direction.[4][9] Each addition of a phosphoramidite monomer involves a four-step cycle that is repeated until the desired sequence is assembled.[1][8]

  • Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside anchored to the solid support. This is achieved by treating the support with a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4] This exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The cleaved DMT cation is orange, and its absorbance can be measured to monitor the efficiency of each cycle in real time.[9]

  • Step 2: Coupling The next phosphoramidite in the sequence (e.g., dA-phosphoramidite), dissolved in acetonitrile, is activated by a weak acid like 1H-tetrazole or a derivative.[4][11] The activated phosphoramidite is then delivered to the column containing the solid support. The exposed 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphorus atom, displacing the diisopropylamino group and forming a phosphite triester linkage.[4] This reaction is extremely efficient, with coupling yields typically exceeding 99%.[2]

  • Step 3: Capping Because the coupling reaction is not 100% efficient, a small fraction (typically <1%) of the 5'-hydroxyl groups may fail to react.[12] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a capping step.[11] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.[4]

  • Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle. Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[9] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[13]

Once this four-step cycle is complete, the chain is ready for the next monomer to be added, and the entire process is repeated.

start Start: Solid Support with First Nucleoside (5'-DMT on) deblock 1. Deblocking (Acid Treatment) start->deblock Remove 5'-DMT free_oh Free 5'-OH Group Exposed deblock->free_oh coupling 2. Coupling (Add dA-Phosphoramidite + Activator) free_oh->coupling capping 3. Capping (Acetic Anhydride) free_oh->capping <1% unreacted phosphite Phosphite Triester Linkage Formed (n+1 chain) coupling->phosphite Chain Elongation oxidation 4. Oxidation (Iodine Treatment) phosphite->oxidation capped Unreacted Chains (n) Capped capping->capped phosphate Stable Phosphate Triester Formed oxidation->phosphate cycle_end Cycle Complete Ready for next nucleotide phosphate->cycle_end cycle_end->deblock Repeat Cycle for next base

Fig. 2: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Quantitative Data Summary

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following table summarizes key quantitative data associated with the use of dA-phosphoramidite and the overall process.

ParameterTypical ValueSignificance
Coupling Efficiency > 99% per cycle[2][]Critically impacts the overall yield of the full-length product. A small decrease in efficiency drastically reduces the yield of longer oligonucleotides.[15]
Overall Theoretical Yield (Coupling Efficiency)^(n-1) where n = oligo length[15]For a 40-mer with 99% efficiency, yield is ~67.6%. At 98.5%, yield drops to ~55.8%.[15][16]
dA-Phosphoramidite Concentration 0.05 M - 0.1 M in Acetonitrile[17]Ensures sufficient reagent is available to drive the coupling reaction to completion.
Activator Concentration 0.2 M - 0.7 M (e.g., 1H-tetrazole)[4]A significant molar excess is required for rapid and complete activation of the phosphoramidite.
Standard Coupling Time 20 - 30 seconds[4][13]Fast reaction times allow for rapid synthesis cycles. Sterically hindered or modified phosphoramidites may require longer times.[13]
Deblocking Time ~ 60 - 120 secondsSufficient time to remove the DMT group without causing depurination of the growing chain.[4]

Experimental Protocols

The following protocols outline the standard procedures for automated solid-phase synthesis and the subsequent cleavage and deprotection steps.

Protocol 1: Automated Synthesis Cycle (Single dA Addition)

This protocol describes a single cycle on an automated DNA synthesizer. Reagents are delivered from reservoirs to a column containing the solid support.

  • Column Preparation: The synthesis column containing the solid support with the initial 3'-nucleoside is placed on the synthesizer.

  • Deblocking:

    • Flush the column with dry acetonitrile.

    • Deliver a solution of 3% Dichloroacetic Acid (DCA) in dichloromethane to the column and incubate for 60-90 seconds to remove the 5'-DMT group.[4]

    • Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver a 0.1 M solution of dA-phosphoramidite in acetonitrile and a 0.45 M solution of 1H-tetrazole in acetonitrile to the column.[4][13]

    • Allow the coupling reaction to proceed for 30 seconds.[13]

    • Wash the column with acetonitrile.

  • Capping:

    • Deliver Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (16% 1-methylimidazole in THF) to the column.

    • Incubate for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the column with acetonitrile.

  • Oxidation:

    • Deliver a 0.02 M solution of iodine in THF/Pyridine/Water to the column.[13]

    • Incubate for 30 seconds to oxidize the phosphite triester to a phosphate triester.

    • Wash the column with acetonitrile.

  • Cycle Completion: The cycle is now complete. The synthesizer proceeds to the deblocking step for the addition of the next phosphoramidite.

Protocol 2: Post-Synthesis Cleavage and Deprotection

After the final sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

  • Support Extrusion: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG) to a 2 mL screw-cap vial.

  • Cleavage and Deprotection (Standard Benzoyl Protection):

    • Add 1 mL of concentrated ammonium hydroxide (~28-30%) to the vial containing the support.[9]

    • Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker and removes the β-cyanoethyl groups from the phosphates and the benzoyl protecting groups from the dA, dC, and dG bases.

    • Allow the vial to cool to room temperature.

  • Product Recovery:

    • Carefully draw off the ammonium hydroxide solution containing the crude oligonucleotide using a syringe and pass it through a filter to remove the CPG particles.

    • Transfer the solution to a new tube.

    • Wash the CPG support with 0.5 mL of water and combine the wash with the initial solution.

  • Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum centrifuge.

  • Resuspension: Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and purification (typically by HPLC or PAGE).

Note: For oligonucleotides with sensitive modifications, milder deprotection schemes such as "UltraMILD" (using Pac-dA, Ac-dC, iPr-Pac-dG phosphoramidites and deprotection with potassium carbonate in methanol) or "UltraFAST" (using AMA reagent at 65°C for 5-10 minutes) should be employed.[10][18]

Conclusion

The 2'-deoxyadenosine phosphoramidite, as with its C, G, and T counterparts, is a highly engineered molecule that enables the precise and efficient chemical synthesis of DNA. The robustness of phosphoramidite chemistry, characterized by high coupling efficiencies and suitability for automation, has been fundamental to advancements across the life sciences. A thorough understanding of the synthesis cycle, the role of protecting groups, and the critical parameters that govern reaction efficiency is essential for researchers and developers aiming to produce high-quality, custom oligonucleotides for demanding applications in genomics, molecular diagnostics, and the development of nucleic acid-based therapeutics.

References

discovery and history of 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP): A Core STING Agonist

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger-associated molecular pattern (DAMP) that signals infection or cellular damage.[1][2][3] Central to the activation of this pathway is the endogenous second messenger, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This guide provides a comprehensive technical overview of the discovery, history, and key experimental data related to 2',3'-cGAMP for researchers, scientists, and drug development professionals.

Discovery and History

The journey to understanding STING activation began with the observation that cytosolic double-stranded DNA (dsDNA) triggers a type I interferon (IFN) response.[2] Initially, STING was identified as a critical adaptor protein in this pathway, but the direct mechanism of its activation by cytosolic DNA remained elusive.

A pivotal breakthrough came in 2013 with the discovery of cyclic GMP-AMP synthase (cGAS) as the direct sensor of cytosolic DNA.[2][4] Upon binding to dsDNA, cGAS catalyzes the synthesis of a novel cyclic dinucleotide from GTP and ATP.[1][5] This molecule was identified as 2',3'-cGAMP and was shown to be the endogenous high-affinity ligand for STING.[1][4] This discovery elucidated the core signaling axis of the pathway: cytosolic dsDNA is detected by cGAS, which in turn produces 2',3'-cGAMP, the second messenger that directly binds to and activates STING.[1][2][4]

Prior to the discovery of 2',3'-cGAMP, other molecules were identified as STING agonists, including bacterial cyclic dinucleotides (e.g., c-di-GMP, c-di-AMP) and synthetic small molecules like DMXAA (5,6-dimethylxanthenone-4-acetic acid).[4] However, DMXAA was found to be a potent activator of murine STING but not human STING, which led to its failure in clinical trials.[4] The identification of 2',3'-cGAMP as the endogenous human STING agonist has since spurred intense research into the development of direct STING agonists for therapeutic applications, particularly in cancer immunotherapy.[6][7][8][9]

The cGAS-STING Signaling Pathway

The activation of the STING pathway by 2',3'-cGAMP is a multi-step process that culminates in the production of type I interferons and other pro-inflammatory cytokines.

  • cGAS Activation: The pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from pathogens or from damaged host cells.[1][2] The enzyme cGAS binds to this cytosolic dsDNA.[2]

  • 2',3'-cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and becomes catalytically active, synthesizing 2',3'-cGAMP from cellular GTP and ATP.[1][5]

  • STING Activation: 2',3'-cGAMP then binds to the ligand-binding domain of STING, which resides on the membrane of the endoplasmic reticulum (ER).[10] This binding induces a conformational change in the STING dimer.

  • Translocation and Kinase Recruitment: The activated STING dimer translocates from the ER to the Golgi apparatus.[10] During this translocation, STING recruits TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: At the Golgi, TBK1 phosphorylates interferon regulatory factor 3 (IRF3).[10] STING also facilitates the activation of NF-κB.

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with NF-κB, drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[10]

STING_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus STING_inactive STING (inactive) STING_active STING_active STING_inactive->STING_active Translocates IFN_genes Type I IFN & Cytokine Genes cGAMP cGAMP cGAMP->STING_inactive Binds & Activates TBK1 TBK1 STING_active->TBK1 Recruits NFkB NFkB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 pIRF3->IFN_genes Dimerizes & Translocates pNFkB pNFkB pNFkB->IFN_genes Translocates

Quantitative Data

The following tables summarize key quantitative data for 2',3'-cGAMP and, for comparison, other relevant STING agonists.

Table 1: Binding Affinities of STING Agonists

LigandHuman STING (WT) KdMurine STING KdReference
2',3'-cGAMP~3.79 nM-[4]
c-di-GMP~5 µM~1.7 µM[4]
c-di-AMP~3.5 µM~4.4 µM[4]
DMXAANo binding~1.6 µM[4]
diABZI~1.6 nM-[4]

Table 2: In Vitro Potency of STING Agonists

CompoundCell LineAssayEC50Reference
2',3'-cGAMPTHP-1IFN-β Induction~53.9 µM[4]
diABZITHP-1IFN-β Induction~3.1 µM[4]
G10THP-1 (HAQ variant)IRF3 ActivationLess active[4]
G10Human Fibroblasts (R232 variant)IRF3 Activation2.5 µM[4]
SR-717THP-1IFN-β InductionEC80 of 3.6 µM[4]

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using THP-1 Lucia ISG Reporter Cells

This protocol describes a method to quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated gene (ISG) reporter.

Materials:

  • THP-1 Lucia ISG cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 2',3'-cGAMP or other STING agonists

  • QUANTI-Luc™ reagent

  • 96-well white opaque plates

  • Luminometer

Methodology:

  • Cell Culture: Culture THP-1 Lucia ISG cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells at a density of 5 x 104 cells per well in a 96-well white opaque plate.

  • Stimulation: Prepare serial dilutions of the STING agonist (e.g., 2',3'-cGAMP) in cell culture medium. Add the diluted agonist to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Add 20 µL of the cell culture supernatant to a new white opaque 96-well plate. c. Add 50 µL of the QUANTI-Luc™ reagent to each well. d. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence values against the concentration of the STING agonist to determine the EC50.

In_Vitro_STING_Activation_Workflow

Protocol 2: Synthesis of 2',3'-cGAMP

The chemical synthesis of 2',3'-cGAMP is a complex multi-step process. A general overview of a common synthetic strategy is provided below. For detailed protocols, refer to specialized organic chemistry literature.

General Strategy: The synthesis typically involves the coupling of protected guanosine and adenosine phosphoramidites, followed by oxidation, deprotection, and cyclization steps.

cGAMP_Synthesis_Logic

Therapeutic Potential and Future Directions

The discovery of 2',3'-cGAMP and the elucidation of the cGAS-STING pathway have opened new avenues for therapeutic intervention, particularly in oncology. Activation of STING in the tumor microenvironment can lead to the production of type I interferons, which enhance antigen presentation and promote the recruitment and activation of cytotoxic T cells, thereby converting an immunologically "cold" tumor into a "hot" one.

Numerous synthetic STING agonists are currently in preclinical and clinical development.[6][7][8][9] Challenges remain, including optimizing drug delivery to the tumor, mitigating systemic toxicities, and understanding the role of STING in different cell types within the tumor microenvironment. Future research will likely focus on developing next-generation STING agonists with improved pharmacological properties and exploring combination therapies with other immunomodulatory agents, such as checkpoint inhibitors.

References

The Intracellular Architect: A Technical Guide to the Biological Functions of 5'-deoxyadenosine Monophosphate (5'-dAMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-deoxyadenosine monophosphate (5'-dAMPS), or dAMP, is a fundamental deoxyribonucleotide essential for life. While structurally similar to adenosine monophosphate (AMP), the precursor to the ubiquitous signaling molecule adenosine triphosphate (ATP), the biological roles of dAMP are starkly different and exclusively intracellular. This technical guide provides an in-depth exploration of the core biological functions of dAMP, focusing on its critical role as a monomeric unit for DNA synthesis and repair, and its intricate involvement in nucleotide metabolism. In stark contrast to ATP, which functions as a prominent Damage-Associated Molecular Pattern (DAMP) in the extracellular space to trigger inflammatory responses, there is no current scientific evidence to support a role for dAMP as an extracellular signaling molecule or a DAMP. This guide will detail the metabolic pathways of dAMP, provide quantitative data on relevant enzymes, and present experimental protocols for its study, thereby offering a comprehensive resource for researchers in cellular biology, genetics, and drug development.

Introduction: The Dichotomy of Adenosine-Based Nucleotides

Adenosine-based nucleotides are central to cellular function. Adenosine triphosphate (ATP) is renowned for its dual role as the primary intracellular energy currency and as a critical extracellular signaling molecule. When released from damaged cells, ATP acts as a Damage-Associated Molecular Pattern (DAMP), activating purinergic receptors on immune and other cells to initiate and propagate inflammatory responses.[1][2][3]

In contrast, 5'-deoxyadenosine monophosphate (dAMP) is a deoxyribonucleotide, distinguished from AMP by the absence of a hydroxyl group at the 2' position of its ribose sugar. This seemingly minor structural difference confines dAMP to an entirely intracellular existence, where it serves as a crucial building block for the genetic code. This guide delineates the established biological functions of dAMP, emphasizing its metabolic pathways and role in DNA replication, while clearly distinguishing its functions from the extracellular signaling properties of ATP.

The Core Biological Function: A Monomer for DNA

The principal and most well-understood function of dAMP is to serve as a precursor for deoxyadenosine triphosphate (dATP), one of the four deoxyribonucleoside triphosphates required for the synthesis of DNA by DNA polymerases.[4][5] The integrity of genetic material is paramount for all cellular life, and the regulated supply of dAMP is a critical checkpoint in this process.

Incorporation into DNA

During DNA replication and repair, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP, such as dATP. The selection of the correct dNTP is dictated by the template DNA strand. The incorporation of dAMP (as part of the dATP molecule) is a fundamental process for maintaining the genetic code.[6][7]

Metabolism of this compound: Synthesis and Degradation

The intracellular concentration of dAMP is tightly regulated through a balance of de novo synthesis, salvage pathways, and degradation.

Biosynthesis of dAMP

There are two primary pathways for the synthesis of dAMP:

  • De Novo Synthesis: This pathway builds the purine ring from simpler precursors. The final ribonucleotide product, inosine monophosphate (IMP), is converted to AMP. Subsequently, ribonucleotide reductase (RNR) catalyzes the reduction of the ribose sugar of adenosine diphosphate (ADP) to deoxyadenosine diphosphate (dADP). dADP is then phosphorylated to dATP, which can be hydrolyzed to dAMP. The regulation of RNR is a critical control point for the entire DNA synthesis process.[6][8][9]

  • Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. Deoxyadenosine can be phosphorylated by deoxyadenosine kinase (dAK) to form dAMP. This pathway is less energy-intensive than de novo synthesis.[6][8]

dAMP_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_dna DNA Synthesis IMP IMP AMP AMP IMP->AMP Adenylosuccinate synthetase & lyase ADP ADP AMP->ADP Adenylate kinase dADP dADP ADP->dADP Ribonucleotide reductase (RNR) dATP dATP dADP->dATP Nucleoside diphosphate kinase dAMP_de_novo dAMP dATP->dAMP_de_novo Hydrolysis DNA DNA dATP->DNA DNA Polymerase dAMP_de_novo->dADP Deoxyadenosine Deoxyadenosine dAMP_salvage dAMP Deoxyadenosine->dAMP_salvage Deoxyadenosine kinase (dAK) dAMP_salvage->dADP (deoxy)adenylate kinase

Biosynthesis pathways of this compound (dAMP).
Degradation of dAMP

dAMP can be dephosphorylated to deoxyadenosine, which can then be further metabolized. This process is part of the overall nucleotide turnover within the cell.

Quantitative Data

Precise intracellular concentrations of dAMP and the kinetic parameters of the enzymes involved in its metabolism can vary depending on the cell type and phase of the cell cycle. The following tables provide a summary of available quantitative data.

Table 1: Estimated Intracellular Concentrations

MetaboliteConcentration Range (µM) in Mammalian CellsNotes
dAMPLow, not well-definedRapidly phosphorylated to dADP and dATP.
dATP1 - 50Varies significantly with cell cycle, highest during S phase.
ATP1,000 - 10,000The most abundant nucleotide, serving as the main energy currency.

Table 2: Kinetic Parameters of Key Enzymes in dAMP Metabolism

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Ribonucleotide Reductase (Human)ADP10 - 501 - 10Varies with allosteric regulation
(deoxy)adenylate kinasedAMP~50~270E. coli
Deoxyadenosine Kinase (dAK)Deoxyadenosine0.4 - 25 - 15Human

Note: Kinetic parameters are highly dependent on experimental conditions and can vary between different organisms and isozymes.

This compound vs. ATP: The Absence of an Extracellular Signaling Role

A critical distinction for researchers in drug development and immunology is the difference in the extracellular roles of ATP and dAMP.

ATP as a Damage-Associated Molecular Pattern (DAMP)

When cells are stressed or damaged, they release ATP into the extracellular environment. This extracellular ATP (eATP) acts as a potent DAMP, signaling cellular danger to the surrounding tissue.[1][2][3] eATP activates purinergic receptors, specifically the P2X and P2Y families, on a wide variety of cells, including immune cells like macrophages and dendritic cells.[10] This activation triggers a cascade of downstream signaling events, including:

  • Inflammasome Activation: eATP binding to the P2X7 receptor is a classic signal for the activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

  • Calcium Influx: Activation of P2X receptors leads to the influx of Ca²⁺, a versatile second messenger.

  • MAPK and NF-κB Signaling: P2Y receptor activation can lead to the activation of MAPK and NF-κB pathways, resulting in the transcription of pro-inflammatory genes.

ATP_Signaling cluster_cell Damaged Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell ATP_intra Intracellular ATP (mM concentrations) ATP_extra Extracellular ATP (eATP) (DAMP Signal) ATP_intra->ATP_extra Cell Damage P2X7R P2X7 Receptor ATP_extra->P2X7R Binds to NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates Cytokines IL-1β, IL-18 Release NLRP3->Cytokines Leads to

Extracellular ATP as a DAMP signaling pathway.
This compound: An Intracellular Confinee

There is currently no scientific evidence to suggest that dAMP is released from cells in a regulated manner or that it can act as a signaling molecule in the extracellular space. Several factors contribute to this:

  • Lack of Receptors: Purinergic receptors are highly specific for their ligands (ATP, ADP, adenosine, etc.). There are no known cell surface receptors that recognize and are activated by dAMP.

  • Low Extracellular Concentration: Even if released during necrotic cell death, the concentration of dAMP would be significantly lower than that of ATP, which is present at millimolar concentrations intracellularly.

  • Rapid Degradation: Extracellular nucleotides are rapidly degraded by ectonucleotidases. The stability of dAMP in the extracellular milieu is expected to be low.

Therefore, it is crucial for researchers to understand that dAMP does not possess the DAMP-like, pro-inflammatory properties of ATP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Protocol for Quantification of Intracellular dAMP by HPLC

This protocol outlines a method for the extraction and quantification of dAMP from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 60% Perchloric Acid (PCA), ice-cold

  • 3M Potassium Carbonate (K₂CO₃), ice-cold

  • 0.1 M Potassium Phosphate buffer (pH 7.0)

  • HPLC system with a C18 reverse-phase column and UV detector

  • dAMP standard

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 7.0)

  • Mobile Phase B: 100% Methanol

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microfuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid extract) to a new tube.

  • Neutralization:

    • Add 50 µL of ice-cold 3 M K₂CO₃ to the acid extract to neutralize the PCA.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the neutralized extract.

    • Run a gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Detect dAMP by UV absorbance at 260 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of dAMP.

    • Quantify the amount of dAMP in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start Harvest Cell Harvesting Start->Harvest Extract Acid Extraction (PCA) Harvest->Extract Neutralize Neutralization (K2CO3) Extract->Neutralize Analyze HPLC Analysis Neutralize->Analyze Quantify Quantification Analyze->Quantify End End Quantify->End

Workflow for HPLC-based dAMP quantification.
Protocol for DNA Polymerase Activity Assay

This protocol measures the activity of a DNA polymerase by quantifying the incorporation of dNTPs into a DNA template.

Materials:

  • Purified DNA polymerase

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Primer-template DNA duplex

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescent intercalating dye

  • Stop Solution (e.g., 50 mM EDTA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, primer-template DNA, and dNTP mix (including the labeled dNTP).

    • Aliquot the master mix into reaction tubes.

  • Initiation:

    • Initiate the reaction by adding the DNA polymerase to each tube.

    • Incubate at the optimal temperature for the polymerase (e.g., 37°C for E. coli DNA Polymerase I).

  • Time Points:

    • At various time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in individual tubes by adding the Stop Solution.

  • Quantification (Radiolabeled Method):

    • Spot a portion of each stopped reaction onto a filter paper.

    • Wash the filter paper to remove unincorporated labeled dNTPs.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Quantification (Fluorescent Method):

    • If using an intercalating dye, the reaction is performed in a real-time PCR machine or fluorescence plate reader, and the increase in fluorescence is monitored in real-time.

  • Data Analysis:

    • Plot the amount of incorporated dNTPs (or fluorescence) versus time.

    • The initial rate of the reaction is determined from the linear portion of the curve.

Conclusion

5'-deoxyadenosine monophosphate is a cornerstone of molecular biology, serving an indispensable intracellular role as a precursor for DNA synthesis and repair. Its metabolism is tightly regulated to ensure the fidelity of genetic information. It is imperative for the scientific community, particularly those in drug development and immunology, to recognize that dAMP does not share the extracellular signaling functions of its ribonucleotide counterpart, ATP. The absence of evidence for dAMP acting as a DAMP underscores the specificity of purinergic signaling and the distinct evolutionary paths of these two fundamental nucleotides. Future research into the intricate regulation of dAMP metabolism may reveal novel therapeutic targets for diseases characterized by uncontrolled cell proliferation, such as cancer.

References

The Interaction of 5'-Deoxyadenosine-5'-Monophosphate (5'-dAMPS) with Purinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between 5'-deoxyadenosine-5'-monophosphate (5'-dAMPS) and purinergic receptors. Despite the extensive research into purinergic signaling, direct studies on the specific interaction of this compound with P1 and P2 receptor subtypes are notably limited in the existing scientific literature. This document, therefore, extrapolates potential interactions and functional effects based on the known structure-activity relationships of analogous adenosine and adenosine monophosphate derivatives. We summarize the fundamental aspects of purinergic receptor families, detail relevant experimental protocols for ligand characterization, and present hypothetical signaling pathways and experimental workflows. This guide aims to serve as a foundational resource for researchers initiating studies on this compound and to stimulate further investigation into its potential pharmacological role.

Introduction to Purinergic Signaling

Purinergic signaling is a ubiquitous and evolutionarily conserved system of cell-to-cell communication mediated by extracellular purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), uridine triphosphate (UTP), and adenosine. These signaling molecules, often released in response to cellular stress or damage and thus considered Damage-Associated Molecular Patterns (DAMPs), activate specific purinergic receptors on the cell surface.[1][2][3]

Purinergic receptors are broadly classified into two main families:

  • P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are primarily activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.

  • P2 Receptors: These receptors are activated by nucleotides such as ATP, ADP, UTP, and UDP. The P2 family is further divided into two subfamilies:

    • P2X Receptors: Ligand-gated ion channels (seven subtypes: P2X1-7) that mediate fast, excitatory neurotransmission.

    • P2Y Receptors: G protein-coupled receptors (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are involved in a wide range of cellular responses.[4]

Given that this compound is an analog of adenosine monophosphate (AMP), its primary interactions are anticipated to be with the P2Y family of receptors, and potentially with P1 receptors, although likely with lower affinity than adenosine itself.

Interaction of this compound with Purinergic Receptors: A Review of the Evidence

Direct experimental data characterizing the binding and functional activity of this compound at specific purinergic receptor subtypes is scarce. However, studies on structurally related molecules provide some insights into its potential activity.

One study investigating 2-thioether derivatives of adenosine nucleotides found that adenosine monophosphate analogues acted as full agonists at P2Y receptors, albeit with a potency that was approximately four orders of magnitude lower than their corresponding triphosphate counterparts.[1] This suggests that this compound, as a monophosphate derivative, might exhibit agonist activity at certain P2Y receptors, though likely with low potency.

Another investigation into deoxyadenosine 5'(alpha-thio)triphosphate, a triphosphate analog, revealed it to be a low-potency partial agonist at the P2Y1 receptor and a full agonist at the P2Y2 receptor.[5] This highlights that modifications at the 5' position of the ribose sugar are tolerated by P2Y receptors and can modulate the efficacy of the ligand.

More recently, the synthesis and evaluation of 5'-deoxy-adenosine derivatives (without the 5'-monophosphate) have shown high binding affinity and agonistic activity at the A3 adenosine receptor.[6][7] This indicates that the 5'-deoxy modification is compatible with binding to P1 receptors and can even enhance agonist activity.

Based on this limited evidence, it is plausible to hypothesize that this compound may act as a low-potency agonist at certain P2Y and/or P1 receptor subtypes. However, without direct experimental validation, its precise pharmacological profile remains speculative.

Quantitative Data on Related Compounds

To provide a framework for comparison, the following table summarizes the available quantitative data for adenosine monophosphate (AMP) and a related deoxyadenosine triphosphate analog at select purinergic receptors. It is important to reiterate that no direct quantitative data for this compound has been found in the reviewed literature.

LigandReceptor SubtypeAssay TypeParameterValueReference
Adenosine Monophosphate AnaloguesP2YInositol Phosphate ProductionAgonist ActivityFull Agonists (potency ~4 orders of magnitude less than ATP analogues)[1]
deoxyadenosine 5'(alpha-thio)triphosphateP2Y1Inositol Phosphate AccumulationEC50 (partial agonist)~300 nM[5]
deoxyadenosine 5'(alpha-thio)triphosphateP2Y1Inositol Phosphate AccumulationK_B (antagonist activity)644 ± 14 nM[5]
deoxyadenosine 5'(alpha-thio)triphosphateP2Y2Inositol Phosphate AccumulationAgonist ActivityFull Agonist (potency two orders of magnitude lower than at P2Y1)[5]

Experimental Protocols for Characterizing this compound Interactions

To elucidate the pharmacological profile of this compound, a series of established experimental protocols can be employed. These assays are standard in the field of purinergic receptor research.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. In this case, a radiolabeled antagonist for a specific purinergic receptor subtype would be used in a competition binding experiment with varying concentrations of unlabeled this compound.

Protocol Outline:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the purinergic receptor subtype of interest (e.g., HEK293 cells transfected with P2Y1 or A3 receptors).

    • Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y1) and a range of concentrations of this compound.

    • Allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the bound and free radioligand using rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist, and for quantifying its efficacy and potency.

P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).

Protocol Outline:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the Gq-coupled P2Y receptor of interest in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

P2Y11 and A2A/A2B receptors couple to Gs proteins, leading to an increase in cyclic AMP (cAMP) levels. P2Y12, P2Y13, P2Y14, and A1/A3 receptors couple to Gi proteins, leading to a decrease in forskolin-stimulated cAMP levels.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cells expressing the Gs- or Gi-coupled receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels.

    • Add varying concentrations of this compound and incubate.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothetical signaling pathways that could be activated by this compound, assuming it acts as an agonist at Gq- and Gi-coupled purinergic receptors, as well as a generalized experimental workflow for its characterization.

Gq_Signaling_Pathway dAMPS This compound P2Y_Gq Gq-coupled P2Y Receptor (e.g., P2Y1, P2Y2) dAMPS->P2Y_Gq Gq Gαq/11 P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Gi_Signaling_Pathway dAMPS This compound P2Y_Gi Gi-coupled P2Y/P1 Receptor (e.g., P2Y12, A1) dAMPS->P2Y_Gi Gi Gαi/o P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Forskolin Forskolin Forskolin->AC Activates

Caption: Hypothetical Gi-coupled signaling pathway for this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_pathway Pathway Elucidation Receptor_Panel Panel of Purinergic Receptor-Expressing Cell Lines Binding_Assay Radioligand Binding Assay Receptor_Panel->Binding_Assay Functional_Assay Functional Screen (Ca²⁺ or cAMP) Receptor_Panel->Functional_Assay Dose_Response Dose-Response Curves (EC50/IC50 Determination) Binding_Assay->Dose_Response Functional_Assay->Dose_Response Efficacy_Potency Efficacy (Emax) and Potency (pEC50) Calculation Dose_Response->Efficacy_Potency Selectivity_Profiling Selectivity Profiling (across receptor subtypes) Efficacy_Potency->Selectivity_Profiling Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Selectivity_Profiling->Downstream_Signaling Cellular_Response_Assay Cell-Based Phenotypic Assay (e.g., migration, proliferation) Downstream_Signaling->Cellular_Response_Assay

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

The interaction of this compound with purinergic receptors represents a significant gap in our current understanding of purinergic signaling. While structure-activity relationships of related compounds suggest that this compound may act as a low-potency agonist at certain P1 and P2Y receptor subtypes, direct experimental evidence is critically needed. The experimental protocols and workflows outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this molecule.

Future research should prioritize:

  • Systematic screening of this compound against a panel of all known purinergic receptor subtypes to identify primary targets.

  • Determination of binding affinities (Ki) and functional potencies (EC50/IC50) and efficacies (Emax) at identified target receptors.

  • Elucidation of the downstream signaling pathways activated or inhibited by this compound.

  • Investigation of the potential physiological and pathophysiological roles of this compound , particularly in contexts where extracellular AMP levels are elevated, such as in inflammation and tissue injury.

By addressing these key questions, the scientific community can uncover the potential of this compound as a novel pharmacological tool or therapeutic agent targeting the purinergic signaling system.

References

5'-dAMPS in Cyclic Dinucleotides: A Technical Guide to a New Frontier in STING-Agonist-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in immunotherapy, particularly for the treatment of cancer. Cyclic dinucleotides (CDNs), which can incorporate 5'-deoxyadenosine monophosphate (5'-dAMPS), are potent agonists of the STING pathway, initiating a cascade of innate immune responses that lead to the production of type I interferons and other pro-inflammatory cytokines. This whitepaper provides a comprehensive technical overview of the role of this compound-containing CDNs as potential therapeutic agents. It details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and presents visual diagrams of the critical pathways and workflows.

Introduction: The cGAS-STING Pathway and the Role of this compound-Containing Cyclic Dinucleotides

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.

Synthetic CDNs, including those containing this compound, are being developed as potent STING agonists. These molecules mimic the action of endogenous cGAMP, offering a therapeutic strategy to harness the power of the innate immune system for cancer therapy. The inclusion of modified nucleosides like this compound can enhance the stability and potency of these synthetic agonists.

Mechanism of Action: Activating the STING Signaling Cascade

The therapeutic effect of this compound-containing CDNs is mediated through the direct activation of the STING protein. The binding of the CDN agonist to the STING dimer induces a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-β.

Simultaneously, STING activation can also lead to the activation of the nuclear factor-κB (NF-κB) pathway, further contributing to the pro-inflammatory cytokine response. The secreted type I interferons then act in an autocrine and paracrine manner to stimulate a broader anti-tumor immune response, including the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific T cells.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus cluster_extracellular Extracellular cGAS cGAS cGAMP 2'3'-cGAMP (or synthetic CDN) cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_dimer_ER STING Dimer (inactive) cGAMP->STING_dimer_ER binds & activates STING_dimer_active STING Dimer (active) STING_dimer_ER->STING_dimer_active translocates TBK1_inactive TBK1 (inactive) TBK1_active TBK1 (active) TBK1_inactive->TBK1_active IRF3_inactive IRF3 (inactive) IRF3_p p-IRF3 (dimer) IRF3_inactive->IRF3_p dimerizes STING_dimer_active->TBK1_inactive recruits & activates TBK1_active->IRF3_inactive phosphorylates IRF3_dimer_nuc p-IRF3 Dimer IRF3_p->IRF3_dimer_nuc translocates IFN_genes Type I IFN Genes IRF3_dimer_nuc->IFN_genes activates transcription IFN_mRNA IFN mRNA IFN_genes->IFN_mRNA IFN_secreted Secreted Type I IFN IFN_mRNA->IFN_secreted translation & secretion

Caption: The cGAS-STING signaling pathway activated by cyclic dinucleotides.

Quantitative Data Summary

The potency of this compound-containing and other CDN STING agonists can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinities of STING Agonists

CompoundSTING VariantAssay MethodKD (µM)Reference
2',3'-cGAMPHumanSurface Plasmon Resonance (SPR)0.543[1]
Compound 8d (a 2'3'-CDN analog)HumanSurface Plasmon Resonance (SPR)0.038[1]
2',3'-cGAMPHumanIsothermal Titration Calorimetry (ITC)4.6 (nM)[2]
MK-1454HumanNot specified-7.2 kcal/mol (Binding Affinity)[3]

Table 2: Cellular Potency of STING Agonists

CompoundCell LineAssayEC50 (µM)Reference
3',3'-cAIMP (analog 9)Human BloodType I IFN Induction6.4[4]
cAIMP analogs 52-56Human BloodType I IFN Induction0.4 - 4.7[4]
2',3'-cGAMPHuman BloodType I IFN Induction19.6[4]
Dehydroxylated cGAMP analog 1THP-1 dual reporter cellsInterferon Expression8.5[5]
2',3'-cGAMPTHP-1 dual reporter cellsInterferon Expression10.6[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-containing CDN STING agonists.

Synthesis of Cyclic Dinucleotide Analogs

A modified one-pot strategy is often employed for the synthesis of 2'3'-CDN analogs. This typically involves the sequential coupling of appropriately protected nucleoside phosphoramidites followed by oxidation, deprotection, and cyclization steps. Purification is generally achieved using high-performance liquid chromatography (HPLC). For detailed synthetic schemes and procedures, refer to specialized medicinal chemistry literature.[1]

In Vitro STING Activation Assays

This protocol assesses the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.

  • Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) and allow them to adhere. Treat cells with the CDN STING agonist at various concentrations for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., β-actin) as loading controls.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

This protocol quantifies the expression of type I interferon genes following STING activation.

  • Cell Culture and Treatment: Treat cells with the CDN STING agonist as described above (typically for 4-8 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for IFN-β and other interferon-stimulated genes (ISGs) like CXCL10. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

This protocol measures the amount of secreted type I interferon in the cell culture supernatant.

  • Cell Culture and Treatment: Treat cells with the CDN STING agonist for an extended period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for the desired type I interferon (e.g., mouse or human IFN-β). Follow the manufacturer's instructions for the assay procedure.

  • Data Analysis: Determine the concentration of the secreted interferon by comparing the sample absorbance to a standard curve.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis CDN Synthesis (One-pot strategy) Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Treatment Treatment with CDN Characterization->Treatment Administration CDN Administration (e.g., Intratumoral) Characterization->Administration Cell_Culture Cell Culture (e.g., THP-1) Cell_Culture->Treatment Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) Treatment->Western_Blot RT_qPCR RT-qPCR (IFN-β, CXCL10) Treatment->RT_qPCR ELISA ELISA (Secreted IFN-β) Treatment->ELISA Animal_Model Tumor Model (e.g., Syngeneic mice) Animal_Model->Administration Tumor_Growth Tumor Growth Monitoring Administration->Tumor_Growth Immune_Profiling Immune Cell Profiling (Flow Cytometry) Administration->Immune_Profiling

Caption: A typical experimental workflow for the evaluation of CDN STING agonists.
In Vivo Efficacy in Cancer Models

The anti-tumor efficacy of this compound-containing CDNs is typically evaluated in syngeneic mouse tumor models.

  • Tumor Implantation: Subcutaneously or orthotopically implant tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) into immunocompetent mice.

  • Treatment: Once tumors are established, administer the CDN STING agonist, often via intratumoral injection. Treatment can be a monotherapy or in combination with other immunotherapies like immune checkpoint inhibitors.

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.

  • Survival Analysis: Monitor the survival of the mice over time.

  • Immunophenotyping: At the end of the study, or at specific time points, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate by flow cytometry. This can include quantifying the number of tumor-infiltrating CD8+ T cells, dendritic cells, and regulatory T cells.

Therapeutic Potential and Future Directions

The ability of this compound-containing CDNs to potently activate the STING pathway positions them as promising candidates for cancer immunotherapy.[6] By stimulating the innate immune system, these agents can help to convert "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immune checkpoint blockade.[7]

Current research is focused on optimizing the properties of synthetic CDNs to improve their stability, delivery, and therapeutic window. This includes the development of novel delivery systems, such as nanoparticles, to enhance their in vivo efficacy and reduce potential systemic toxicities.[8] Furthermore, the combination of STING agonists with other cancer therapies, including radiation and chemotherapy, is an active area of investigation with the potential to create synergistic anti-tumor effects.

Conclusion

This compound-containing cyclic dinucleotides represent a significant advancement in the development of STING-targeted therapeutics. Their ability to robustly activate the innate immune system provides a powerful tool to overcome immune suppression in the tumor microenvironment. The data and protocols outlined in this technical guide offer a solid foundation for researchers and drug developers working to translate the promise of STING agonism into effective clinical therapies. Continued research and development in this area hold the key to unlocking the full therapeutic potential of these innovative immunomodulatory agents.

References

The Stability of the Thiophosphate Bond in 5'-Deoxyadenosine Monophosphorothioate (5'-dAMPS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of the thiophosphate bond in 5'-deoxyadenosine monophosphorothioate (5'-dAMPS). Understanding the chemical and enzymatic liabilities of this bond is critical for its application in research and drug development, particularly in the context of nucleotide-based therapeutics and probes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Introduction to this compound and the Thiophosphate Bond

5'-Deoxyadenosine monophosphorothioate (this compound) is an analog of the naturally occurring nucleotide 2'-deoxyadenosine monophosphate (dAMP), where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This substitution, creating a thiophosphate bond, significantly alters the chemical and biological properties of the nucleotide. The key advantage of this modification is the enhanced resistance of the phosphorothioate linkage to enzymatic degradation by nucleases, which has made it a cornerstone in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[1][2] However, the stability of this bond is not absolute and is influenced by various factors, including pH, temperature, and the presence of specific enzymes.

Chemical Stability of the Thiophosphate Bond

The chemical stability of the thiophosphate bond in this compound is highly dependent on the pH of the surrounding medium.

pH-Dependent Hydrolysis

Studies on phosphorothiolate monoesters, such as 5'-deoxyadenosine-5'-S-monophosphate (5'-dASMP), a close analog of this compound, have demonstrated that the P-S bond is susceptible to rapid degradation under acidic conditions.[3] Conversely, the bond exhibits greater stability at neutral and alkaline pH.[3] This pH-dependent lability is a critical consideration for formulation and storage of this compound-containing compounds.

Data Presentation: Quantitative Comparison of Hydrolysis Rates

The following table summarizes the hydrolysis rate constants for a 5'-phosphorothiolate nucleotide analog under different pH conditions.

CompoundpHTemperature (°C)Rate Constant (s⁻¹)Half-life (t₁₂)Reference
5'-Thionucleoside Monophosphate (4a)3251.0 x 10⁻⁴~1.9 hours[3]
5'-Thionucleoside Monophosphate (4a)725Not reportedStable[3]
5'-Thionucleoside Monophosphate (4a)1125Not reportedStable[3]

Note: Data is for a 5'-phosphorothiolate monoester (4a) as a proxy for this compound, as presented in the cited literature.

Oxidative Lability

Enzymatic Stability of the Thiophosphate Bond

A primary advantage of the thiophosphate modification is its increased resistance to nuclease-mediated hydrolysis compared to the native phosphodiester bond.

Resistance to Nucleases

Phosphorothioate linkages are poor substrates for many nucleases, which significantly increases the in vivo half-life of oligonucleotides containing these modifications.[1][2] This property is fundamental to the success of antisense therapies.

Susceptibility to Specific Phosphodiesterases

Despite their general resistance, some enzymes can cleave thiophosphate bonds. For instance, venom 5'-nucleotidase has been shown to hydrolyze adenosine 5'-thiophosphate (AMPS).[4][5] The hydrolysis proceeds via an "in-line" single displacement mechanism, resulting in an inversion of the stereochemical configuration at the phosphorus center.[4] This indicates that while more stable, the thiophosphate bond is not entirely inert to enzymatic activity.

Role in Signaling Pathways: The Case of Cyclic di-AMP and the STING Pathway

While this compound itself is not a primary signaling molecule in major known pathways, its close relative, cyclic di-adenosine monophosphate (c-di-AMP), is a crucial second messenger in bacteria, regulating a wide array of physiological processes.[1][2][6] Furthermore, c-di-AMP produced by intracellular bacteria can be detected by the host's innate immune system through the STING (Stimulator of Interferon Genes) pathway, leading to a type I interferon response.[6][7]

Interestingly, thiophosphate-modified analogs of cyclic dinucleotides, including those of c-di-AMP, have been shown to be potent agonists of the STING pathway.[1] This highlights a biologically relevant context where a thiophosphate-containing adenosine nucleotide plays a critical role in modulating a key immune signaling cascade.

Mandatory Visualization: c-di-AMP/STING Signaling Pathway

STING_Pathway cluster_pathogen Intracellular Pathogen cluster_host Host Cell Cytosol Pathogen Bacterium ATP 2 x ATP c_di_AMP c-di-AMP (or Thio-analog) ATP->c_di_AMP Diadenylate Cyclase STING STING (on ER) c_di_AMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Gene Transcription receptor IFN Receptor (Autocrine/Paracrine) IFN->receptor response Antiviral Response receptor->response

Caption: c-di-AMP signaling and STING pathway activation.

Experimental Protocols for Stability Assessment

Assessing the stability of the thiophosphate bond in this compound requires a combination of analytical techniques to monitor its degradation under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol Outline:

  • Preparation of this compound solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store a solid sample and a solution in a neutral buffer at 60°C.

    • Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and alkaline samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for separating the intact this compound from its degradation products.

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualization: HPLC Stability Testing Workflow

HPLC_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_quantification Quantification & Assessment dAMPS_sample This compound Sample stress_conditions Acid, Base, Heat, Oxidation, Light dAMPS_sample->stress_conditions sampling Sampling at Time Points stress_conditions->sampling hplc HPLC System sampling->hplc detector UV Detector (260 nm) hplc->detector chromatogram Chromatogram detector->chromatogram peak_area Peak Area Integration (dAMPS vs. Degradants) chromatogram->peak_area stability_assessment Stability Assessment (Half-life, Degradation Profile) peak_area->stability_assessment

Caption: Workflow for HPLC-based stability testing of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing the phosphorus environment and can be used to monitor the hydrolysis of the thiophosphate bond. The chemical shift of the phosphorus atom in a thiophosphate group is distinct from that in a phosphate group, allowing for clear differentiation between this compound and its potential hydrolysis product, dAMP.

Protocol Outline:

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., D₂O with pH adjustment).

  • Acquisition: Acquire a ³¹P NMR spectrum at time zero.

  • Incubation: Incubate the sample under the desired stress condition (e.g., acidic pH).

  • Monitoring: Acquire subsequent ³¹P NMR spectra at various time points.

  • Analysis: Monitor the decrease in the intensity of the thiophosphate signal and the corresponding increase in the phosphate signal to determine the rate of hydrolysis.[8][9]

Conclusion

The substitution of a sulfur atom for a non-bridging oxygen in the phosphate moiety of this compound imparts significant resistance to enzymatic cleavage, a property that is highly advantageous for therapeutic applications. However, the thiophosphate bond is not chemically inert. It exhibits marked lability under acidic conditions, which must be taken into account during formulation, storage, and in vivo delivery. Understanding these stability characteristics is paramount for the successful development and application of this compound and other phosphorothioate-containing molecules in research and medicine. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the stability of this important nucleotide analog.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxyadenosine monophosphate succinate (5'-dAMPS) is a nucleotide analogue designed as a prodrug to facilitate its entry into cells. Nucleotide monophosphates are typically impermeable to the cell membrane due to their negative charge. The addition of a succinate ester group to the phosphate moiety masks this charge, enhancing the lipophilicity and allowing for passive diffusion or transporter-mediated uptake across the cell membrane. Once inside the cell, this compound is expected to undergo enzymatic conversion to its active form, 5'-deoxyadenosine monophosphate (5'-dAMP), and other metabolites, which can then exert their biological effects. This guide provides a comprehensive overview of the hypothesized cellular uptake and metabolism of this compound, based on the known metabolic pathways of similar nucleotide prodrugs such as tenofovir alafenamide (TAF) and remdesivir.

Cellular Uptake of this compound

The cellular uptake of the succinylated prodrug this compound is presumed to occur through passive diffusion across the plasma membrane, a process favored by the increased lipophilicity of the molecule compared to its parent nucleotide. Additionally, uptake may be facilitated by membrane transporters that recognize the succinate moiety or other structural features of the prodrug.

Intracellular Metabolism of this compound

Following cellular uptake, this compound is hypothesized to undergo a two-step enzymatic conversion to release the active 5'-deoxyadenosine and its phosphorylated derivatives.

  • Ester Hydrolysis: The succinate ester bond is likely cleaved by intracellular esterases, such as carboxylesterases (CES1) or cathepsin A (CatA), to yield 5'-deoxyadenosine monophosphate (5'-dAMP) and succinate. This initial step is crucial for trapping the molecule inside the cell and initiating its metabolic activation.

  • Phosphorylation and Dephosphorylation: The resulting 5'-dAMP can then be subjected to two competing pathways:

    • Phosphorylation: 5'-dAMP can be further phosphorylated by cellular kinases to form 5'-deoxyadenosine diphosphate (5'-dADP) and subsequently 5'-deoxyadenosine triphosphate (5'-dATP). These triphosphate derivatives are often the pharmacologically active species that can inhibit viral polymerases or other cellular enzymes.

    • Dephosphorylation: Alternatively, 5'-dAMP can be dephosphorylated by cytosolic 5'-nucleotidases to yield 5'-deoxyadenosine. This nucleoside can then either be re-phosphorylated by adenosine kinase or be further metabolized or transported out of the cell.

Data Presentation

The following tables summarize hypothetical quantitative data for the cellular uptake and metabolism of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for this compound Uptake

Cell LineUptake MechanismApparent Km (µM)Apparent Vmax (pmol/min/106 cells)
CEM-CCRFPassive Diffusion & Transporter-mediated15250
Huh-7Passive Diffusion & Transporter-mediated25400
A549Passive Diffusion-150

Table 2: Hypothetical Intracellular Concentrations of this compound and its Metabolites

MetaboliteCEM-CCRF (pmol/106 cells)Huh-7 (pmol/106 cells)A549 (pmol/106 cells)
This compound507530
5'-dAMP15022090
5'-dADP305015
5'-dATP10255
5'-deoxyadenosine203510

Experimental Protocols

Cellular Uptake Assay

Objective: To determine the rate of cellular uptake of this compound.

Materials:

  • Radiolabeled [3H]-5'-dAMPS

  • Cell lines of interest (e.g., CEM-CCRF, Huh-7, A549)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Seed cells in 24-well plates at a density of 1 x 106 cells/well and incubate overnight.

  • Wash the cells twice with pre-warmed PBS.

  • Add 500 µL of cell culture medium containing varying concentrations of [3H]-5'-dAMPS to each well.

  • Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells with 500 µL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 4.5 mL of scintillation cocktail, and mix thoroughly.

  • Measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Calculate the initial rates of uptake and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Intracellular Metabolite Quantification using LC-MS/MS

Objective: To identify and quantify the intracellular metabolites of this compound.

Materials:

  • This compound and synthesized standards for its expected metabolites (5'-dAMP, 5'-dADP, 5'-dATP, 5'-deoxyadenosine)

  • Cell lines of interest

  • Ice-cold 70% methanol

  • LC-MS/MS system

Protocol:

  • Seed cells in 6-well plates and treat with 10 µM this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Extract the intracellular metabolites by adding 1 mL of ice-cold 70% methanol and scraping the cells.

  • Incubate the cell suspension at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Analyze the samples using a validated LC-MS/MS method with a suitable column (e.g., C18) and a gradient elution profile.

  • Quantify the metabolites by comparing their peak areas to those of the standard curves.

Mandatory Visualizations

Cellular_Uptake_and_Metabolism_of_5dAMPS cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5dAMPS_ext This compound 5dAMPS_int This compound 5dAMPS_ext->5dAMPS_int Cellular Uptake 5dAMP 5'-dAMP 5dAMPS_int->5dAMP Hydrolysis 5dADP 5'-dADP 5dAMP->5dADP Phosphorylation 5dAdo 5'-deoxyadenosine 5dAMP->5dAdo Dephosphorylation 5dATP 5'-dATP (Active Form) 5dADP->5dATP Phosphorylation 5dAdo->5dAMP Phosphorylation Esterases Carboxylesterases (e.g., CES1, CatA) Esterases->5dAMPS_int Kinases1 Kinases Kinases1->5dAMP Kinases2 Kinases Kinases2->5dADP Nucleotidases 5'-Nucleotidases Nucleotidases->5dAMP AK Adenosine Kinase AK->5dAdo

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., CEM-CCRF, Huh-7) Treatment 2. Treatment with this compound (radiolabeled or unlabeled) Cell_Culture->Treatment Uptake_Assay 3a. Cellular Uptake Assay Treatment->Uptake_Assay Metabolite_Extraction 3b. Intracellular Metabolite Extraction Treatment->Metabolite_Extraction Scintillation_Counting 4a. Scintillation Counting Uptake_Assay->Scintillation_Counting LCMS_Analysis 4b. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis_Uptake 5a. Data Analysis (Km, Vmax) Scintillation_Counting->Data_Analysis_Uptake Data_Analysis_Metabolites 5b. Data Analysis (Metabolite Quantification) LCMS_Analysis->Data_Analysis_Metabolites

Caption: General experimental workflow for studying this compound.

The Emerging Role of 5'-Deoxyadenosine Monophosphate (5'-dAMPS) in DNA Damage Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a complex and interconnected network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair these lesions, thereby maintaining genomic stability. A critical aspect of the DDR is the precise regulation of the cellular nucleotide pool. Recent research has brought to light the multifaceted roles of the enzyme SAMHD1, a dNTP triphosphohydrolase, in this process. By catalyzing the hydrolysis of deoxynucleoside triphosphates (dNTPs), SAMHD1 not only maintains dNTP homeostasis but also generates 5'-deoxynucleoside monophosphates (5'-dNMPs), including 5'-deoxyadenosine monophosphate (5'-dAMPS). While the role of SAMHD1 in restricting viral replication and modulating innate immune responses through dNTP depletion is well-established, the direct signaling functions of its products, such as this compound, in the DNA damage pathway remain an intriguing and underexplored area of research.

This technical guide provides an in-depth exploration of the current understanding of this compound in the context of DNA damage pathways. It summarizes the known mechanisms of its generation, discusses its potential, yet largely uncharacterized, signaling roles by drawing parallels with other nucleotide-based signaling molecules, and provides detailed experimental protocols for its detection and quantification.

Generation of this compound through SAMHD1-mediated dNTP Hydrolysis

The primary source of intracellular this compound is the enzymatic activity of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a dNTP triphosphohydrolase that catalyzes the conversion of dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[1][2] However, the catalytic activity of SAMHD1 on dNTPs results in the production of deoxynucleoside and an inorganic tripolyphosphate, not a 5'-monophosphate. The generation of this compound would require the action of a nucleoside monophosphate kinase in the reverse direction or a different enzymatic activity. While SAMHD1's role is primarily seen as a regulator of dNTP pools, the potential for its products to have biological activity is an area of active investigation.[3][4]

Table 1: Key Proteins Involved in dNTP Metabolism and Potential this compound Generation

ProteinFunctionRole in DNA Damage Pathway
SAMHD1 dNTP triphosphohydrolaseMaintains dNTP pool homeostasis, prevents viral replication, modulates innate immunity.[3][4]
Ribonucleotide Reductase (RNR) Catalyzes the formation of dNTPs from NTPsProvides the building blocks for DNA synthesis and repair.
Deoxynucleoside Kinases (dCK, dGK, TK1, TK2) Phosphorylate deoxynucleosides to dNMPsPart of the nucleotide salvage pathway.
Nucleoside Diphosphate Kinase (NDPK) Catalyzes the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphateInvolved in balancing the pools of di- and tri-phosphorylated nucleosides.

The Putative Signaling Role of this compound in DNA Damage Pathways

While direct evidence for a signaling role of intracellular this compound in the DNA damage response is currently lacking, the well-established signaling functions of other nucleotides, particularly extracellular ATP, provide a compelling framework for its potential involvement.

The DAMP Hypothesis: Could this compound Act as a Damage-Associated Molecular Pattern?

Damage-associated molecular patterns (DAMPs) are endogenous molecules released from stressed or dying cells that can initiate and perpetuate a non-infectious inflammatory response.[5][6] Extracellular ATP is a classic example of a DAMP, signaling through purinergic receptors to modulate immune responses and inflammation.[3][7] Given its structural similarity to ATP, it is plausible that extracellular this compound, if released from damaged cells, could also engage purinergic or other cell surface receptors.

cluster_cell Damaged Cell cluster_extracellular Extracellular Space cluster_responding_cell Responding Cell DNA_Damage DNA Damage SAMHD1_activation SAMHD1 Activation DNA_Damage->SAMHD1_activation dNTP_hydrolysis dNTP Hydrolysis SAMHD1_activation->dNTP_hydrolysis dAMPS_generation This compound Generation dNTP_hydrolysis->dAMPS_generation Cell_Lysis Cell Lysis / Active Release dAMPS_generation->Cell_Lysis extracellular_dAMPS Extracellular this compound Cell_Lysis->extracellular_dAMPS Release PRR Pattern Recognition Receptor (e.g., Purinergic) extracellular_dAMPS->PRR Binding Signaling_Cascade Downstream Signaling Cascade PRR->Signaling_Cascade Immune_Response Innate Immune Response Signaling_Cascade->Immune_Response

Figure 1: Hypothetical signaling pathway of extracellular this compound as a DAMP.
Intracellular Signaling Potential of this compound

Intracellularly, this compound could function as an allosteric regulator or a competitive inhibitor of enzymes involved in the DNA damage response. The accumulation of 5'-dNMPs following extensive dNTP hydrolysis by SAMHD1 could serve as a metabolic signal of cellular stress.

cluster_DDR DNA Damage Response DNA_Damage Genotoxic Stress SAMHD1_activation SAMHD1 Activation DNA_Damage->SAMHD1_activation dNTP_depletion dNTP Pool Depletion SAMHD1_activation->dNTP_depletion dAMPS_accumulation Increased [this compound] dNTP_depletion->dAMPS_accumulation Enzyme_Modulation Modulation of DNA Repair Enzymes dAMPS_accumulation->Enzyme_Modulation Allosteric Regulation or Competitive Inhibition DDR_Outcome Altered DNA Repair / Cell Fate Enzyme_Modulation->DDR_Outcome cluster_workflow Experimental Workflow: 5'-dNMP Detection Start Cellular Nucleotide Extract Labeling Fluorescent Labeling of 5'-Phosphate Start->Labeling Separation Capillary Electrophoresis Separation Labeling->Separation Detection Laser-Induced Fluorescence Detection Separation->Detection Analysis Peak Identification and Quantification Detection->Analysis

References

Harnessing Allosteric Regulation: A Technical Guide to the Role of dATP in Enzymatic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the intricate mechanisms of allosteric enzyme regulation, a cornerstone of cellular metabolism and a critical area of interest for therapeutic development. While the initial query focused on the potential of 5'-deoxyadenosine monophosphate (5'-dAMPS), a comprehensive review of the scientific literature indicates that this compound is not a recognized allosteric effector. Its primary roles are as a monomeric unit of DNA and a metabolite in specific cellular pathways.

However, the structurally similar molecule, deoxyadenosine triphosphate (dATP) , is a pivotal allosteric regulator, particularly for the enzyme Ribonucleotide Reductase (RNR) . RNR is a master regulator of DNA synthesis and repair, making it a prime target for anticancer and antiviral therapies.[1][2][3] This guide will, therefore, focus on the well-documented and highly significant role of dATP in the allosteric regulation of RNR, providing the in-depth technical details, data, and protocols relevant to researchers in the field.

The Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase (RNR) catalyzes the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs), the essential building blocks for DNA replication and repair.[4][5] The activity of RNR is exquisitely controlled by allosteric mechanisms to maintain a balanced pool of dNTPs. This regulation occurs at two distinct allosteric sites on the large catalytic subunit (α or R1):

  • The Specificity Site (s-site): This site binds ATP, dATP, dGTP, or dTTP, and the bound nucleotide determines which of the four substrates (CDP, UDP, GDP, ADP) will be reduced.[4][6]

  • The Overall Activity Site (a-site): This site, located in a conserved N-terminal domain called the ATP-cone , binds either ATP (the activator) or dATP (the inhibitor).[4][7][8] The binding of these nucleotides at the a-site acts as a master on/off switch for the enzyme's overall activity.[4][7]

The Role of dATP as a Master Inhibitor

High concentrations of dATP serve as a negative feedback signal, indicating a sufficient supply of deoxyribonucleotides. When dATP binds to the a-site within the ATP-cone, it triggers a significant conformational change in the RNR enzyme, leading to its inhibition.[4][9]

The primary mechanism of this inhibition is the dATP-induced oligomerization of the catalytic α subunits.[6][9] In human RNR, the binding of dATP promotes the formation of a stable, inactive ring-shaped hexamer (α6).[1][2][9] This hexameric structure sterically hinders the interaction between the catalytic α subunit and the smaller radical-generating β subunit (R2), which is essential for catalysis.[1][10] In other organisms, such as E. coli, dATP induces the formation of an inactive tetrameric ring (α4β4).[6][10]

In contrast, when ATP binds to the a-site, it also promotes oligomerization but into a more flexible and active state that allows for the productive interaction between the α and β subunits.[1][10]

Quantitative Data on dATP-Mediated RNR Regulation

The following tables summarize key quantitative data related to the allosteric regulation of RNR by dATP and ATP from various studies. These values are crucial for understanding the sensitivity of RNR to its allosteric effectors and for designing experiments and potential therapeutic inhibitors.

EffectorEnzyme SystemParameterValueReference
dATPMurine RNRInhibitionCorrelates with tetramer formation[11]
dATPP. copri NrdDKD≥ 2833 mM (for GTP binding)[12]
ATPP. copri NrdDKD2.8 ± 0.5 mM (for GTP binding)[12]
dATPHuman RNROligomerizationForms hexamers at 20 μM[6]
ATPHuman RNROligomerizationForms hexamers[1]
ATPMurine RNRActivationTriphasic, up to 4 mM[11]

Signaling Pathways and Experimental Workflows

Allosteric Regulation Pathway of Ribonucleotide Reductase

The following diagram illustrates the allosteric control of RNR activity by ATP and dATP, leading to either activation or inhibition of dNTP synthesis.

RNR_Regulation cluster_effectors Allosteric Effectors cluster_RNR RNR Enzyme State cluster_products Cellular Outcome ATP ATP (High Energy) RNR_active Active RNR (α2β2 complex) ATP->RNR_active Binds to a-site dATP dATP (High dNTP Pool) RNR_inactive Inactive RNR (α6 hexamer) dATP->RNR_inactive Binds to a-site dNTPs dNTP Synthesis (for DNA Replication) RNR_active->dNTPs Catalyzes No_dNTPs Inhibition of dNTP Synthesis RNR_inactive->No_dNTPs Prevents catalysis

Allosteric control of RNR activity by ATP and dATP.
Experimental Workflow for Studying RNR Allosteric Inhibition

This diagram outlines a typical workflow for investigating the inhibitory effects of dATP on RNR activity.

Workflow for RNR allosteric inhibition studies.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study the allosteric regulation of RNR by dATP.

Protocol: RNR Activity Assay (CDP Reduction)

This protocol measures the conversion of CDP to dCDP, which can be quantified by HPLC.

  • Reagents and Buffers:

    • Purified RNR α and β subunits.

    • Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA, 10 mM DTT.

    • Substrate: 1 mM CDP.

    • Allosteric Activator: 3 mM ATP.

    • Allosteric Inhibitor: Varying concentrations of dATP (e.g., 0-100 μM).

  • Procedure:

    • Prepare reaction mixtures in the assay buffer containing the RNR α subunit, ATP, and the desired concentration of dATP.

    • Initiate the reaction by adding the RNR β subunit and the CDP substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding an equal volume of cold methanol or perchloric acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of dCDP produced.

  • Data Analysis:

    • Calculate the rate of dCDP formation.

    • Plot the reaction rate as a function of dATP concentration to determine the IC50 value.

Protocol: Analysis of Oligomeric State by Size-Exclusion Chromatography (SEC)

This protocol is used to determine the oligomeric state of the RNR α subunit in the presence of different allosteric effectors.

  • Reagents and Buffers:

    • Purified RNR α subunit.

    • SEC Buffer: 50 mM HEPES, pH 7.6, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

    • Allosteric Effectors: 1 mM ATP or 50 μM dATP.

    • Molecular weight standards for column calibration.

  • Procedure:

    • Pre-incubate the RNR α subunit with the desired allosteric effector (ATP or dATP) in the SEC buffer for 30 minutes on ice.

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the SEC buffer.

    • Inject the protein-nucleotide mixture onto the column.

    • Monitor the elution profile at 280 nm.

    • Calibrate the column using known molecular weight standards to correlate elution volume with molecular weight.

  • Data Analysis:

    • Determine the elution volume of the RNR α subunit under each condition.

    • Calculate the apparent molecular weight based on the calibration curve to infer the oligomeric state (e.g., dimer, hexamer).

Applications in Drug Development

The allosteric a-site of RNR is a highly attractive target for the development of novel therapeutics. By understanding the mechanism of dATP-induced inhibition, researchers can design small molecules that mimic the inhibitory action of dATP. Such drugs could offer a more specific and potentially less toxic alternative to current RNR inhibitors that target the active site or the radical-generating subunit.

The development of allosteric inhibitors could have significant implications for:

  • Oncology: Inhibiting RNR can starve cancer cells of the dNTPs required for their rapid proliferation.

  • Virology: Many viruses rely on the host cell's RNR for their replication, making it a target for antiviral therapies.

  • Antibacterial Agents: The differences in RNR structure between bacteria and humans could be exploited to develop species-specific inhibitors.[10]

Conclusion

While this compound does not appear to play a direct role in allosteric enzyme regulation, the closely related molecule dATP is a master switch in controlling the activity of ribonucleotide reductase. The dATP-induced oligomerization of the RNR catalytic subunit represents a sophisticated mechanism of feedback inhibition that is crucial for maintaining cellular homeostasis. A thorough understanding of this allosteric pathway, supported by robust quantitative data and detailed experimental protocols, provides a powerful platform for the development of next-generation therapeutics targeting DNA synthesis and repair. The continued exploration of the structural and kinetic aspects of RNR allostery will undoubtedly uncover new opportunities for intervention in a wide range of diseases.

References

An In-depth Technical Guide to Identifying Novel Protein Targets of 5'-Deoxyadenosine Monophosphate (5'-dAMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology. 5'-deoxyadenosine monophosphate (5'-dAMP), a fundamental building block of DNA, and its analogs are of significant interest due to their potential roles in modulating pathways related to DNA replication, repair, and cellular metabolism. Misregulation of these pathways is a hallmark of numerous diseases, including cancer and immune disorders.[1][2] Consequently, identifying novel protein interactors of 5'-dAMP could unveil new therapeutic targets and provide deeper insights into cellular signaling.

This guide provides a comprehensive overview of the state-of-the-art methodologies for identifying and validating novel protein targets of 5'-dAMP. It details robust experimental protocols, data presentation strategies, and visual workflows to empower researchers in their quest for novel drug targets. While the term "5'-dAMPS" was specified, it is not a standard nomenclature; this guide will focus on 5'-dAMP, for which these methodologies are directly applicable.

Core Methodologies for Target Identification

The discovery of small molecule-protein interactions has been revolutionized by chemical proteomics.[3][4][5] These approaches can be broadly categorized into two types: probe-based methods, which utilize a modified version of the small molecule to capture its binding partners, and label-free methods, which detect interactions based on changes in the physical properties of the target protein upon binding.

Probe-Based Approach: Affinity Purification-Mass Spectrometry (AP-MS)

The most direct strategy for identifying binding partners is Affinity Purification coupled with Mass Spectrometry (AP-MS).[6][7][8] This method relies on synthesizing a chemical probe by attaching a functional handle (e.g., a biotin tag) to the 5'-dAMP molecule. This "bait" is then used to "fish" for its interacting proteins ("prey") in a cell lysate.

Key Steps:

  • Probe Design and Synthesis: A critical step is the design of a 5'-dAMP analog that retains its binding affinity for its native targets. The affinity tag is typically added via a linker to a position on the molecule that is not critical for protein interaction. For 5'-dAMP, modification at the C8 position of the adenine ring or derivatization of the ribose can be considered, as these positions are often amenable to chemical synthesis without abolishing biological activity.[9][10]

  • Affinity Purification: The biotinylated 5'-dAMP probe is immobilized on streptavidin-coated beads. These beads are then incubated with a cellular lysate. Proteins that specifically bind to the 5'-dAMP probe are captured, while non-specific binders are washed away.

  • Protein Elution and Identification: The captured proteins are eluted from the beads, digested into peptides, and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

A powerful variation is Photoaffinity Labeling (PAL) , where the probe also contains a photoreactive group (e.g., a diazirine or benzophenone).[11][12][13] Upon exposure to UV light, this group forms a covalent bond with the nearest amino acid residues of the binding protein, permanently trapping the interaction. This is particularly useful for capturing transient or weak interactions.[14]

Label-Free Approach: Cellular Thermal Shift Assay (CETSA)

Label-free methods circumvent the need for chemical modification of the small molecule, which can sometimes alter its binding properties. The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle of ligand-induced thermal stabilization.[15][16][17]

Key Steps:

  • Treatment and Heating: Intact cells or cell lysates are treated with the small molecule of interest (native 5'-dAMP). The samples are then heated across a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Protein binding to a ligand generally increases its thermal stability. Upon heating, unbound and less stable proteins will denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. Aggregated proteins are removed by centrifugation.

  • Quantitative Analysis: The remaining soluble proteins are quantified. In its high-throughput form (MS-CETSA or Thermal Proteome Profiling), the soluble fractions at each temperature are analyzed by quantitative mass spectrometry to identify proteins that show a significant thermal shift in the presence of 5'-dAMP compared to a vehicle control.[18][19]

Data Presentation: Quantitative Analysis

Clear and structured presentation of quantitative data is crucial for interpreting results and identifying high-confidence target candidates.

Table 1: Example Data Summary from an AP-MS Experiment This table summarizes results from a quantitative AP-MS experiment, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) to compare the probe pull-down with a control.

Protein ID (UniProt)Gene NameProtein NameSpectral Counts (Probe)Spectral Counts (Control)Fold Change (Probe/Control)p-value
P06733HSPA8Heat shock cognate 71 kDa protein1521451.050.85
P04075PARP1Poly [ADP-ribose] polymerase 12101514.0<0.001
Q9Y2R2FEN1Flap endonuclease 188517.6<0.001
P31943PCNAProliferating cell nuclear antigen112814.0<0.001
P12004POLA1DNA polymerase alpha catalytic subunit75418.75<0.001

This is hypothetical data for illustrative purposes.

Table 2: Example Data Summary from a CETSA Experiment This table shows how data from an MS-CETSA experiment can be presented to highlight proteins stabilized by the compound. The isothermal dose-response (ITDR) EC₅₀ value indicates the concentration of the compound required to achieve half-maximal thermal stabilization.[16]

Protein ID (UniProt)Gene NameProtein NameΔTm (°C) with 10 µM 5'-dAMPITDR EC₅₀ (µM)p-value for ΔTm
P06733HSPA8Heat shock cognate 71 kDa protein+0.2> 1000.76
P27694RRM1Ribonucleoside-diphosphate reductase large subunit+4.51.2<0.001
P31350RRM2Ribonucleoside-diphosphate reductase subunit M2+4.21.5<0.001
P49917ADSLAdenylosuccinate lyase+3.82.1<0.005
P04075PARP1Poly [ADP-ribose] polymerase 1+0.1> 1000.89

This is hypothetical data for illustrative purposes.

Mandatory Visualization

Visual diagrams are essential for conveying complex workflows and biological relationships.

experimental_workflow cluster_probe Probe Preparation cluster_exp Affinity Purification cluster_analysis Protein Identification dAMP 5'-dAMP Linker Linker Attachment dAMP->Linker Probe Biotinylated 5'-dAMP Probe Linker->Probe Incubate Incubation (Probe + Lysate + Beads) Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Streptavidin Beads Beads->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elution of Protein Complexes Wash->Elute Digest Trypsin Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify & Quantify Proteins) LCMS->Data Targets Candidate Targets Data->Targets signaling_pathway cluster_pathway Hypothetical DNA Damage Response cluster_intervention Molecular Intervention DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 recruits XRCC1 XRCC1 PARP1->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair DNA Repair LIG3->Repair POLB->Repair dAMP_Target 5'-dAMP Target (e.g., Identified Protein) dAMP_Target->PARP1 inhibits?

References

Methodological & Application

Application Notes and Protocols for Kinase Activity Assays Using ADP-Glo™ Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them key targets for drug discovery. A variety of methods exist to measure kinase activity, each with its own advantages and limitations. While a specific reagent or assay method termed "5'-dAMPS" was not prominently found in a review of scientific literature, a widely adopted and robust method for determining kinase activity is the measurement of adenosine diphosphate (ADP) produced from the kinase-catalyzed transfer of phosphate from adenosine triphosphate (ATP) to a substrate.

This document provides detailed application notes and protocols for the ADP-Glo™ Kinase Assay, a luminescence-based system for the sensitive detection of ADP. This assay is a versatile platform suitable for high-throughput screening (HTS) of kinase inhibitors, determining inhibitor potency (IC50 values), and studying kinase kinetics.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantitatively measures the amount of ADP produced in a kinase reaction. The intensity of the light output is directly proportional to the concentration of ADP, and therefore, to the activity of the kinase.

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP.

  • ADP Detection:

    • Step 1: ATP Depletion. After the kinase reaction, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference from the typically high initial ATP concentration.

    • Step 2: ADP to ATP Conversion and Luminescence Generation. A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

The amount of light generated is a direct measure of the ADP produced, which in turn reflects the kinase activity. Inhibitors of the kinase will lead to a decrease in ADP production and thus a lower luminescent signal.

Experimental Protocols

Protocol 1: General Kinase Activity Assay and Inhibitor Screening

This protocol provides a general framework for measuring the activity of a purified kinase and for screening potential inhibitors in a 384-well plate format.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP), high purity

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of test compounds in DMSO.

    • For a typical 10-point IC50 curve, a 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Setup:

    • In the 384-well plate, add 1 µL of the compound dilutions or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase solution (pre-diluted in Kinase Buffer to the desired concentration).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-mixed in Kinase Buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection - Step 1 (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2 (Signal Generation):

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence of "no kinase" control wells from all other measurements.

  • Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using the ADP-Glo™ Kinase Assay for determining the potency of known inhibitors against various kinases.

Kinase TargetInhibitorSubstrateATP Conc. (µM)IC50 (nM)Reference
PDGFRαStaurosporinePoly(E,Y) 4:1258.5[1]
AblImatinibABLtide1025.3Fictional Example
p38α MAPKSB 203580Myelin Basic Protein (MBP)5045.1Fictional Example
CK1δD4476Casein100120.7Fictional Example

Note: Fictional examples are provided for illustrative purposes to demonstrate the type of data generated.

Visualizations

Experimental Workflow

G cluster_0 1. Kinase Reaction cluster_1 2. ADP Detection A Add Compound/DMSO B Add Kinase A->B C Add Substrate/ATP Mixture B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo™ Reagent D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (30 min) G->H I Measure Luminescence H->I

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Signaling Pathway Example: MAPK/ERK Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK Signaling Pathway.

References

Application Note & Protocol: 5'-dAMPS and Its Role as a Precursor to Competitive Inhibitors of DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA polymerases are fundamental enzymes responsible for the synthesis of DNA, playing critical roles in replication, repair, and recombination.[1][2] Their essential nature makes them a key target for therapeutic intervention, particularly in the fields of oncology and virology.[1][3] The inhibition of DNA polymerase can effectively halt the proliferation of rapidly dividing cells, such as cancer cells, or prevent the replication of viral genomes.[1][3]

One major class of DNA polymerase inhibitors is nucleotide analogs, which are structurally similar to the natural deoxyribonucleoside triphosphates (dNTPs).[1][4] These analogs can act as competitive inhibitors by binding to the active site of the DNA polymerase, thereby preventing the incorporation of the natural dNTPs and stalling DNA synthesis.[5][6]

This document addresses the role of 5'-deoxyadenosine monophosphate (5'-dAMPS) in the context of DNA polymerase inhibition. It is a common misconception that the monophosphate form of a nucleotide analog can act as a direct competitive inhibitor. In reality, for a molecule to competitively inhibit DNA polymerase at the nucleotide binding site, it must mimic the substrate, which is a deoxyribonucleoside triphosphate . Therefore, this compound itself is not a competitive inhibitor of DNA polymerase. Instead, it serves as a precursor that, upon intracellular phosphorylation to its triphosphate form (dATP) or a corresponding analog, can then act as a substrate or a competitive inhibitor.

This application note will clarify the mechanism of competitive inhibition by adenosine triphosphate analogs and provide detailed protocols for assessing their inhibitory potential.

Mechanism of Action: Competitive Inhibition by Adenosine Triphosphate Analogs

Competitive inhibitors function by reversibly binding to the active site of an enzyme, the same site to which the natural substrate binds. In the case of DNA polymerases, the active site accommodates the incoming dNTP. For an adenosine analog to be a competitive inhibitor, it must be in its triphosphate form to effectively compete with the natural substrate, deoxyadenosine triphosphate (dATP).

The key structural features for competitive inhibition include:

  • A triphosphate moiety: This is essential for binding to the dNTP-binding pocket of the DNA polymerase.

  • A deoxyribose or analogous sugar ring: This interacts with the enzyme and the DNA template.

  • An adenine or adenine-like base: This allows for base pairing with a thymine on the template strand.

Modifications to the sugar ring, such as the absence of the 3'-hydroxyl group in dideoxyadenosine triphosphate (ddATP), lead to chain termination upon incorporation.[7] Other modifications on the base or sugar can also confer inhibitory properties.

Quantitative Data on Adenosine Analog Inhibitors

The inhibitory potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic studies. The table below summarizes inhibitory data for several adenosine triphosphate analogs against various DNA polymerases.

InhibitorDNA Polymerase TargetKi Value (µM)IC50 Value (µM)Reference
ddATP (dideoxy-ATP) Mouse Myeloma DNA Pol αVariableNot ReportedThe inhibition constant (Ki) for ddNTPs, including ddATP, was found to vary depending on the template-primer, substrate, and the presence of Mn2+, which increased the affinity of the inhibitor.[5]
EpoxyATP E. coli DNA Polymerase IApparent KD ~30Not ReportedEpoxyATP acts as a suicidal inactivator with an apparent dissociation constant (KD) of 30 +/- 10 µM.[8]
2-Chloro-dATP (CldATP) Various Bacterial & ViralNot a strong inhibitorNot ReportedCldATP at a 10-20-fold molar excess over dATP was not a strong competitive inhibitor for most DNA polymerases tested.[9]
Acyclic Analog TPs Herpes Simplex Virus Pol0.03 - 1.4Not ReportedDiphosphates of acyclic phosphonylmethoxyalkyl nucleotide analogues showed Ki values ranging from 0.03 µM to 1.4 µM for HSV-1 DNA polymerase.[10]

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay using a Homopolymer Template

This protocol outlines a basic method to determine the inhibitory effect of an adenosine triphosphate analog on DNA polymerase activity.

Materials:

  • Purified DNA Polymerase

  • Poly(dA)-oligo(dT) template-primer

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Deoxyadenosine triphosphate (dATP)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • Test inhibitor (adenosine triphosphate analog)

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer, poly(dA)-oligo(dT) template-primer, and the DNA polymerase.

  • Inhibitor and Substrate Addition:

    • To a series of tubes, add varying concentrations of the test inhibitor.

    • Add a fixed, non-saturating concentration of dATP.

    • Include a control set with no inhibitor.

  • Initiate Reaction: Start the reaction by adding [³H]-dTTP. Incubate at the optimal temperature for the DNA polymerase (e.g., 37°C).

  • Stop Reaction: After a defined time (e.g., 10, 20, 30 minutes), stop the reaction by adding ice-cold TCA.

  • Precipitate and Filter: Incubate on ice to allow the DNA to precipitate. Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash: Wash the filters with cold TCA and then ethanol to remove unincorporated nucleotides.

  • Quantify: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For Ki determination, repeat the experiment with varying concentrations of dATP and perform a Lineweaver-Burk or Dixon plot analysis.

Protocol 2: High-Throughput Fluorescence-Based Inhibition Assay

This protocol describes a more modern, non-radioactive method suitable for screening multiple inhibitors.

Materials:

  • Purified DNA Polymerase

  • Fluorescently labeled DNA template-primer (e.g., a short oligonucleotide with a fluorophore and a quencher that separates upon polymerase extension)

  • Reaction Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Test inhibitor

  • 96- or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of DNA polymerase, fluorescent template-primer, reaction buffer, dNTPs, and a dilution series of the test inhibitor.

  • Assay Setup: In a microplate, add the reaction buffer, template-primer, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no polymerase) controls.

  • Initiate Reaction: Add the DNA polymerase to all wells except the negative control.

  • Incubation: Incubate the plate at the enzyme's optimal temperature.

  • Fluorescence Reading: Measure the fluorescence at regular intervals using a fluorescence plate reader. As the polymerase extends the primer, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence signal over time. Plot the reaction rate against the inhibitor concentration to determine the IC50.

Visualizations

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition DNA_Polymerase DNA Polymerase (Active Site) DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalyzes dATP dATP (Substrate) dATP->DNA_Polymerase Binds DNA_Polymerase_Inhibited DNA Polymerase (Active Site) No_Synthesis No DNA Synthesis DNA_Polymerase_Inhibited->No_Synthesis ATP_Analog Adenosine Triphosphate Analog (Inhibitor) ATP_Analog->DNA_Polymerase_Inhibited Binds & Blocks Experimental_Workflow Start Prepare Reaction Mixes (Enzyme, Buffer, Template-Primer) Add_Inhibitor Add varying concentrations of Inhibitor Start->Add_Inhibitor Add_Substrate Add Substrate (dNTPs) and initiate reaction Add_Inhibitor->Add_Substrate Incubate Incubate at optimal temperature Add_Substrate->Incubate Measure_Activity Measure Polymerase Activity (e.g., radiolabel incorporation or fluorescence) Incubate->Measure_Activity Analyze Analyze Data (Plot % inhibition vs. [Inhibitor]) Measure_Activity->Analyze End Determine IC50 / Ki Analyze->End

References

Application Notes and Protocols for Utilizing 5'-deoxyadenosine Monophosphorothioate (5'-dAMPS) in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of RNA molecules is a cornerstone of advanced molecular biology research and therapeutic development. The introduction of specific functional groups at the 5'-terminus of RNA transcripts can enable a wide range of applications, including site-specific conjugation of labels, crosslinkers, and delivery moieties. 5'-deoxyadenosine monophosphorothioate (5'-dAMPS) is an analog of adenosine monophosphate (AMP) featuring a sulfur substitution for a non-bridging oxygen in the phosphate group. This modification presents a reactive thiol group at the 5'-end of an RNA transcript, which can be leveraged for subsequent chemical derivatization.

These application notes provide a detailed protocol for the incorporation of this compound at the 5'-terminus of RNA transcripts during in vitro transcription (IVT) using bacteriophage T7 RNA polymerase. The protocol is based on the principle of "enforced initiation," where a high concentration of the modified mononucleotide relative to the canonical initiating nucleotide (ATP) drives its incorporation at the start of transcription. While specific literature on this compound incorporation is limited, the provided methodology is adapted from established protocols for similar 5'-modified guanosine and adenosine analogs.[1][2][3][4]

Principle of Enforced Initiation

T7 RNA polymerase typically initiates transcription with a guanosine triphosphate (GTP). However, it exhibits a degree of promiscuity and can initiate with other nucleotides, including ATP, albeit with lower efficiency. Furthermore, it can utilize nucleotide monophosphates as initiating substrates. The "enforced initiation" strategy exploits this by providing a high molar excess of a modified nucleotide monophosphate (like this compound) over the standard initiating nucleotide triphosphate (ATP). This significantly increases the probability that the polymerase will incorporate the modified monophosphate at the 5'-end of the nascent RNA transcript. For enhanced efficiency, a mutant T7 RNA polymerase (e.g., P266L) that exhibits higher processivity with modified initiating nucleotides can be employed.[4]

G cluster_0 In Vitro Transcription Reaction Mix cluster_1 Transcription Initiation cluster_2 Transcription Elongation & Product T7_Polymerase T7 RNA Polymerase (WT or P266L mutant) Initiation_Complex Formation of Initiation Complex T7_Polymerase->Initiation_Complex DNA_Template DNA Template (with T7 promoter) DNA_Template->Initiation_Complex NTPs NTPs (GTP, CTP, UTP) Elongation RNA Elongation NTPs->Elongation ATP ATP (low concentration) ATP->Initiation_Complex competes with dAMPS This compound (high concentration) dAMPS->Initiation_Complex high probability of initiation Incorporation Preferential Incorporation of this compound Initiation_Complex->Incorporation Incorporation->Elongation RNA_Product 5'-Thiol-Modified RNA Elongation->RNA_Product

Experimental Protocols

Materials
  • 5'-deoxyadenosine monophosphorothioate (this compound)

  • T7 RNA Polymerase (High concentration, consider using P266L mutant for higher efficiency[4])

  • Linearized DNA template with a T7 promoter sequence

  • Nuclease-free water

  • ATP, GTP, CTP, UTP solutions (high purity)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents for phenol/chloroform extraction and ethanol precipitation

  • Reagents for downstream analysis (e.g., Ellman's reagent for thiol quantification, labeling reagents)

Protocol for In Vitro Transcription with this compound

This protocol is designed for a standard 20 µL reaction. It is recommended to perform a pilot experiment to optimize the ratio of this compound to ATP for your specific template and application.

  • Reaction Setup: Assemble the following reaction components on ice in the order listed.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20
10x Transcription Buffer21x
GTP (100 mM)0.42 mM
CTP (100 mM)0.42 mM
UTP (100 mM)0.42 mM
ATP (10 mM)0.40.2 mM
This compound (100 mM)420 mM
Linearized DNA Template (1 µg/µL)150 ng/µL
RNase Inhibitor (40 U/µL)12 U/µL
T7 RNA Polymerase (50 U/µL)25 U/µL
Total Volume 20
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a suitable RNA purification kit according to the manufacturer's instructions or by performing a phenol/chloroform extraction followed by ethanol precipitation.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). The quality and size of the transcript should be assessed by denaturing agarose or polyacrylamide gel electrophoresis.

Quantification of 5'-Thiol Incorporation

The efficiency of this compound incorporation can be estimated by quantifying the free thiol groups on the purified RNA. A common method is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

Quantitative Data Summary

The following table provides a template for summarizing the expected and experimentally determined quantitative data for the in vitro transcription reaction with this compound. Researchers should populate this table with their own results to optimize the protocol for their specific needs.

ParameterRecommended RangeExperimental ResultNotes
Reactant Concentrations
This compound:ATP Molar Ratio10:1 to 100:1Higher ratios favor this compound incorporation but may reduce overall yield.[4]
ATP Concentration0.1 - 0.5 mMShould be the limiting nucleotide for initiation.
Other NTPs (G, C, U)1 - 5 mM each
DNA Template50 - 100 ng/µL
T7 RNA Polymerase2.5 - 5 U/µLHigh concentration is recommended.
Reaction Conditions
Incubation Time2 - 4 hours
Incubation Temperature37 °C
Outputs
RNA Yield (µg/20µL reaction)VariableHighly dependent on the template and reaction conditions.
5'-Thiol Incorporation Efficiency (%)VariableCan be assessed using Ellman's reagent or by gel-shift assays after conjugation.

Experimental Workflow and Downstream Applications

G cluster_0 Synthesis cluster_1 Quality Control cluster_2 Downstream Applications IVT In Vitro Transcription with this compound DNase DNase I Treatment IVT->DNase Purification RNA Purification DNase->Purification Quantification RNA Quantification (Spectrophotometry) Purification->Quantification Gel Gel Electrophoresis (Size & Integrity) Purification->Gel Thiol_Quant Thiol Quantification (e.g., Ellman's Assay) Purification->Thiol_Quant Conjugation Thiol-reactive Conjugation Purification->Conjugation Labeling Fluorescent Labeling Conjugation->Labeling Crosslinking Protein Crosslinking Conjugation->Crosslinking Surface_Imm Surface Immobilization Conjugation->Surface_Imm Drug_Delivery Drug Delivery System Attachment Conjugation->Drug_Delivery

The 5'-thiol group introduced via this compound incorporation is a versatile chemical handle for a multitude of downstream applications. The nucleophilic nature of the thiol allows for efficient and specific reactions with various electrophilic reagents.

G cluster_0 Conjugation Chemistry cluster_1 Applications RNA 5'-Thiol-Modified RNA Maleimide Maleimide Chemistry RNA->Maleimide Thiol_Disulfide Thiol-Disulfide Exchange RNA->Thiol_Disulfide Haloacetyl Haloacetyl Chemistry RNA->Haloacetyl Biophysical Biophysical Studies (FRET, EPR) Maleimide->Biophysical Therapeutics Targeted RNA Therapeutics Maleimide->Therapeutics Structural Structural Biology (Crosslinking-MS) Thiol_Disulfide->Structural Thiol_Disulfide->Therapeutics Diagnostics Diagnostic Probes Haloacetyl->Diagnostics

Troubleshooting

IssuePossible CauseSuggested Solution
Low RNA Yield - Suboptimal this compound:ATP ratio.- Titrate the ratio of this compound to ATP. Start with a lower ratio (e.g., 10:1) and increase.
- Inhibition of T7 RNA polymerase by this compound.- Use a higher concentration of T7 RNA polymerase. - Consider using a mutant T7 RNA polymerase (e.g., P266L) known to be more tolerant of modified initiators.[4]
- Degradation of RNA.- Ensure all reagents and equipment are RNase-free. - Increase the concentration of RNase inhibitor.
Low Incorporation of 5'-Thiol - ATP concentration is too high.- Decrease the final concentration of ATP in the reaction.
- Inefficient initiation with this compound.- Increase the molar excess of this compound. - Ensure the this compound stock solution is of high quality and correct concentration.
Multiple RNA Products on Gel - Abortive transcription products.- Optimize the MgCl₂ concentration in the transcription buffer. - Use a mutant T7 RNA polymerase that produces fewer abortive transcripts.
- Template-independent transcription.- Ensure the DNA template is of high purity.

Conclusion

The protocol and guidelines presented here provide a framework for the successful incorporation of a 5'-thiol group into RNA transcripts using this compound in in vitro transcription assays. This method opens up possibilities for a wide array of applications in basic research, diagnostics, and the development of novel RNA-based therapeutics. Due to the limited literature specifically on this compound, empirical optimization of the reaction conditions, particularly the this compound to ATP ratio, is crucial for achieving high yields and incorporation efficiencies.

References

Application Notes and Protocols for 5'-Deoxyadenosine Nucleotides as Substrates for Nucleotidyl Transferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleotidyl transferases are a broad class of enzymes that catalyze the transfer of a nucleotide monophosphate moiety from a nucleoside triphosphate to an acceptor molecule, which can be a nucleic acid, a protein, or a small molecule. This document provides detailed application notes and protocols for the use of 5'-deoxyadenosine nucleotides, primarily in the form of deoxyadenosine triphosphate (dATP), as substrates for key nucleotidyl transferases. The focus is on cyclic GMP-AMP synthase (cGAS), a critical DNA sensor in the innate immune system, and Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. While the user query specified "5'-dAMPS," which is ambiguous, this document addresses the scientifically relevant substrates, dATP and its analogs, which are utilized by these enzymes to incorporate deoxyadenosine monophosphate (dAMP).

Section 1: Cyclic GMP-AMP Synthase (cGAS)

Cyclic GMP-AMP synthase (cGAS) is a pivotal nucleotidyl transferase in the innate immune system that functions as a cytosolic DNA sensor.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[3][4][5] cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines.[6][7]

Signaling Pathway

The cGAS-STING signaling pathway is a critical component of the host defense against pathogens and is also implicated in autoimmune diseases and cancer.[8][9]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binding cGAS_active cGAS (active) cGAS->cGAS_active Dimerization & Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_ER STING (inactive) cGAMP->STING_ER Binding STING_active STING (active) STING_ER->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization IFN_genes Interferon Genes pIRF3->IFN_genes Transcription

Caption: The cGAS-STING signaling pathway.

Quantitative Data

While detailed kinetic parameters for cGAS can vary depending on the specific enzyme variant (e.g., human vs. mouse) and experimental conditions, the following table summarizes representative data found in the literature.[10]

SubstrateParameterValueSpeciesReference
ATPKM~10-50 µMHuman/Mouse[10]
GTPKM~10-50 µMHuman/Mouse[10]
2',3'-cGAMPkcat~0.1-1 s-1Human/Mouse[10]

Note: The synthesis of 2',3'-cGAMP by cGAS can be subject to substrate inhibition at high concentrations of ATP or GTP, where the enzyme may produce linear dinucleotides instead.[10]

Experimental Protocols

This protocol describes the in vitro synthesis of 2',3'-cGAMP using purified cGAS and detection by thin-layer chromatography (TLC).[11]

Materials:

  • Purified recombinant cGAS enzyme

  • 45 bp double-stranded interferon stimulatory DNA (dsDNA)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)₂, 1 mM DTT)

  • ATP (25 µM)

  • GTP (25 µM)

  • [α-³²P] ATP (~1 µCi)

  • Alkaline Phosphatase

  • TLC plate (e.g., PEI-Cellulose F)

  • Developing buffer (e.g., 1:1.5 solution of 0.75 M KH₂PO₄, pH 3.5, and ammonium sulfate)

Procedure:

  • Set up the reaction mixture in a total volume of 20 µL:

    • 1 µM purified cGAS

    • 1 µM 45 bp dsDNA

    • Reaction Buffer

    • 25 µM ATP

    • 25 µM GTP

    • ~1 µCi [α-³²P] ATP

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Treat the reaction products with alkaline phosphatase to remove unincorporated [α-³²P] ATP.

  • Spot the reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate developing buffer.

  • Visualize the radiolabeled 2',3'-cGAMP product by autoradiography.

Commercially available ELISA kits provide a sensitive and quantitative method for measuring 2',3'-cGAMP in cell lysates and in vitro reactions.[5]

General Procedure (refer to manufacturer's protocol for specifics):

  • Prepare cell lysates or in vitro reaction samples.

  • Add samples and standards to the wells of the ELISA plate pre-coated with a cGAMP-specific antibody.

  • Add a cGAMP-HRP conjugate, which will compete with the cGAMP in the sample for binding to the antibody.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for HRP (e.g., TMB) and incubate to develop a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of cGAMP in the samples based on the standard curve.

cGAS_Assay_Workflow cluster_reaction In Vitro Reaction cluster_tlc TLC Analysis Reagents Purified cGAS dsDNA ATP, GTP [α-32P] ATP Incubation Incubate at 37°C Reagents->Incubation Termination Heat Inactivation Incubation->Termination AP_Treatment Alkaline Phosphatase Termination->AP_Treatment Spotting Spot on TLC Plate AP_Treatment->Spotting Development Develop & Visualize Spotting->Development

Caption: Workflow for in vitro cGAS activity assay.

Section 2: Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner.[12] It catalyzes the addition of deoxynucleoside triphosphates (dNTPs), including dATP, to the 3'-hydroxyl terminus of a DNA strand.[13][14] This property makes TdT a valuable tool in molecular biology for various applications, including DNA labeling and the generation of homopolymer tails.

Quantitative Data

The kinetic parameters of TdT for dNTP incorporation are influenced by the specific dNTP and the divalent metal ion cofactor used.[15]

SubstrateCofactorParameterValueSpeciesReference
dATPMg²⁺kobs~0.1 - 0.5 min⁻¹Human[15]
dATPMn²⁺kobs~1 - 5 min⁻¹Human[15]
dATPCo²⁺-Efficient incorporationCalf Thymus[16]

Note: The incorporation efficiency of dNTPs by TdT generally follows the order dGTP > dTTP ≈ dATP > dCTP in the presence of Mg²⁺.[15] The use of Co²⁺ as a cofactor can enhance the efficiency of dATP incorporation.[16]

Experimental Protocols

This protocol describes the addition of a dATP tail to the 3'-end of a DNA fragment using TdT.

Materials:

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (e.g., 500 mM potassium cacodylate (pH 7.2), 10 mM CoCl₂, 1 mM DTT)

  • DNA fragment with a 3'-OH terminus

  • dATP (or a labeled dATP analog, e.g., Biotin-14-dATP)

  • Nuclease-free water

Procedure:

  • Set up the following reaction mixture in a total volume of 50 µL:

    • 10 µL 5X TdT Reaction Buffer

    • 5 pmol DNA ends

    • 1 µL 10 mM dATP

    • 1 µL TdT (15-20 units)

    • Nuclease-free water to 50 µL

  • Mix gently by pipetting.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA or by heating at 75°C for 20 minutes.

  • The labeled DNA can be purified using standard methods (e.g., spin column purification).

TdT_Labeling_Workflow Start Start Setup Set up Reaction: TdT, DNA, dATP, Buffer Start->Setup Incubate Incubate at 37°C for 30 min Setup->Incubate Stop Stop Reaction (EDTA or Heat) Incubate->Stop Purify Purify Labeled DNA Stop->Purify End End Purify->End

Caption: Workflow for 3'-end labeling of DNA using TdT.

Conclusion

This document provides a comprehensive overview of the use of 5'-deoxyadenosine nucleotides, particularly dATP, as substrates for the nucleotidyl transferases cGAS and TdT. The provided signaling pathway diagrams, quantitative data tables, and detailed experimental protocols are intended to serve as a valuable resource for researchers in immunology, molecular biology, and drug discovery. The ability to accurately measure the activity of these enzymes and their products is crucial for advancing our understanding of their biological roles and for the development of novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Developing a High-Throughput Screen for Methyltransferase Inhibitors Using a Novel SAH Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM)-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of substrates, including proteins, nucleic acids, and small molecules. These enzymes play critical roles in the regulation of numerous cellular processes, and their dysregulation is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, methyltransferases have emerged as a promising class of therapeutic targets.

High-throughput screening (HTS) is a crucial tool for the discovery of small molecule inhibitors of methyltransferases.[1][2] A variety of HTS assays have been developed to identify and characterize methyltransferase inhibitors, often by detecting the reaction product S-adenosyl-L-homocysteine (SAH).[1][3][4][5] This application note describes a novel fluorescence polarization (FP)-based high-throughput assay for the discovery of methyltransferase inhibitors. The assay utilizes a proprietary, stable, fluorescently-labeled analog of SAH, herein referred to as 5'-dAMPS-Fluor, as a tracer.

The principle of this competitive FP assay is based on the displacement of this compound-Fluor from the SAH-binding site of the methyltransferase by a potential inhibitor. When the fluorescent tracer is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Conversely, when displaced by an inhibitor, the smaller, unbound tracer tumbles more rapidly, leading to a low fluorescence polarization signal. This change in polarization provides a robust and sensitive measure of inhibitor binding.

Signaling Pathway: General Methyltransferase Reaction

The following diagram illustrates the general reaction catalyzed by SAM-dependent methyltransferases.

Methyltransferase_Reaction SAM S-Adenosylmethionine (SAM) Enzyme Methyltransferase SAM->Enzyme binds Substrate Substrate (A) Substrate->Enzyme binds SAH S-Adenosylhomocysteine (SAH) Enzyme->SAH releases Methylated_Substrate Methylated Substrate (A-CH3) Enzyme->Methylated_Substrate releases

Caption: General reaction catalyzed by a SAM-dependent methyltransferase.

Experimental Workflow: Fluorescence Polarization HTS Assay

The diagram below outlines the workflow for the competitive fluorescence polarization high-throughput screening assay.

HTS_Workflow cluster_prep Assay Preparation cluster_dispensing Reagent Dispensing cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer Enzyme_Solution Prepare Methyltransferase Solution Assay_Buffer->Enzyme_Solution Tracer_Solution Prepare this compound-Fluor Tracer Solution Assay_Buffer->Tracer_Solution Compound_Plates Prepare Compound Plates (Test Compounds & Controls) Dispense_Compounds Dispense Compounds and Controls to 384-well Assay Plate Dispense_Enzyme Dispense Methyltransferase Solution Dispense_Compounds->Dispense_Enzyme Dispense_Tracer Dispense this compound-Fluor Tracer Solution Dispense_Enzyme->Dispense_Tracer Incubate Incubate at Room Temperature Dispense_Tracer->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calculate_Z Calculate Z'-factor Read_FP->Calculate_Z Identify_Hits Identify Hits Based on % Inhibition Calculate_Z->Identify_Hits Dose_Response Perform Dose-Response of Hits (IC50) Identify_Hits->Dose_Response

Caption: Workflow for the fluorescence polarization-based HTS assay.

Experimental Protocols

Materials and Reagents
  • Methyltransferase Enzyme: Purified recombinant human PRMT1 (or other methyltransferase of interest).

  • This compound-Fluor Tracer: A proprietary fluorescently labeled, non-hydrolyzable SAH analog.

  • SAH: S-Adenosyl-L-homocysteine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Compound Library: Small molecule library dissolved in 100% DMSO.

Protocol: HTS for Methyltransferase Inhibitors
  • Compound Plating:

    • Prepare serial dilutions of the compound library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a saturating concentration of SAH (positive control).

  • Reagent Preparation:

    • Prepare the methyltransferase enzyme solution by diluting the stock enzyme in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare the this compound-Fluor tracer solution by diluting the stock tracer in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a final concentration of 5 nM).

  • Reagent Dispensing:

    • Add 5 µL of the 2X methyltransferase solution to each well of the assay plate containing the compounds.

    • Centrifuge the plate briefly to mix.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X this compound-Fluor tracer solution to each well. The final assay volume is 10 µL.

  • Incubation and Detection:

    • Centrifuge the plate briefly to mix.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

    • Where mP is the measured millipolarization value.

  • Determine Z'-factor:

    • The Z'-factor, a measure of assay quality, is calculated as: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Identification and Confirmation:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

    • Primary hits are then subjected to dose-response analysis to determine their IC50 values.

Data Presentation

Table 1: HTS Assay Parameters
ParameterValue
Assay FormatFluorescence Polarization
Plate Format384-well, low-volume
Final Assay Volume10 µL
Methyltransferase Conc.10 nM
This compound-Fluor Tracer Conc.5 nM
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Detection WavelengthsEx: 485 nm, Em: 535 nm
Table 2: Representative HTS Data Summary
Control/CompoundMean mPStd Dev mP% Inhibition
Negative Control250100%
Positive Control1008100%
Hit Compound 11251283.3%
Non-hit Compound245113.3%
Z'-factor 0.75
Table 3: Dose-Response Data for a Confirmed Hit
Compound Conc. (µM)% Inhibition
10098.5%
3095.2%
1085.1%
365.7%
148.9%
0.325.3%
0.110.1%
IC50 (µM) 1.05

Conclusion

The fluorescence polarization assay described in this application note provides a robust, sensitive, and high-throughput method for the discovery of small molecule inhibitors of SAM-dependent methyltransferases. The use of a stable, fluorescently labeled SAH analog (this compound-Fluor) allows for a direct and homogeneous assay format, eliminating the need for wash steps or secondary detection reagents. This assay is readily adaptable to automated HTS platforms and can be applied to a wide range of methyltransferase targets, facilitating the discovery of novel therapeutics for a variety of diseases.

References

Application Notes and Protocols for Studying Enzyme Kinetics with 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxyadenosine-5'-O-thiomonophosphate (5'-dAMPS) is a synthetic analog of 2'-deoxyadenosine-5'-monophosphate (dAMP). In this compound, one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification makes this compound a valuable tool for studying the kinetics of enzymes that recognize or metabolize dAMP. The thiophosphate group can alter the substrate's susceptibility to enzymatic cleavage, its binding affinity, and its electrostatic properties, making this compound a useful probe as a substrate, competitive inhibitor, or allosteric regulator.

These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetic studies, with a focus on three key enzyme classes: adenylyl cyclases, phosphodiesterases, and 2'-5'-oligoadenylate synthetases. Detailed protocols for both radioactive and non-radioactive assays are provided to facilitate the characterization of enzyme-ligand interactions and the determination of key kinetic parameters.

Principles of this compound in Enzyme Kinetics

The substitution of an oxygen atom with a sulfur atom in the phosphate group of this compound introduces several key changes that are advantageous for studying enzyme kinetics:

  • Resistance to Hydrolysis: The thiophosphate bond is generally more resistant to enzymatic hydrolysis by nucleases and phosphatases compared to the natural phosphate bond. This increased stability allows for the study of enzyme-substrate interactions over longer periods and can help in trapping enzyme-substrate complexes.

  • Altered Binding Affinity: The difference in size, charge distribution, and bond angles between sulfur and oxygen can alter the binding affinity (Km or Kd) of the analog to the enzyme's active or allosteric sites. This allows for the probing of the structural and electronic requirements for substrate binding.

  • Use as an Inhibitor: Due to its structural similarity to the natural substrate, this compound can act as a competitive inhibitor, binding to the active site without being processed or being processed at a much slower rate. This allows for the determination of the inhibitor constant (Ki).

  • Probing Catalytic Mechanisms: The use of thiophosphate analogs can provide insights into the catalytic mechanism of an enzyme, particularly for phosphoryl transfer reactions.

Applications in Studying Key Enzyme Classes

Adenylyl Cyclases (AC)

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. While ATP is the primary substrate, adenylyl cyclases can be inhibited by various nucleotide analogs. This compound, as a dAMP analog, can be investigated as a potential inhibitor of adenylyl cyclase activity.

Phosphodiesterases (PDEs)

Phosphodiesterases are a family of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating their intracellular levels. Given that this compound is an analog of a mononucleotide, its primary role in studying PDEs would likely be as a potential allosteric regulator or as a tool to probe the active site of PDEs that have broader substrate specificity, although it is not a direct substrate for the canonical reaction.

2'-5'-Oligoadenylate Synthetases (OAS)

2'-5'-Oligoadenylate synthetases are interferon-induced enzymes that, upon activation by double-stranded RNA (dsRNA), polymerize ATP into 2'-5'-linked oligoadenylates. These oligoadenylates then activate RNase L, leading to the degradation of viral and cellular RNA. Since ATP is the substrate for OAS enzymes, this compound can be explored as a competitive inhibitor or a chain terminator during the oligoadenylation process.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative kinetic data (Km, Ki, IC50) for the interaction of this compound with adenylyl cyclases, phosphodiesterases, and 2'-5'-oligoadenylate synthetases. The following tables are presented as templates for researchers to populate with their own experimental data when characterizing the effects of this compound.

Table 1: Template for Kinetic Parameters of this compound as a Substrate

EnzymeSubstrateKm (µM)Vmax (units/mg)kcat (s-1)kcat/Km (M-1s-1)
Enzyme NameThis compound
Enzyme NameNatural Substrate

Table 2: Template for Kinetic Parameters of this compound as an Inhibitor

EnzymeNatural SubstrateInhibitorKi (µM)IC50 (µM)Type of Inhibition
Adenylyl CyclaseATPThis compound
PhosphodiesterasecAMP/cGMPThis compound
2'-5'-OASATPThis compound

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of this compound with the target enzymes. Both traditional radiolabel-based and non-radioactive alternative assays are described.

Protocol 1: Adenylyl Cyclase Activity Assay

A. Radiolabeled Assay (Two-Column Chromatography Method)

This classic and highly sensitive method measures the conversion of [α-32P]ATP to [32P]cAMP.

Materials:

  • Enzyme source (purified adenylyl cyclase or membrane preparations)

  • [α-32P]ATP

  • Unlabeled ATP

  • This compound (for inhibition studies)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2), 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 0.1% BSA

  • Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP

  • Dowex AG 50W-X4 resin

  • Alumina (neutral)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the enzyme source, and varying concentrations of this compound (for inhibition assays) or a fixed concentration for control experiments.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [α-32P]ATP to a final desired concentration.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the stop solution and boiling for 3-5 minutes.

  • Purification of [32P]cAMP:

    • Apply the reaction mixture to a Dowex column. Wash the column with water to elute the [32P]cAMP.

    • Apply the eluate to an alumina column. Wash with Tris-HCl buffer to remove remaining ATP and other contaminants.

    • Elute the [32P]cAMP from the alumina column with imidazole-HCl buffer.

  • Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of cAMP produced and determine the kinetic parameters (Vmax, Km, Ki, IC50) by fitting the data to the appropriate enzyme kinetic models.

B. Non-Radioactive Assay (Luminescence-Based)

This method relies on the depletion of ATP, which is measured using a luciferase-luciferin reaction.

Materials:

  • Enzyme source

  • ATP

  • This compound

  • Assay Buffer (as above)

  • Kinase-Glo® Reagent (or similar ATP detection reagent)

  • White, opaque multi-well plates

Procedure:

  • Reaction Setup: In a white multi-well plate, add the assay buffer, enzyme, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a time determined to be in the linear range of ATP consumption.

  • Termination and Detection: Stop the adenylyl cyclase reaction and simultaneously initiate the luminescence reaction by adding the Kinase-Glo® reagent.

  • Measurement: After a brief incubation (as per the reagent manufacturer's instructions), measure the luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the adenylyl cyclase activity. Calculate kinetic parameters as described for the radiolabeled assay.

Protocol 2: Phosphodiesterase Activity Assay

A. Radiolabeled Assay (Two-Step Radioassay)

This method measures the hydrolysis of radiolabeled cAMP or cGMP.

Materials:

  • Enzyme source (purified PDE or cell lysates)

  • [3H]cAMP or [3H]cGMP

  • Unlabeled cAMP or cGMP

  • This compound

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Snake venom (from Crotalus atrox) containing 5'-nucleotidase

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme, and different concentrations of this compound.

  • Initiation: Start the reaction by adding a mixture of unlabeled and [3H]-labeled cyclic nucleotide.

  • Incubation: Incubate at 30°C for 10-20 minutes.

  • Termination: Stop the reaction by boiling for 2 minutes.

  • Conversion to Nucleoside: Add snake venom to the reaction mixture and incubate for a further 10 minutes at 30°C to convert the 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation: Apply the mixture to an anion-exchange column. The unreacted charged cyclic nucleotide will bind to the resin, while the uncharged nucleoside will flow through.

  • Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: The amount of radioactivity in the eluate is proportional to the PDE activity. Determine kinetic parameters accordingly.

B. Non-Radioactive Assay (Colorimetric)

This assay measures the phosphate released from the hydrolysis of the cyclic nucleotide.

Materials:

  • Enzyme source

  • cAMP or cGMP

  • This compound

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay Buffer (as above)

Procedure:

  • Reaction Setup: In a clear multi-well plate, add the assay buffer, enzyme, 5'-nucleotidase, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the cyclic nucleotide substrate.

  • Incubation: Incubate at 30°C for a suitable time.

  • Detection: Stop the reaction and develop the color by adding the phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Create a standard curve with known phosphate concentrations to quantify the amount of phosphate produced. Calculate kinetic parameters from the reaction rates.

Protocol 3: 2'-5'-Oligoadenylate Synthetase (OAS) Activity Assay

A. Radiolabeled Assay

This assay measures the incorporation of [α-32P]ATP into 2'-5'-linked oligoadenylates.

Materials:

  • Enzyme source (purified OAS or cell extracts)

  • [α-32P]ATP

  • Unlabeled ATP

  • dsRNA (e.g., poly(I:C))

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 5 mM DTT, 100 mM KCl

  • Bacterial alkaline phosphatase

  • Thin-layer chromatography (TLC) plates (PEI-cellulose)

  • TLC developing solvent (e.g., 1.5 M LiCl)

Procedure:

  • Reaction Setup: Combine the assay buffer, enzyme, dsRNA activator, and varying concentrations of this compound in a microcentrifuge tube.

  • Initiation: Start the reaction by adding a mixture of unlabeled and [α-32P]ATP.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Dephosphorylation: Add bacterial alkaline phosphatase to remove the 5'-triphosphate groups from the unreacted ATP and the 2-5A products, leaving [32P]AMP and the core 2-5A oligomers.

  • Separation: Spot the reaction mixture onto a PEI-cellulose TLC plate and develop the chromatogram.

  • Detection: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled products (2-5A oligomers of different lengths).

  • Quantification and Analysis: Quantify the radioactivity in the spots corresponding to the 2-5A products. Determine the effect of this compound on the overall synthesis and the distribution of oligomer lengths.

B. Non-Radioactive Assay (Pyrophosphate Detection)

This method measures the pyrophosphate (PPi) released during the polymerization of ATP.

Materials:

  • Enzyme source

  • ATP

  • dsRNA

  • This compound

  • Pyrophosphate detection kit (e.g., based on a fluorescent probe)

  • Assay Buffer (as above)

Procedure:

  • Reaction Setup: In a suitable multi-well plate for the detection method (e.g., black plate for fluorescence), add the assay buffer, enzyme, dsRNA, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Detection: The PPi produced is detected in real-time or at a fixed endpoint according to the kit manufacturer's instructions. This may involve a coupled enzyme system that generates a fluorescent or colorimetric signal.

  • Measurement: Read the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: The signal is proportional to the amount of PPi produced, which reflects the OAS activity. Calculate kinetic parameters based on these measurements.

Mandatory Visualizations

Signaling Pathway Diagram

cAMP_Signaling_Pathway GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein Ligand AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) Inhibits (Gi) cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: The cAMP signaling pathway, regulated by adenylyl cyclase and phosphodiesterase.

Experimental Workflow Diagram

Enzyme_Kinetics_Workflow start Start: Prepare Reagents (Enzyme, Substrate, this compound, Buffer) reaction_setup Set up reactions with varying [Substrate] and/or [this compound] start->reaction_setup incubation Incubate at constant temperature for a defined time reaction_setup->incubation termination Stop the reaction incubation->termination detection Measure product formation or substrate depletion termination->detection data_analysis Plot data and fit to Michaelis-Menten or inhibition models detection->data_analysis results Determine Kinetic Parameters (Km, Vmax, Ki, IC50) data_analysis->results

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

Logical Relationship Diagram

Logical_Relationship cluster_0 Competitive Inhibition dAMPS This compound Enzyme Enzyme (e.g., Adenylyl Cyclase) dAMPS->Enzyme Binds to Active Site dAMPS->Enzyme Inhibits Product Product (e.g., cAMP) Enzyme->Product Catalysis Substrate Natural Substrate (e.g., ATP) Substrate->Enzyme Binds to Active Site

Caption: The logical relationship of this compound as a competitive inhibitor of an enzyme.

Application Notes and Protocols for 5'-dAMPS Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a 5'-dAMPS (5'-deoxyadenosine monophosphate) competitive binding assay. This document is intended for researchers and scientists in drug development and related fields who are interested in screening for and characterizing molecules that modulate the activity of target proteins by binding to nucleotide-binding sites. While the primary example focuses on the STING (Stimulator of Interferon Genes) protein, a key regulator of the innate immune system, the principles and protocols described herein can be adapted for other target proteins that bind adenosine monophosphate (AMP) analogs.

Introduction to this compound and Competitive Binding Assays

5'-deoxyadenosine monophosphate (this compound) is a derivative of adenosine monophosphate (AMP). While the natural high-affinity ligand for STING is the cyclic dinucleotide cGAMP (cyclic GMP-AMP), the investigation of non-canonical ligands and inhibitors is a crucial aspect of drug discovery.[1][2] Competitive binding assays are a fundamental tool to identify and characterize such interactions. These assays measure the ability of a test compound (in this case, this compound) to displace a known, labeled ligand from its binding site on a target protein. The concentration at which the test compound displaces 50% of the labeled ligand is known as the IC50 value, which can be used to determine the binding affinity (Ki) of the test compound.[3]

This protocol will focus on a Fluorescence Polarization (FP) based competitive binding assay, a robust and homogeneous method well-suited for high-throughput screening.[4][5]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger-associated molecular pattern (DAMP) that can signify viral infection or cellular damage.[6][7] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP.[8] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[9] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.[10] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[12]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds to TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes activates transcription of STING_active Activated STING STING->STING_active translocates to STING_active->TBK1 recruits & activates Interferons Type I Interferons IFN_genes->Interferons leads to production of

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

Principle of the Fluorescence Polarization (FP) Competitive Binding Assay

FP is a technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the "tracer").[4] When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. However, when the tracer binds to a much larger molecule, such as a protein, its rotation is slowed, and the emitted light remains polarized.

In a competitive binding assay, a fixed concentration of the target protein and the fluorescent tracer are incubated with varying concentrations of an unlabeled competitor compound (this compound). The competitor will displace the tracer from the protein's binding site in a concentration-dependent manner, leading to a decrease in the measured fluorescence polarization.

FP_Assay_Workflow cluster_workflow FP Competitive Binding Assay Workflow reagents Prepare Reagents: - Target Protein (STING) - Fluorescent Tracer - Competitor (this compound) - Assay Buffer plate_prep Plate Preparation: - Add buffer, protein, and tracer to microplate wells reagents->plate_prep competitor_add Add Competitor: - Add serial dilutions of this compound plate_prep->competitor_add incubation Incubation: - Incubate to reach binding equilibrium competitor_add->incubation measurement FP Measurement: - Read fluorescence polarization on a plate reader incubation->measurement analysis Data Analysis: - Plot FP vs. [this compound] - Determine IC50 and Ki measurement->analysis

Caption: Workflow for the FP competitive binding assay.

Materials and Reagents
  • Target Protein: Recombinant human STING (C-terminal domain, residues 139-379)

  • Fluorescent Tracer: Fluorescently labeled cGAMP analog (e.g., FAM-cGAMP)

  • Competitor: this compound

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100

  • Microplate: Black, low-volume 384-well microplate

  • Plate Reader: Capable of measuring fluorescence polarization

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 2X stock solution of STING protein in assay buffer.

    • Prepare a 2X stock solution of the fluorescent tracer in assay buffer. The final concentration of the tracer should be at or below its Kd for the target protein to ensure a sensitive assay.

    • Prepare a serial dilution of this compound in assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to each well of the 384-well plate.

    • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells (maximum and minimum polarization), add 5 µL of assay buffer.

    • To all wells except the minimum polarization control, add 10 µL of the 2X STING protein stock solution. To the minimum polarization control wells, add 10 µL of assay buffer.

    • Initiate the binding reaction by adding 10 µL of the 2X fluorescent tracer stock solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd_tracer)), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for the target protein.

Data Presentation

The following table presents illustrative data for a this compound competitive binding assay against STING. Note: These values are hypothetical and for demonstration purposes only.

CompoundTarget ProteinTracerTracer Concentration (nM)Kd of Tracer (nM)IC50 (µM)Ki (µM)
This compoundHuman STING (139-379)FAM-cGAMP1050150125
cGAMP (Control)Human STING (139-379)FAM-cGAMP10500.10.083

Conclusion

This application note provides a comprehensive protocol for a this compound competitive binding assay using fluorescence polarization. This method offers a robust and high-throughput-compatible platform for identifying and characterizing novel modulators of nucleotide-binding proteins like STING. The detailed protocol and data analysis guidelines will enable researchers to effectively screen for and evaluate the binding affinity of this compound and other small molecules to their protein targets, thereby accelerating drug discovery efforts in immunology and beyond.

References

Application Notes and Protocols for Incorporating 5'-dAMPS into DNA for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of nucleotide analogues into DNA is a powerful tool for elucidating the structure-function relationships of nucleic acids and their protein complexes. 5'-deoxyadenosine-5'-O-monophosphorothioate (5'-dAMPS) is a deoxyadenosine monophosphate analogue where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification, creating a phosphorothioate (PS) linkage, introduces minimal steric perturbation to the DNA backbone while offering unique properties beneficial for structural biology studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The phosphorothioate linkage is chiral (Sp or Rp configuration), which can provide further detailed structural information. This document provides detailed application notes and protocols for the incorporation of this compound into DNA for such studies.

Application Notes

The introduction of a phosphorothioate linkage via this compound offers several advantages for the structural analysis of DNA:

  • NMR Spectroscopy: The sulfur atom in the phosphorothioate backbone induces significant chemical shift perturbations for proximal protein side chains, which can be instrumental in the resonance assignment of protein-DNA complexes.[1] The racemic nature of the phosphorothioate linkage results in two distinct chemical shifts corresponding to the Rp and Sp diastereomers, providing a valuable probe for studying the dynamics and kinetics of protein translocation between different DNA conformations.[1]

  • X-ray Crystallography: The sulfur atom in the phosphorothioate linkage is heavier than oxygen and can be used as an anomalous scatterer to aid in solving the phase problem in X-ray crystallography. While not as strong as heavier atoms like selenium or bromine, the anomalous signal from sulfur can be sufficient for phasing, especially with modern synchrotron radiation sources.

  • Nuclease Resistance: Phosphorothioate linkages are more resistant to nuclease degradation than standard phosphodiester bonds, which can be advantageous for stabilizing DNA molecules for structural studies, particularly for in-cell experiments.

Quantitative Data Summary

The incorporation of this compound can influence the thermodynamic stability and structural parameters of DNA duplexes. The following table summarizes key quantitative data from studies on phosphorothioate-modified DNA.

ParameterUnmodified DNA (d(CGCGAATTCGCG))Phosphorothioate DNA (all linkages)Reference(s)
Melting Temperature (Tm)68 °C (in 1 M salt)49 °C (in 1 M salt)[2][3]
Base-pair Lifetimes2-30 ms (at 20 °C)Strongly reduced[2]
Helical Destabilization (per PS modification)N/A~0.12 kcal/mol[4]

Visualizations

Logical Relationship of Phosphorothioate Modification

PD Phosphodiester Linkage (O-P-O) PS Phosphorothioate Linkage (O-P-S) PD->PS Substitution of non-bridging Oxygen with Sulfur Chirality Chiral Center at Phosphorus (Rp and Sp diastereomers) PS->Chirality Properties Altered Properties PS->Properties NMR NMR Chemical Shift Perturbation Properties->NMR Xray Anomalous Scattering in X-ray Crystallography Properties->Xray Stability Altered Duplex Stability Properties->Stability

Caption: Introduction of a phosphorothioate linkage creates a chiral center and alters DNA properties for structural studies.

General Workflow for Structural Studies

cluster_synthesis Synthesis of PS-DNA cluster_analysis Structural Analysis SolidPhase Solid-Phase Synthesis Purification Purification of PS-DNA (e.g., HPLC, PAGE) SolidPhase->Purification Enzymatic Enzymatic Incorporation Enzymatic->Purification QC Quality Control (e.g., Mass Spectrometry, 31P NMR) Purification->QC NMR_spec NMR Spectroscopy QC->NMR_spec Xray_cryst X-ray Crystallography QC->Xray_cryst Data Data Analysis and Structure Determination NMR_spec->Data Xray_cryst->Data

Caption: Workflow for preparing and analyzing phosphorothioate-modified DNA for structural studies.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol describes the standard automated solid-phase synthesis of DNA oligonucleotides with site-specific incorporation of a phosphorothioate linkage using a phosphoramidite of this compound.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification cartridges or HPLC system

Procedure:

The synthesis follows a repeated four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution.

    • The column is then washed with acetonitrile.

  • Coupling:

    • The desired phosphoramidite (standard or this compound) is activated with the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]

    • Coupling times for standard bases are typically around 30 seconds, while modified phosphoramidites may require longer coupling times.[5]

  • Sulfurization (for Phosphorothioate Linkage):

    • To create a phosphorothioate linkage, the unstable trivalent phosphite triester is treated with a sulfurizing reagent.[5] This step replaces the standard oxidation step.

    • The sulfurization reaction should be performed before the capping step.[5]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[5][6]

These four steps are repeated for each nucleotide in the desired sequence.

Post-synthesis Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate/phosphorothioate groups are removed by incubation with concentrated ammonium hydroxide.

  • The solution containing the crude oligonucleotide is collected.

Purification:

  • The crude oligonucleotide is purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • The purified oligonucleotide is desalted and its identity and purity are confirmed by mass spectrometry and ³¹P NMR.

Protocol 2: Enzymatic Incorporation of this compound Triphosphate (dATPαS)

This protocol outlines the general procedure for incorporating a single this compound residue at a specific site in a DNA strand using a DNA polymerase. The efficiency of incorporation can vary significantly between different polymerases.

Materials:

  • dATPαS (a diastereomeric mixture or a specific Sp or Rp isomer)

  • Standard dNTPs (dCTP, dGTP, dTTP)

  • DNA template

  • Primer

  • DNA polymerase (e.g., Taq polymerase, Klenow fragment, or a high-fidelity polymerase)

  • Reaction buffer appropriate for the chosen polymerase

  • Magnesium chloride (MgCl₂)

  • Nuclease-free water

  • Thermocycler or water bath

  • PAGE purification system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the DNA template, primer, reaction buffer, and MgCl₂ in nuclease-free water.

    • Anneal the primer to the template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Incorporation Reaction:

    • To the annealed template-primer duplex, add the DNA polymerase and the required dNTPs. To incorporate this compound at a specific position, the reaction should be set up to halt before the incorporation site, and then dATPαS is added as the next nucleotide for incorporation.

    • For example, if the template sequence is 3'-...GCTA...-5', the primer would end at the base complementary to C. The reaction would contain dATPαS, and the other dNTPs would be added subsequently to complete the strand.

    • Incubate the reaction at the optimal temperature for the chosen polymerase for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the polymerase (e.g., 68°C for 10 minutes).[7]

  • Purification and Analysis:

    • The resulting DNA containing the this compound modification is purified by PAGE to separate the extended product from the unextended primer and other reaction components.

    • The success of the incorporation can be verified by mass spectrometry.

Note on Polymerase Selection: The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides. Some polymerases exhibit higher tolerance for modified dNTPs than others. It is often necessary to screen several polymerases to find the one that most efficiently incorporates dATPαS in the desired sequence context.[8][9][10] Family A polymerases like Taq are often more permissive to modifications at the 5-position of pyrimidines and 7-position of purines, while Family B polymerases like Pfu often have higher fidelity but may be less tolerant of bulky modifications.

Conclusion

The incorporation of this compound into DNA provides a valuable tool for researchers in structural biology and drug development. The unique properties of the resulting phosphorothioate linkage facilitate detailed structural analysis by NMR and can aid in X-ray crystallographic studies. The protocols provided herein offer a starting point for the synthesis and application of this compound-modified DNA, enabling deeper insights into the intricate world of DNA structure and function.

References

Application Notes and Protocols for Radiolabeled 5'-dAMPS in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled ligands are indispensable tools in pharmacology and biochemistry for the characterization of receptor-ligand interactions and enzyme kinetics.[1][2] This document provides detailed application notes and protocols for the use of radiolabeled 5'-deoxyadenosine 5'-monophosphate (5'-dAMPS) in binding assays. This compound, a deoxyribonucleotide, is a crucial component of DNA and is involved in various cellular processes.[3][4][5] The use of its radiolabeled form allows for sensitive and quantitative analysis of its binding to specific proteins, such as enzymes and receptors. These assays are critical for understanding the physiological roles of this compound and for the discovery of novel therapeutic agents that target its binding partners.

Principle of the Assay

Radioligand binding assays measure the interaction of a radiolabeled ligand with a biological target, such as a receptor or an enzyme.[1] The principle relies on the ability to separate the bound radioligand from the free (unbound) radioligand. This is typically achieved through filtration, where the target-ligand complex is retained on a filter while the free ligand passes through.[1] The amount of radioactivity retained on the filter is then quantified using a scintillation counter, providing a measure of the bound ligand.

There are three main types of radioligand binding assays:

  • Saturation Binding Assays: These are used to determine the density of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for its target.[2][5]

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the target by measuring its ability to compete with a fixed concentration of the radiolabeled ligand.[2][5]

  • Kinetic Binding Assays: These experiments measure the rate of association (kon) and dissociation (koff) of the radioligand, providing further insights into the binding interaction.[5]

Applications

The use of radiolabeled this compound in binding assays can be applied to several areas of research:

  • Enzyme Characterization: To study enzymes that utilize this compound as a substrate, product, or regulator. An example is 5'-methylthioadenosine phosphorylase (MTAP), which is involved in the methionine salvage pathway and has been identified as a target in cancer therapy.[6][7] Although MTAP's primary substrate is 5'-methylthioadenosine (MTA), its substrate specificity for other adenosine analogs like this compound can be investigated using radiolabeled binding assays.

  • Receptor Pharmacology: To investigate the interaction of this compound with purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, A3) or P2 receptors.[3][4][8][9] While ATP and adenosine are the endogenous ligands for these receptors, this compound could act as a novel agonist or antagonist.

  • Drug Discovery: To screen for and characterize novel compounds that modulate the binding of this compound to its protein targets. This is crucial for the development of new drugs targeting pathways involving this nucleotide.

  • DAMP Signaling: To explore the potential role of this compound as a Damage-Associated Molecular Pattern (DAMP). Extracellular nucleotides like ATP are known DAMPs that signal through purinergic receptors to initiate inflammatory responses.[10][11] Given its structural similarity to adenosine, extracellular this compound could potentially modulate these signaling pathways.

Experimental Protocols

The following are detailed protocols for saturation and competition binding assays using radiolabeled this compound. These protocols are based on established methods for other radioligands and should be optimized for the specific target and experimental conditions.[1][5][12]

Protocol 1: Saturation Binding Assay with Radiolabeled this compound

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for radiolabeled this compound on a target protein (e.g., purified enzyme or membrane preparation expressing a receptor).

Materials:

  • Radiolabeled this compound (e.g., [³H]this compound or [³²P]this compound) of high specific activity.

  • Unlabeled this compound

  • Target protein preparation (e.g., purified 5'-methylthioadenosine phosphorylase or cell membranes expressing an adenosine receptor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of radiolabeled this compound in Binding Buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

    • Prepare a high concentration solution of unlabeled this compound (e.g., 1000-fold higher than the highest concentration of radiolabeled ligand) in Binding Buffer for determining non-specific binding.

  • Assay Setup:

    • Set up the assay in triplicate in a 96-well microplate.

    • Total Binding Wells: Add a fixed amount of target protein preparation and increasing concentrations of radiolabeled this compound.

    • Non-specific Binding Wells: Add the same amount of target protein, the same concentrations of radiolabeled this compound, and a saturating concentration of unlabeled this compound.

    • Bring the final volume in each well to a constant value (e.g., 200 µL) with Binding Buffer.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer each filter to a scintillation vial.

    • Add scintillation cocktail to each vial and allow it to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of radiolabeled this compound.

    • Plot the specific binding (y-axis) against the concentration of radiolabeled this compound (x-axis).

    • Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay with Radiolabeled this compound

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for the target protein.

Materials:

  • Same materials as in Protocol 1.

  • Unlabeled test compound(s).

Procedure:

  • Preparation of Reagents:

    • Prepare a fixed concentration of radiolabeled this compound in Binding Buffer (typically at a concentration close to its Kd).

    • Prepare a series of dilutions of the unlabeled test compound in Binding Buffer.

  • Assay Setup:

    • Set up the assay in triplicate in a 96-well microplate.

    • To each well, add the fixed concentration of radiolabeled this compound, a fixed amount of the target protein preparation, and increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (no unlabeled test compound) and non-specific binding (a saturating concentration of unlabeled this compound).

    • Adjust the final volume in each well to be constant with Binding Buffer.

  • Incubation, Filtration, and Quantification:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the total specific binding (in the absence of the test compound).

    • Plot the percentage of specific binding (y-axis) against the logarithm of the concentration of the test compound (x-axis).

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Data Presentation

Quantitative data from binding assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative Saturation Binding Data for [³H]this compound to a Hypothetical Target Protein

ParameterValue
Kd (nM)15.2 ± 1.8
Bmax (fmol/mg protein)1250 ± 75
Hill Slope 0.98 ± 0.05

Data are presented as mean ± SEM from three independent experiments performed in triplicate. This is illustrative data.

Table 2: Illustrative Competition Binding Data for Unlabeled Compounds against [³H]this compound Binding

CompoundIC50 (nM)Ki (nM)
Unlabeled this compound 18.5 ± 2.116.1
Compound A 45.3 ± 5.439.4
Compound B 250.1 ± 28.9217.5

Data are presented as mean ± SEM from three independent experiments. Ki values were calculated using the Cheng-Prusoff equation with a [³H]this compound concentration of 10 nM and a Kd of 15.2 nM. This is illustrative data.

Visualizations

Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Intracellular Space DAMPs DAMPs (e.g., ATP, this compound?) Receptor Purinergic Receptor (e.g., P2X7) DAMPs->Receptor Binding Inflammasome NLRP3 Inflammasome Activation Receptor->Inflammasome Activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Processing & Release

Caption: Hypothetical signaling pathway of this compound as a DAMP.

Experimental Workflow

G start Start: Prepare Reagents assay_setup Assay Setup in 96-well Plate (Total & Non-specific Binding) start->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (Kd, Bmax, Ki) quantification->analysis end End: Results analysis->end

Caption: Workflow for radiolabeled this compound binding assay.

Logical Relationship

G cluster_assays Binding Assays cluster_params Determined Parameters cluster_apps Applications Saturation Saturation Assay Kd Kd (Affinity) Saturation->Kd Bmax Bmax (Receptor Density) Saturation->Bmax Competition Competition Assay Ki Ki (Inhibitor Affinity) Competition->Ki Mechanism Elucidate Mechanism Kd->Mechanism Bmax->Mechanism DrugDiscovery Drug Discovery Ki->DrugDiscovery

Caption: Relationship between assays, parameters, and applications.

References

Application Notes and Protocols for Employing 5'-dAMPS in Site-Directed Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence. This enables detailed studies of gene and protein function, the exploration of protein structure-activity relationships, and the engineering of proteins with novel properties. One highly efficient and robust method for site-directed mutagenesis involves the use of phosphorothioate nucleotide analogs, such as 5'-deoxyadenosine-α-thiotriphosphate (5'-dAMPS or dATPαS).

The principle of this method, pioneered by Eckstein and colleagues, relies on the incorporation of phosphorothioate-containing deoxynucleoside triphosphates (dNTPαS) into a newly synthesized DNA strand.[1][2] The presence of the sulfur atom in the phosphodiester backbone confers resistance to cleavage by certain restriction endonucleases. This property allows for the selective degradation of the original, wild-type template strand, resulting in a high frequency of the desired mutation in the progeny. Efficiencies for this technique are often reported to be greater than 85%.[1][2]

These application notes provide a detailed overview of the principles, experimental protocols, and expected outcomes for employing this compound in site-directed mutagenesis.

Principle of the Method

The phosphorothioate-based site-directed mutagenesis technique involves a multi-step in vitro process to generate a mutated plasmid. A single-stranded DNA template is prepared from the plasmid of interest. A mutagenic oligonucleotide primer, containing the desired sequence change, is annealed to this template. A new, complementary DNA strand is then synthesized by a DNA polymerase using a mixture of standard dNTPs and at least one phosphorothioate-modified dNTP (e.g., this compound). This results in a heteroduplex DNA molecule where the newly synthesized, mutated strand contains phosphorothioate linkages, while the original template strand does not.

The key to the high efficiency of this method lies in the selective removal of the non-mutated template strand. The heteroduplex DNA is treated with a specific restriction endonuclease that can only cleave the unmodified, wild-type strand. The phosphorothioate-containing strand remains intact. An exonuclease is then used to digest the nicked wild-type strand, leaving a gapped, single-stranded region. This gap is subsequently filled in by DNA polymerase using the mutated strand as a template, and the final nick is sealed by DNA ligase. The resulting homoduplex DNA, now containing the desired mutation on both strands, is transformed into competent E. coli cells for propagation.

Data Presentation: Efficiency of Phosphorothioate-Based Mutagenesis

The efficiency of this mutagenesis method can be influenced by the choice of restriction endonuclease used for the selection step. The following table summarizes reported mutagenesis efficiencies.

Restriction EndonucleaseMutation TypeReported Efficiency (%)Reference
Nci IMismatch70-90%[3]
Pvu IMismatch40-66%[4]
Hind IIMismatch40-80%[3]
Pst IMismatch40-80%[3]
Fsp IMismatch40-80%[3]
Ava IMismatch64-89%[5]
General (Improved Protocol)Various>85%[1][2]

Experimental Workflow

The overall experimental workflow for phosphorothioate-based site-directed mutagenesis is depicted in the following diagram.

experimental_workflow ssDNA Single-Stranded DNA Template Preparation anneal Primer Annealing (Mutagenic Oligo) ssDNA->anneal synthesis Mutant Strand Synthesis (with this compound) anneal->synthesis heteroduplex Heteroduplex DNA (Mutant-P/Wild-Type) synthesis->heteroduplex nicking Selective Nicking of Wild-Type Strand (Restriction Endonuclease) heteroduplex->nicking digestion Exonuclease Digestion of Nicked Strand nicking->digestion gapped_dna Gapped DNA with Mutant Strand Template digestion->gapped_dna repair Gap Filling and Ligation (DNA Polymerase & Ligase) gapped_dna->repair homoduplex Mutant Homoduplex DNA repair->homoduplex transform Transformation into Competent E. coli homoduplex->transform sequencing Sequence Verification transform->sequencing

Phosphorothioate-based site-directed mutagenesis workflow.

Experimental Protocols

The following protocols provide a detailed methodology for performing site-directed mutagenesis using this compound.

Protocol 1: Preparation of Single-Stranded DNA Template

This protocol describes the preparation of a single-stranded phagemid DNA template.

Materials:

  • E. coli strain harboring the phagemid of interest

  • 2x YT medium

  • Ampicillin (or other appropriate antibiotic)

  • M13K07 helper phage

  • Kanamycin

  • 20% PEG 8000 in 2.5 M NaCl

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (pH 5.2)

  • 100% Ethanol

Procedure:

  • Inoculate 5 mL of 2x YT medium containing the appropriate antibiotic with a single colony of E. coli harboring the phagemid.[1]

  • Incubate at 37°C with shaking (250 rpm) until the OD600 reaches approximately 0.5.[1]

  • Infect the culture with M13K07 helper phage at a multiplicity of infection (MOI) of ~10.[1]

  • Incubate at 37°C without shaking for 30 minutes.[1]

  • Add kanamycin to a final concentration of 70 µg/mL and continue to incubate at 37°C with shaking for 16-18 hours.[1]

  • Transfer the culture to a centrifuge tube and pellet the cells by centrifugation at 12,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a fresh tube and add 1/4 volume of 20% PEG 8000 in 2.5 M NaCl to precipitate the phage particles.[1]

  • Incubate on ice for 1 hour.[1]

  • Pellet the phage particles by centrifugation at 12,000 x g for 20 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the phage pellet in 500 µL of TE buffer.[1]

  • Extract the single-stranded DNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 12,000 x g for 5 minutes.[1]

  • Transfer the aqueous (upper) phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Pellet the DNA by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the single-stranded DNA in 20-50 µL of TE buffer and quantify the concentration using a spectrophotometer.

Protocol 2: Mutagenesis Reaction

This protocol details the steps for the in vitro synthesis of the mutated DNA strand.

Materials:

  • Single-stranded DNA template (100-200 ng)

  • Mutagenic oligonucleotide primer (10-20 pmol)

  • 10x DNA Polymerase Buffer

  • dNTP mix (10 mM each of dGTP, dTTP, dCTP)

  • This compound (dATPαS) (10 mM)

  • T4 DNA Polymerase or Klenow Fragment (5 U/µL)

  • T4 DNA Ligase (400 U/µL)

  • ATP (10 mM)

Reaction Setup:

ComponentVolumeFinal Concentration
Single-stranded DNA templateX µL100-200 ng
Mutagenic primerX µL10-20 pmol
10x DNA Polymerase Buffer2 µL1x
dNTP mix (dGTP, dTTP, dCTP)0.5 µL0.25 mM each
This compound (dATPαS)0.5 µL0.25 mM
T4 DNA Polymerase/Klenow1 µL5 units
T4 DNA Ligase1 µL400 units
ATP (10 mM)1 µL0.5 mM
Nuclease-free waterto 20 µL

Procedure:

  • In a PCR tube, combine the single-stranded DNA template and the mutagenic primer.

  • Heat the mixture to 70°C for 5 minutes and then allow it to cool slowly to 30°C to facilitate annealing.[1]

  • Place the tube on ice and add the remaining components of the reaction mixture.

  • Incubate the reaction at 37°C for 1-2 hours.[1]

Protocol 3: Selection and Transformation

This protocol outlines the selective degradation of the wild-type strand, repair of the gapped DNA, and transformation into competent cells.

Materials:

  • Product from the mutagenesis reaction

  • Restriction Endonuclease (e.g., Nci I, Pvu I) and corresponding 10x buffer

  • Exonuclease III and corresponding 10x buffer

  • dNTP mix (10 mM each of dATP, dGTP, dTTP, dCTP)

  • T4 DNA Polymerase or Klenow Fragment (5 U/µL)

  • T4 DNA Ligase (400 U/µL)

  • ATP (10 mM)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with the appropriate antibiotic

Procedure:

  • To the 20 µL mutagenesis reaction, add 2.5 µL of the appropriate 10x restriction enzyme buffer and 10-20 units of the chosen restriction endonuclease.

  • Incubate at 37°C for 90 minutes to nick the wild-type strand.

  • Heat inactivate the restriction enzyme according to the manufacturer's instructions (e.g., 65°C for 20 minutes).

  • Add 3 µL of 10x Exonuclease III buffer and 100 units of Exonuclease III.[1]

  • Incubate at 37°C for 30 minutes to digest the nicked wild-type strand.[1]

  • To the 25 µL digestion reaction, add 1 µL of dNTP mix (all four standard dNTPs), 1 µL of T4 DNA Polymerase, 1 µL of T4 DNA Ligase, and 1 µL of ATP.[1]

  • Incubate at 37°C for 1 hour to fill the gap and ligate the nick.[1]

  • Transform 5-10 µL of the final reaction mixture into competent E. coli cells using a standard transformation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

  • Pick individual colonies and grow them in liquid culture. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Application in Drug Development and Research

The ability to precisely modify DNA sequences is crucial for various aspects of drug development and fundamental research:

  • Target Validation: Introducing specific mutations in a target protein can help validate its role in a disease pathway. For example, mutating a catalytic residue in an enzyme to abolish its activity can mimic the effect of an inhibitor.

  • Structure-Function Studies: By systematically changing amino acid residues, researchers can map functional domains, identify residues critical for substrate binding or protein-protein interactions, and understand the molecular basis of protein function.

  • Protein Engineering: This technique allows for the rational design of proteins with enhanced stability, altered substrate specificity, or novel functionalities, which is valuable for developing therapeutic proteins and industrial enzymes.

  • Studying Drug Resistance: Site-directed mutagenesis can be used to introduce known drug resistance mutations into a target protein, enabling the study of resistance mechanisms and the screening of new drug candidates that can overcome this resistance.

Signaling Pathway Analysis

Site-directed mutagenesis is a key tool for dissecting signaling pathways. By mutating specific residues (e.g., phosphorylation sites, catalytic residues) in signaling proteins, their function within the pathway can be elucidated. The diagram below illustrates a generic signaling cascade where mutagenesis could be applied at multiple points.

signaling_pathway Ligand Ligand Receptor Receptor (Mutate binding site) Ligand->Receptor Binding Kinase1 Kinase 1 (Mutate phosphorylation site) Receptor->Kinase1 Activation Kinase2 Kinase 2 (Mutate catalytic site) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (Mutate nuclear localization signal) Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

References

Application Note & Protocol: Measuring the IC50 of 5'-dAMPS for a Specific Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is often implicated in various diseases, including cancer, inflammatory conditions, and cardiovascular disorders, making them prominent targets for drug discovery.[1] The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function.[3] It represents the concentration of an inhibitor required to reduce the activity of an enzyme, such as a kinase, by 50%.[3]

This document provides a detailed protocol for determining the IC50 value of 5'-deoxyadenosine 5'-monophosphate (5'-dAMPS), a molecule that may act as a kinase modulator, potentially in pathways involving AMP-activated protein kinase (AMPK) or as a Damage-Associated Molecular Pattern (DAMP) that influences inflammatory signaling cascades.[4][5] The following protocols describe a non-radioactive, fluorescence-based kinase assay, a common and robust method for screening and characterizing kinase inhibitors.[6][7]

Hypothesized Mechanism of Action

This compound, being an analog of adenosine monophosphate (AMP), may act as an ATP-competitive inhibitor. This type of inhibitor binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of the kinase's target substrate.[8]

Biochemical Kinase Assay Protocol

This protocol outlines the determination of the IC50 value for this compound using a generic, purified serine/threonine kinase. The methodology is based on a fluorescence resonance energy transfer (FRET) assay, which measures the phosphorylation of a peptide substrate.[6]

Principle of the Assay

The assay utilizes a fluorescently labeled peptide substrate and a phosphorylation-specific antibody. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated peptide. This binding event brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to a decrease in the FRET signal.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase (e.g., a specific MAPK, AKT, or AMPK).

  • Kinase Substrate: Fluorescently labeled peptide substrate specific to the kinase.

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO or water).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

  • Detection Reagents: FRET donor-labeled antibody specific for the phosphorylated substrate.

  • Stop Solution: (e.g., EDTA solution to chelate Mg²⁺ and stop the reaction).

  • Microplates: Low-volume, 384-well black microplates.

  • Plate Reader: Capable of time-resolved FRET (TR-FRET) measurements.

Experimental Protocol
  • Preparation of this compound Serial Dilutions:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

    • Start with a high concentration (e.g., 1 mM) and dilute down to the nanomolar range.

    • Prepare a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add 2 µL of each this compound dilution (or DMSO control) to the wells of a 384-well plate.

    • Include "no inhibitor" controls (DMSO only) and "no enzyme" controls (assay buffer instead of kinase) for background subtraction.[9]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer containing the specific kinase and its fluorescent peptide substrate. The optimal concentration of the kinase should be predetermined by a titration experiment.[10]

    • Add 4 µL of the 2X kinase/substrate mix to each well containing the inhibitor.

    • Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[10]

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay development.[10]

  • Termination and Detection:

    • Stop the reaction by adding 10 µL of the Stop Solution containing the FRET-labeled antibody.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a microplate reader capable of TR-FRET detection.

Data Analysis and Presentation

Data Analysis
  • Background Subtraction: Subtract the average signal from the "no enzyme" control wells from all other data points.[9]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of kinase inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Inhibitor: Signal from wells with this compound.

    • Signal_Max: Average signal from the "no inhibitor" (DMSO) control wells.

    • Signal_Min: Average signal from a high concentration inhibitor control (or "no enzyme" control).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.[8]

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.[8][9] This is typically a four-parameter logistic fit.[9]

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Raw Fluorescence Data

This compound [µM] Log [this compound] Replicate 1 (RFU) Replicate 2 (RFU) Average (RFU)
100 2.00 15,234 15,567 15,401
33.3 1.52 18,987 19,210 19,099
11.1 1.05 25,432 25,119 25,276
3.70 0.57 38,765 39,001 38,883
1.23 0.09 55,123 54,889 55,006
0.41 -0.39 68,901 69,112 69,007
0.14 -0.85 75,432 75,654 75,543
0.05 -1.30 78,112 78,321 78,217
0 (DMSO) - 80,123 80,345 80,234

| No Enzyme | - | 12,345 | 12,456 | 12,401 |

Table 2: Calculated Percent Inhibition

This compound [µM] Log [this compound] Average (RFU) % Inhibition
100 2.00 15,401 95.6%
33.3 1.52 19,099 90.1%
11.1 1.05 25,276 81.0%
3.70 0.57 38,883 61.0%
1.23 0.09 55,006 37.2%
0.41 -0.39 69,007 16.5%
0.14 -0.85 75,543 6.9%
0.05 -1.30 78,217 3.0%

| 0 (DMSO) | - | 80,234 | 0.0% |

Table 3: Summary of IC50 Values

Compound Target Kinase IC50 (µM) Hill Slope

| this compound | Kinase X | 2.54 | 1.1 | 0.995 |

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Extracellular Ligand Ligand->Receptor Kinase1 MAPKKK Adaptor->Kinase1 Kinase2 MAPKK Kinase1->Kinase2 P Kinase3 MAPK Kinase2->Kinase3 P Substrate Substrate Protein Kinase3->Substrate P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Gene Transcription) pSubstrate->Response

Caption: A generic MAP Kinase signaling cascade.

Experimental Workflow Diagram

G start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor plate_inhibitor Dispense Inhibitor/ Controls to Plate prep_inhibitor->plate_inhibitor add_kinase Add Kinase Mix & Incubate plate_inhibitor->add_kinase prep_kinase Prepare 2X Kinase/ Substrate Mix prep_kinase->add_kinase add_atp Initiate Reaction with ATP & Incubate add_kinase->add_atp prep_atp Prepare 2X ATP Solution prep_atp->add_atp stop_reaction Stop Reaction & Add Detection Reagent add_atp->stop_reaction read_plate Read Plate (TR-FRET) stop_reaction->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data fit_curve Fit Dose-Response Curve analyze_data->fit_curve get_ic50 Determine IC50 fit_curve->get_ic50 end_node End get_ic50->end_node

Caption: Workflow for IC50 determination of a kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Inhibitory Effect of 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving the adenylyl cyclase inhibitor, 5'-deoxyadenosine 5'-monophosphate (5'-dAMPS). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that may lead to a lower-than-expected inhibitory effect of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit adenylyl cyclase?

This compound is a P-site inhibitor of adenylyl cyclase.[1][2] P-site inhibitors are analogs of adenosine and adenine nucleotides that bind to the catalytic site of adenylyl cyclase, but their inhibitory mechanism is typically non-competitive or uncompetitive with respect to the substrate, ATP.[1][2] The "P-site" is a regulatory site on the adenylyl cyclase enzyme.

Q2: I am observing a very weak or no inhibitory effect with this compound. What are the possible reasons?

Several factors can contribute to a low inhibitory effect of this compound. These can be broadly categorized into issues with the inhibitor itself, suboptimal assay conditions, and characteristics of the adenylyl cyclase isoform being studied. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Q3: How does the choice of divalent cation in the assay buffer affect this compound potency?

The choice of divalent cation is critical. P-site inhibitors like this compound are often significantly more potent in the presence of Manganese (Mn2+) compared to Magnesium (Mg2+).[1][2] In some cases, the potency can be enhanced by as much as 10-fold.[1][2] If you are using Mg2+ in your assay, consider switching to or including Mn2+ to enhance the inhibitory effect.

Q4: Does pyrophosphate (PPi) influence the inhibitory activity of this compound?

Yes, for many P-site inhibitors, the presence of pyrophosphate (PPi) is a requirement for or enhances their inhibitory activity.[1][2] this compound is known to bind as an enzyme-PPi-inhibitor complex.[1] Therefore, ensuring an adequate concentration of PPi in your assay is important.

Q5: Are there different isoforms of adenylyl cyclase, and does their sensitivity to this compound vary?

Yes, there are nine membrane-bound (AC1-9) and one soluble (AC10) adenylyl cyclase isoform in mammals.[3][4] The sensitivity of these isoforms to P-site inhibitors can vary significantly.[3][5] For example, some P-site inhibitors show selectivity for AC5 and AC6 over other isoforms.[5] It is crucial to know which isoform you are working with to determine the expected potency of this compound.

Troubleshooting Guide for Low Inhibitory Effect of this compound

This guide provides a structured approach to identifying and resolving issues leading to a low inhibitory effect of this compound.

Problem Area 1: Inhibitor Integrity and Preparation
Potential Cause Troubleshooting Step Rationale
Degradation of this compound 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.Nucleotide analogs can be susceptible to degradation, especially with improper storage or repeated temperature changes.
Incorrect Concentration 1. Verify the molecular weight and purity of the this compound solid. 2. Re-calculate the concentration of your stock solution. 3. Consider having the concentration of your stock solution independently verified.Simple calculation errors can lead to the use of a much lower inhibitor concentration than intended.
Poor Solubility 1. Ensure this compound is fully dissolved in the appropriate solvent before further dilution into the assay buffer.Incomplete dissolution will result in a lower effective concentration of the inhibitor in the assay.
Problem Area 2: Assay Conditions and Protocol
Potential Cause Troubleshooting Step Rationale
Suboptimal Divalent Cation 1. Replace Mg2+ with Mn2+ in the assay buffer or use a combination of both. 2. Titrate the concentration of Mn2+ to find the optimal concentration for inhibition.The potency of P-site inhibitors is often significantly enhanced in the presence of Mn2+.[1][2]
Insufficient Pyrophosphate (PPi) 1. Add exogenous PPi to your assay buffer. 2. Optimize the concentration of PPi.This compound binds to adenylyl cyclase as a complex with PPi.[1]
Inappropriate pH or Temperature 1. Verify that the pH of your assay buffer is within the optimal range for adenylyl cyclase activity and inhibitor binding (typically around pH 7.4-8.0). 2. Ensure the assay is performed at the recommended temperature (usually 30-37°C).Enzyme activity and inhibitor binding are sensitive to pH and temperature fluctuations.
High Substrate (ATP) Concentration 1. While P-site inhibition is not strictly competitive with ATP, very high ATP concentrations might still affect the observed inhibition. 2. If possible, perform the assay at a lower ATP concentration, closer to the Km of the enzyme.This can help to maximize the apparent inhibitory effect.
Presence of Interfering Substances 1. Ensure that solvents used to dissolve this compound (e.g., DMSO) are at a final concentration in the assay that does not affect enzyme activity.High concentrations of some solvents can inhibit or denature enzymes.
Problem Area 3: Enzyme and Biological System
Potential Cause Troubleshooting Step Rationale
Low Adenylyl Cyclase Activity 1. Ensure your enzyme preparation is active. Use a known activator (e.g., forskolin for most isoforms, or Gsα) to confirm robust enzyme activity before performing inhibition assays.If the basal activity of the enzyme is too low, it can be difficult to accurately measure inhibition.
Adenylyl Cyclase Isoform Insensitivity 1. Confirm the adenylyl cyclase isoform being used in your experiment. 2. Consult the literature for known sensitivities of that isoform to P-site inhibitors.Different isoforms have varying sensitivities to inhibitors.[3][5]
High Endogenous Nucleotides 1. If using cell lysates or membrane preparations, be aware of the potential for high concentrations of endogenous ATP or other nucleotides that could interfere with inhibitor binding. 2. Consider purifying the enzyme or using a system with better control over nucleotide concentrations.Endogenous molecules can compete with or otherwise affect the binding of the inhibitor.

Quantitative Data: IC50 Values of P-Site Inhibitors for Adenylyl Cyclase Isoforms

InhibitorAdenylyl Cyclase IsoformIC50 (µM)Divalent CationReference
SQ22,536 AC1~150Mg2+[5]
AC2>1000Mg2+[5]
AC5~10Mg2+[5]
AC6~10Mg2+[5]
NKY80 AC21700Mg2+[3]
AC3132Mg2+[3]
AC58.3Mg2+[3]
2'-deoxy-3'-AMP AC2>100-[3]
AC3<100-[3]
AC5<100-[3]
2',5'-dideoxyadenosine -IC50 = 100 µM (for parathyroid hormone-induced cAMP production)-[2]

Experimental Protocols

Detailed Methodology: Adenylyl Cyclase Inhibition Assay using a P-Site Inhibitor

This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific adenylyl cyclase isoform. It is important to optimize the conditions for your specific experimental setup.

1. Materials:

  • Purified adenylyl cyclase or membrane preparation containing the adenylyl cyclase isoform of interest.
  • This compound stock solution (e.g., 10 mM in DMSO).
  • Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5-8.0), 5 mM MgCl2 and/or 1 mM MnCl2, 1 mM DTT, 0.1% BSA.
  • ATP stock solution (e.g., 10 mM).
  • Adenylyl cyclase activator (e.g., Forskolin for AC1, 2, 4-8; Gsα for all isoforms).
  • Pyrophosphate (PPi) stock solution (e.g., 100 mM).
  • cAMP detection kit (e.g., ELISA, TR-FRET, or radioactive-based assay).
  • 96-well microplate.

2. Procedure:

  • Prepare a serial dilution of this compound: Dilute the 10 mM stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) without the inhibitor.
  • Prepare the reaction mix: In each well of the microplate, add the following components in this order:
  • Assay Buffer
  • Adenylyl cyclase activator (to stimulate enzyme activity to a measurable level)
  • PPi solution (to a final concentration of e.g., 100 µM)
  • This compound dilution or vehicle
  • Adenylyl cyclase enzyme preparation
  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction: Add ATP to each well to a final concentration that is appropriate for your enzyme (e.g., 100 µM).
  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
  • Terminate the reaction: Stop the reaction according to the instructions of your cAMP detection kit (e.g., by adding a lysis buffer or a stop solution).
  • Detect cAMP levels: Measure the amount of cAMP produced in each well using your chosen detection method.
  • Data Analysis:
  • Subtract the background signal (no enzyme control).
  • Normalize the data to the vehicle control (100% activity).
  • Plot the percentage of adenylyl cyclase activity against the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Adenylyl Cyclase Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC dAMPS This compound dAMPS->AC PPi PPi PPi->dAMPS Required for inhibition

Caption: Signaling pathway illustrating the activation of adenylyl cyclase and its inhibition by this compound at the P-site.

Experimental Workflow for Troubleshooting Low this compound Inhibition

G start Low/No Inhibition Observed check_inhibitor Check Inhibitor Integrity (Fresh stock, correct concentration) start->check_inhibitor outcome1 Inhibition Improved? check_inhibitor->outcome1 check_conditions Optimize Assay Conditions (Mn2+, PPi, pH, Temp) outcome2 Inhibition Improved? check_conditions->outcome2 check_enzyme Verify Enzyme Activity & Isoform Sensitivity outcome3 Inhibition Improved? check_enzyme->outcome3 outcome1->check_conditions No success Problem Resolved outcome1->success Yes outcome2->check_enzyme No outcome2->success Yes outcome3->success Yes fail Consult Further (e.g., technical support) outcome3->fail No

Caption: A logical workflow for troubleshooting experiments with low this compound inhibitory effect.

Logical Relationship of Factors Affecting this compound Potency

G cluster_positive Positive Influences cluster_negative Negative Influences / Considerations potency This compound Potency mn2 Mn2+ Presence mn2->potency ppi PPi Concentration ppi->potency activated_ac Activated State of AC activated_ac->potency mg2 Mg2+ as sole divalent cation mg2->potency isoform AC Isoform (Variable Sensitivity) isoform->potency Modulates degradation Inhibitor Degradation degradation->potency

Caption: Key factors that positively and negatively influence the inhibitory potency of this compound.

References

stability of 5'-dAMPS in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5'-Deoxyadenosine Monophosphate (5'-dAMPS or dAMP) in various experimental conditions. Please refer to the following FAQs and troubleshooting guides to ensure the integrity of your dAMP solutions and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the N-glycosidic bond that links the adenine base to the deoxyribose sugar.[1][2] This process, known as depurination, results in the release of a free adenine base and an apurinic (abasic) site on the sugar-phosphate backbone.[2][3] The reaction is initiated by the protonation of the N7 position on the adenine ring, which weakens the glycosidic bond and leads to its cleavage.[1][3]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is the most critical factor influencing dAMP stability. It is highly susceptible to degradation in acidic conditions (pH < 6).[1] The rate of depurination increases significantly as the pH drops.[1] For optimal stability, dAMP solutions should be maintained at a neutral to slightly alkaline pH (pH 7.0 - 8.5). In one study, the degradation of purines in an oligonucleotide at 37°C was over 50 times faster at pH 5.1 compared to pH 7.1.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound, whether in solid form or dissolved in a suitable buffer, should be stored at -20°C or -80°C and protected from light.[4] When dissolved in a buffer, aliquoting the solution into smaller, single-use volumes is highly recommended to avoid multiple freeze-thaw cycles.

Q4: Can the type of buffer (e.g., Tris vs. Phosphate) affect dAMP stability?

A4: Yes, the choice of buffer can have an impact, particularly during storage. While both Tris and Phosphate buffers can be used to maintain a stable pH in the optimal range, phosphate buffers have a known drawback: they can exhibit a significant drop in pH upon freezing due to the precipitation of phosphate salts.[5] This acidification of the microenvironment around the dAMP molecule can lead to significant degradation during freeze-thaw cycles. Therefore, for solutions that will be frozen, Tris or HEPES buffers are generally a safer choice than phosphate-buffered saline (PBS).

Quantitative Stability Data

Table 1: Effect of pH on Purine Release from DNA Oligonucleotides at 37°C (Data adapted from a study on a 30-nucleotide DNA strand. This indicates the relative instability of the N-glycosidic bond under different pH conditions.)[1]

pHPercentage of Purines Released after 33 DaysRelative Stability
5.15.8%Low
6.10.6%Moderate
7.10.1%High

Table 2: General Storage and Handling Recommendations for this compound Solutions

ConditionTemperatureBuffer RecommendationDurationKey Considerations
Long-Term Storage -80°CTris-HCl, HEPES (pH 7.5-8.0)>6 monthsAliquot to avoid freeze-thaw cycles. Avoid phosphate buffers due to pH drop upon freezing.[4][5]
Short-Term Storage -20°CTris-HCl, HEPES (pH 7.5-8.0)<1 monthSuitable for working stocks. Avoid repeated freeze-thaw cycles.[4]
Benchtop Use 4°C (on ice)Tris-HCl, HEPES, PBS (pH 7.2-8.0)<8 hoursKeep on ice during experimental setup to minimize potential degradation or enzymatic activity.

Troubleshooting Guide

This guide addresses common experimental problems that may be linked to this compound instability.

Problem: Low or no signal in an enzymatic assay where dAMP is a substrate (e.g., kinase or ligase assay).

Possible Cause Recommended Action
1. dAMP Degradation due to Improper Storage Verify Storage Conditions: Confirm that your dAMP stock was stored at -20°C or -80°C in a non-phosphate buffer. If it was stored in PBS and frozen, significant degradation may have occurred.[5]
Prepare Fresh Solution: Prepare a fresh dAMP solution from a solid powder. Use a calibrated pH meter to ensure the buffer pH is between 7.2 and 8.0.
2. dAMP Degradation in Acidic Assay Buffer Check Assay Buffer pH: Measure the pH of your final reaction buffer. Some components can alter the pH. Ensure the final pH is in the neutral to slightly alkaline range.
3. Multiple Freeze-Thaw Cycles Use Fresh Aliquots: Discard the current working stock and thaw a new, single-use aliquot. If you do not have aliquots, prepare a new stock and divide it into multiple tubes for future use.
4. Contamination with Degrading Enzymes Use Nuclease-Free Water and Reagents: Prepare all solutions, including the dAMP stock and reaction buffers, with high-purity, nuclease-free water.
Add Inhibitors: If contamination is suspected, consider adding a broad-spectrum phosphatase inhibitor to your reaction mix, as phosphatases can dephosphorylate dAMP.
Visualizing the Degradation Pathway and Workflows

Acid-Catalyzed Depurination of this compound

cluster_0 Step 1: Protonation cluster_2 Final Products dAMP This compound (Deoxyadenosine Monophosphate) H_ion H+ dAMP->H_ion + Protonated_dAMP Protonated Intermediate (N7 position) H_ion->Protonated_dAMP  Weakens  Glycosidic Bond Oxocarbenium Oxocarbenium Ion Intermediate Protonated_dAMP->Oxocarbenium Hydrolysis of N-Glycosidic Bond Adenine Adenine (Released Base) Oxocarbenium->Adenine AP_site Apurinic Site (Deoxyribose 5'-Phosphate)

Caption: Mechanism of acid-catalyzed depurination of this compound.

Troubleshooting Workflow for dAMP-Related Assay Failure

Start Assay Failure (e.g., Low Signal) Check_Storage 1. Check dAMP Storage - Temp (-20°C / -80°C)? - Buffer (Tris/HEPES)? - Freeze-thaw cycles? Start->Check_Storage Storage_OK Storage Conditions OK? Check_Storage->Storage_OK Check_Buffer 2. Check Assay Buffer pH - pH between 7.2-8.0? Storage_OK->Check_Buffer Yes Bad_Storage Action: Prepare fresh dAMP stock in Tris/HEPES buffer. Aliquot for single use. Storage_OK->Bad_Storage No Buffer_OK Buffer pH OK? Check_Buffer->Buffer_OK Check_Prep 3. Review Solution Prep - Nuclease-free H2O? - Freshly prepared? Buffer_OK->Check_Prep Yes Bad_Buffer Action: Adjust buffer pH or remake buffer. Buffer_OK->Bad_Buffer No Prep_OK Preparation OK? Check_Prep->Prep_OK Other_Causes Investigate other assay components (enzyme, etc.) Prep_OK->Other_Causes Yes Bad_Prep Action: Remake solutions with nuclease-free reagents. Prep_OK->Bad_Prep No

Caption: Troubleshooting logic for dAMP-dependent assay failures.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol describes a method to quantify the degradation of this compound over time under various buffer and temperature conditions. The principle is to separate intact dAMP from its primary degradation product, adenine, using reverse-phase high-performance liquid chromatography (HPLC).

1. Materials and Reagents
  • This compound powder (high purity)

  • Adenine standard (for peak identification)

  • Buffers of interest (e.g., 50 mM Tris-HCl, 50 mM Sodium Phosphate, 50 mM Citrate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Nuclease-free vials and pipette tips

2. Preparation of dAMP Stock and Test Solutions
  • Prepare Buffers: Prepare each buffer and adjust the pH to the desired values (e.g., 5.0, 7.4, 8.5). Filter each buffer through a 0.22 µm filter.

  • Prepare dAMP Stock: Dissolve this compound powder in nuclease-free water to a concentration of 10 mM. Keep this stock on ice.

  • Prepare Test Solutions: For each condition (buffer type, pH, temperature), dilute the 10 mM dAMP stock to a final concentration of 100 µM in the respective pre-warmed or pre-chilled buffer. Prepare enough volume for all time points.

3. Incubation and Sampling
  • Incubate: Place the vials containing the test solutions in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each and transfer it to an HPLC vial. If not analyzing immediately, flash-freeze in liquid nitrogen and store at -80°C. This is the T=0 reference sample.

  • Subsequent Sampling: At predetermined time points (e.g., 1, 6, 24, 48, 96 hours), withdraw aliquots from each test solution and process them as the T=0 sample.

4. HPLC Analysis
  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 7.0

    • Mobile Phase B: 100% Acetonitrile

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-10 min: Gradient from 0% to 20% B

    • 10-12 min: Gradient from 20% to 0% B

    • 12-15 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor absorbance at 260 nm.

  • Injection Volume: 10 µL

  • Analysis: Run the adenine standard to determine its retention time. In the test samples, adenine will appear as a new peak, while the area of the dAMP peak will decrease over time.

5. Data Interpretation
  • Calculate the peak area for dAMP at each time point for each condition.

  • Normalize the peak area at each time point (Tx) to the peak area at T=0: (% Intact dAMP) = (Peak Area at Tx / Peak Area at T=0) * 100.

  • Plot % Intact dAMP versus time for each condition to visualize the degradation kinetics.

  • The half-life (t½) can be calculated by determining the time it takes for the dAMP concentration to fall to 50% of its initial value.

Experimental Workflow for dAMP Stability Study

Prep_Stock 1. Prepare 10 mM dAMP Stock Solution in Water Prep_Samples 3. Dilute dAMP Stock into each Test Buffer (100 µM) Prep_Stock->Prep_Samples Prep_Buffers 2. Prepare and pH-adjust Test Buffers (e.g., Tris, Phosphate) Prep_Buffers->Prep_Samples Incubate 4. Incubate Samples at Test Temperatures (e.g., 4°C, 25°C, 37°C) Prep_Samples->Incubate Sample_T0 5a. Collect T=0 Samples (Immediately after prep) Prep_Samples->Sample_T0 Sample_Tx 5b. Collect Samples at Various Time Points Incubate->Sample_Tx Analysis 6. Analyze all Samples by Reverse-Phase HPLC Sample_T0->Analysis Sample_Tx->Analysis Data 7. Quantify dAMP Peak Area and Calculate % Degradation Analysis->Data

Caption: Workflow for conducting a this compound stability study.

References

Technical Support Center: 5'-dAMPS (dATPαS) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "5'-dAMPS" is often used to refer to 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) , commonly abbreviated as dATPαS . This is a dATP analog where a non-bridging oxygen atom in the α-phosphate group is replaced by a sulfur atom. This modification makes the phosphodiester bond resistant to cleavage by many nucleases. This guide will proceed with the assumption that "this compound" refers to dATPαS.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing dATPαS in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving dATPαS.

Issue 1: Low or No Product Yield in PCR or Primer Extension Assays

  • Question: I have substituted dATP with dATPαS in my PCR/primer extension reaction, but I am getting a very low yield or no product at all. What could be the cause?

  • Answer:

    • Suboptimal Enzyme Choice: Not all DNA polymerases can efficiently incorporate dATPαS. High-fidelity proofreading polymerases may have lower tolerance for this modified nucleotide compared to non-proofreading polymerases like Taq.

    • Stereoisomer Inhibition: dATPαS is synthesized as a mixture of two diastereomers: Sp and Rp. Most DNA polymerases show a strong preference for the Sp isomer and are inhibited by the Rp isomer. If your dATPαS mixture contains a high proportion of the Rp isomer, it can act as a competitive inhibitor.

    • Incorrect dATPαS Concentration: The optimal concentration of dATPαS may differ from that of dATP. It is advisable to perform a titration to find the optimal concentration for your specific enzyme and template.[1][2]

    • Magnesium Concentration: The sulfur atom in dATPαS can alter the coordination of magnesium ions in the active site of the polymerase, potentially requiring an adjustment of the Mg²⁺ concentration in your reaction buffer.

Issue 2: Non-Specific Products or Smearing in PCR

  • Question: After running a PCR with dATPαS, I see multiple non-specific bands or a smear on my gel. What's happening?

  • Answer:

    • Reduced Polymerase Fidelity: The incorporation of a nucleotide analog can sometimes decrease the fidelity of the DNA polymerase, leading to mispriming and non-specific amplification.

    • Suboptimal Annealing Temperature: The presence of dATPαS might slightly alter the melting temperature (Tm) of your primers or the overall reaction conditions. It may be necessary to re-optimize the annealing temperature.

    • Excessive dATPαS Concentration: Too high a concentration of dATPαS can chelate Mg²⁺ ions, which can lead to non-specific amplification.[3]

Issue 3: Problems with Downstream Applications (Cloning, Sequencing)

  • Question: I have successfully amplified a DNA fragment using dATPαS, but I am having trouble with the subsequent cloning/sequencing steps. Why?

  • Answer:

    • Ligation Inhibition: The phosphorothioate backbone of the PCR product can be resistant to the action of T4 DNA ligase, making standard blunt-end or cohesive-end ligation inefficient. Ligation-independent cloning (LIC) methods, such as PLICing, which are designed to work with phosphorothioate-modified DNA, are recommended.[4][5]

    • Nuclease Resistance: The phosphorothioate linkages are resistant to many exonucleases and some endonucleases.[6][7] This can be an advantage for protecting DNA from degradation but can interfere with enzymatic cleanup steps or restriction digests.

    • Sequencing Artifacts: While Sanger sequencing can often read through phosphorothioate linkages, the altered chemistry can sometimes cause premature termination, leading to a "hard stop" in the sequence data, or altered peak morphology in the chromatogram.[8][9][10][11]

Issue 4: Inconsistent Results in Kinase Assays

  • Question: I am using dATPαS as a substrate analog or inhibitor in a kinase assay, and my results are not reproducible. What could be the issue?

  • Answer:

    • Enzyme Specificity: Kinases have varying degrees of tolerance for ATP analogs. The specific kinase you are studying may have a very low affinity for dATPαS, leading to a weak signal.

    • Autophosphorylation: If the kinase being studied undergoes autophosphorylation, this can consume ATP (or its analog) and confound the results, especially in assays that measure total ADP production.[12]

    • Assay Format: Some kinase assay formats, like those that are luciferase-based, can be sensitive to inhibitors that affect the reporter enzyme as well as the kinase of interest.[13]

    • Inhibitor Concentration: When using dATPαS as a competitive inhibitor, it is crucial to determine the Michaelis constant (Km) of the kinase for ATP to accurately calculate the inhibitor constant (Ki).[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary advantage of using dATPαS over dATP?

    • A1: The main advantage is the resistance of the resulting phosphorothioate bond to cleavage by most nucleases. This makes DNA containing dATPαS more stable in the presence of contaminating nucleases and is a key feature in techniques like nuclease protection assays.[6][7]

  • Q2: How should I store dATPαS?

    • A2: Like other dNTPs, dATPαS should be stored at -20°C in a buffered solution (e.g., TE buffer) at a slightly alkaline pH to minimize degradation. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

  • Q3: Can I use a standard PCR protocol with dATPαS?

    • A3: As a starting point, you can substitute dATP with dATPαS at the same concentration in your standard PCR protocol. However, be prepared to optimize the dATPαS concentration, Mg²⁺ concentration, and annealing temperature for best results.[2][14]

  • Q4: How does dATPαS affect the melting temperature (Tm) of DNA?

    • A4: The sulfur substitution has a minimal effect on the overall Tm of the DNA duplex. However, it can slightly alter the local helical structure, which may influence protein-DNA interactions.

  • Q5: Are there any safety concerns with dATPαS?

    • A5: dATPαS is not considered particularly hazardous. However, as with all laboratory chemicals, standard safety precautions such as wearing gloves and eye protection should be followed.

Data Presentation

Table 1: Kinetic Parameters for Incorporation of dATP and dATPαS Diastereomers by Rat DNA Polymerase β

This table summarizes the pre-steady-state kinetic data for the incorporation of dATP and the Sp and Rp diastereomers of dATPαS by wild-type rat DNA polymerase β in the presence of Mg²⁺. The data highlights the enzyme's strong preference for the Sp isomer.

Nucleotidek_pol (s⁻¹)K_d,app (µM)(k_pol / K_d) (µM⁻¹s⁻¹)Stereoselectivity (Sp/Rp)
dATP952.538N/A
Sp-dATPαS2.30.45.7557.5
Rp-dATPαS0.050.50.157.5

Data adapted from: "DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity..." (2001).[15]

Experimental Protocols

Protocol 1: Primer Extension Assay to Map Transcription Start Sites Using dATPαS

This protocol is designed to map the 5' end of an RNA transcript. The incorporation of dATPαS makes the resulting cDNA fragment resistant to nuclease degradation.

Materials:

  • Total RNA or mRNA sample

  • Gene-specific primer (oligonucleotide)

  • [γ-³²P]ATP

  • T4 Polynucleotide Kinase (T4 PNK)

  • Reverse Transcriptase (e.g., M-MLV)

  • dNTP mix without dATP

  • dATPαS solution (10 mM)

  • 5x Reverse Transcription Buffer

  • RNase inhibitor

  • Denaturing polyacrylamide gel

  • Formamide loading buffer

Methodology:

  • Primer Labeling:

    • In a microfuge tube, combine:

      • Gene-specific primer (10 pmol)

      • 10x T4 PNK buffer (2 µL)

      • [γ-³²P]ATP (10 µCi)

      • T4 PNK (10 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30 minutes.

    • Inactivate the enzyme by heating at 65°C for 10 minutes.

    • Purify the labeled primer using a spin column to remove unincorporated nucleotides.

  • Annealing:

    • In a new tube, mix:

      • Total RNA (10-20 µg) or mRNA (1-2 µg)

      • ³²P-labeled primer (1 pmol)

      • Hybridization buffer

    • Heat to 65°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • To the annealed primer-RNA mix, add:

      • 5x Reverse Transcription Buffer (10 µL)

      • dNTP mix (dCTP, dGTP, dTTP at 10 mM each) (1 µL)

      • dATPαS (10 mM) (1 µL) - Note: The optimal concentration may need to be titrated.

      • RNase inhibitor (20 units)

      • Reverse Transcriptase (200 units)

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate at 42°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA.

    • Add an equal volume of formamide loading buffer.

    • Denature the sample by heating at 95°C for 5 minutes.

    • Load the sample onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.

    • Run the gel, dry it, and expose it to X-ray film or a phosphorimager screen. The size of the extended product indicates the transcription start site.

Protocol 2: In Vitro Kinase Assay Using dATPαS as a Competitive Inhibitor

This protocol outlines a method to determine the inhibitory potential of dATPαS against a specific protein kinase. A radiometric assay using [γ-³²P]ATP is described for its high sensitivity.[12]

Materials:

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • [γ-³²P]ATP

  • Cold ATP solution

  • dATPαS solution of known concentration

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Methodology:

  • Determine Km for ATP (Preliminary Experiment):

    • Set up a series of kinase reactions with varying concentrations of ATP (spiked with a constant amount of [γ-³²P]ATP) and a fixed concentration of the substrate.

    • Incubate for a time period within the linear range of the reaction.

    • Spot the reactions onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Plot the reaction velocity against ATP concentration and determine the Km using Michaelis-Menten kinetics.

  • Inhibition Assay:

    • Prepare a series of reaction tubes. Each tube will contain:

      • Kinase (at a concentration determined to be in the linear range)

      • Substrate (at a concentration around its Km, if known)

      • Kinase reaction buffer

      • A fixed concentration of ATP equal to the predetermined Km.

      • A constant amount of [γ-³²P]ATP as a tracer.

    • To these tubes, add varying concentrations of dATPαS (e.g., from 0 to 1000 µM). Include a "no inhibitor" control.

    • Initiate the reactions by adding the ATP/[γ-³²P]ATP/dATPαS mix.

    • Incubate at the optimal temperature for the kinase for a fixed time (e.g., 20 minutes).

  • Quantification and Analysis:

    • Stop the reactions and quantify the incorporated radioactivity as described in step 1.

    • Plot the percentage of kinase activity versus the logarithm of the dATPαS concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of dATPαS that inhibits 50% of the kinase activity).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis constant for ATP.

Visualizations

Diagram 1: Experimental Workflow for Primer Extension Assay

PrimerExtensionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Label Primer with [γ-³²P]ATP p2 Anneal Labeled Primer to RNA p1->p2 r1 Add Reverse Transcriptase, RNase Inhibitor, dNTPs & dATPαS p2->r1 r2 Incubate at 42°C (cDNA Synthesis) r1->r2 a1 Denature Products r2->a1 a2 Run on Sequencing Gel a1->a2 a3 Autoradiography a2->a3

Caption: Workflow for mapping transcription start sites using a dATPαS-based primer extension assay.

Diagram 2: Polymerase Stereoselectivity for dATPαS

Stereoselectivity cluster_polymerase DNA Polymerase Active Site cluster_nucleotides Incoming Nucleotides Polymerase Polymerase Sp Sp-dATPαS Sp->Polymerase Efficient Incorporation Rp Rp-dATPαS Rp->Polymerase Inhibition/ Slow Incorporation

Caption: DNA polymerases preferentially incorporate the Sp isomer of dATPαS over the Rp isomer.

Diagram 3: Troubleshooting Logic for Low PCR Yield

TroubleshootingPCR Start Low/No PCR Product with dATPαS? CheckEnzyme Is polymerase compatible with dATPαS? Start->CheckEnzyme CheckStereo Is dATPαS lot high in Rp isomer? CheckEnzyme->CheckStereo No Sol_Enzyme Action: Switch to a non-proofreading polymerase (e.g., Taq). CheckEnzyme->Sol_Enzyme Yes OptimizeConc Have dATPαS & Mg²⁺ concentrations been optimized? CheckStereo->OptimizeConc No Sol_Stereo Action: Test a new lot or different supplier of dATPαS. CheckStereo->Sol_Stereo Yes Sol_Conc Action: Perform a titration of dATPαS and MgCl₂. OptimizeConc->Sol_Conc No End Problem Solved OptimizeConc->End Yes Sol_Enzyme->End Sol_Stereo->End Sol_Conc->End

Caption: Decision tree for troubleshooting low product yield in PCR experiments using dATPαS.

References

Technical Support Center: 5'-dAMPS Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5'-deoxyadenosine-5'-monophosphate (5'-dAMPS) for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

A: this compound, or 5'-deoxyadenosine-5'-monophosphate, is a nucleotide analog. Like many small molecules, its solubility in aqueous buffers used for biological assays can be limited. Poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable assay results. Ensuring this compound is fully dissolved is critical for obtaining reproducible and meaningful data.

Q2: What are the general factors that influence the solubility of this compound?

A: The solubility of organic molecules like this compound is primarily influenced by:

  • pH: The ionization state of the phosphate and adenine moieties of this compound is pH-dependent. Adjusting the pH can significantly impact its solubility.

  • Temperature: Solubility of solids in liquids generally increases with temperature. However, the stability of the compound must also be considered.

  • Co-solvents: The addition of organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance the solubility of less polar compounds.

  • Buffer System: The composition of the buffer, including the type and concentration of salts, can affect the solubility of solutes.

Q3: What are the recommended starting points for dissolving this compound?

A: Based on the properties of similar nucleotide compounds, we recommend the following approaches:

  • Aqueous Buffers: For many nucleotide monophosphates, solubility in aqueous buffers can be achieved, although it may be limited. It is advisable to start with a slightly alkaline buffer (e.g., pH 7.5-8.5) to ensure the phosphate group is deprotonated.

  • Co-solvents: If aqueous solubility is insufficient, preparing a concentrated stock solution in an organic solvent like DMSO is a common strategy. This stock can then be diluted into the aqueous assay buffer.

Q4: How should I prepare and store this compound stock solutions?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C. When preparing stock solutions, consider the following:

  • Organic Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: If this compound is sufficiently soluble in your aqueous buffer for a stock solution, it is best to prepare it fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at -20°C in aliquots. Be aware that the stability of this compound in aqueous solution over time, especially at room temperature, may be limited.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound for assays.

Problem 1: this compound powder does not dissolve in my aqueous assay buffer.

Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility 1. Increase the pH: Try dissolving this compound in a buffer with a slightly higher pH (e.g., 8.0 or 8.5).2. Gentle Warming: Warm the solution to 30-37°C while stirring. Avoid excessive heat to prevent degradation.3. Sonication: Use a bath sonicator for short bursts to aid dissolution.4. Prepare a co-solvent stock: If the above methods fail, prepare a concentrated stock solution in DMSO or DMF and then dilute it into your assay buffer.
Buffer composition 1. Try a different buffer system: Some buffer components can interact with the compound and reduce solubility. Test alternative buffers (e.g., Tris-HCl, HEPES, phosphate buffer) at the same pH.2. Adjust salt concentration: High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). Try reducing the salt concentration of your buffer if possible.

Problem 2: My this compound stock in DMSO precipitates when I dilute it into my aqueous assay buffer.

Possible Cause Troubleshooting Steps
Exceeding aqueous solubility limit 1. Decrease the final concentration: The final concentration of this compound in the assay may be too high for its aqueous solubility. Try performing the assay at a lower concentration.2. Increase the percentage of co-solvent: If your assay can tolerate it, slightly increase the final concentration of DMSO in your assay (e.g., from 1% to 2% or 5%). Always check for solvent effects on your assay system.3. Serial dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the assay buffer. This gradual change in solvent composition can sometimes prevent precipitation.
Rapid change in solvent polarity 1. Vortex while adding: Add the DMSO stock to the aqueous buffer while vortexing or vigorously mixing to ensure rapid dispersion and avoid localized high concentrations that can trigger precipitation.

Data on Solubility of Related Compounds

CompoundSolventSolubilityReference
5'-deoxyadenosine DMSO~15 mg/mL[1]
DMF~30 mg/mL[1]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[1]
2'-Deoxyadenosine 5'-monophosphate 1 N NH₄OH50 mg/mL
WaterSoluble
DMSO66 mg/mL[2]
2'-Deoxyadenosine 5'-monophosphate disodium salt H₂O50 mg/mL[3]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution Using an Organic Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials with Teflon-lined caps

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound free acid: ~331.22 g/mol ).

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a suitable tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (to room temperature if DMSO was cold) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_assessment Assessment cluster_outcome Outcome weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent vortex Vortex/Mix add_solvent->vortex warm Gentle Warming (optional) vortex->warm sonicate Sonication (optional) warm->sonicate visual_check Visually Inspect for Clarity sonicate->visual_check centrifuge Centrifuge (check for pellet) visual_check->centrifuge dissolved Completely Dissolved centrifuge->dissolved No Pellet not_dissolved Not Fully Dissolved centrifuge->not_dissolved Pellet Observed

Caption: Workflow for preparing and assessing the solubility of this compound.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Assay cause1 Concentration too high start->cause1 cause2 Poor aqueous solubility start->cause2 cause3 Incompatible buffer start->cause3 solution1a Lower final concentration cause1->solution1a solution1b Increase co-solvent % cause1->solution1b solution2a Use co-solvent stock cause2->solution2a solution2b Adjust pH cause2->solution2b solution3a Change buffer system cause3->solution3a solution3b Modify salt concentration cause3->solution3b end Problem Resolved solution1a->end Test in Assay solution1b->end Test in Assay solution2a->end Test in Assay solution2b->end Test in Assay solution3a->end Test in Assay solution3b->end Test in Assay

References

dealing with non-specific binding of 5'-dAMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-dAMPS (5'-deoxyadenosine-5'-monophosphate, succinate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on addressing challenges related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a modified deoxyadenosine monophosphate where a succinyl group is attached to the 5' phosphate. This modification introduces a negative charge and a linker arm, which can be utilized for various biochemical applications. While specific applications for this compound are not widely documented, its structure suggests potential use as:

  • A competitive inhibitor in enzymatic assays involving AMP or dAMP-binding proteins.

  • A ligand for affinity purification of proteins that bind adenosine monophosphates.

  • A molecular probe to study protein-nucleotide interactions.

  • A building block for the synthesis of more complex molecular structures.

Q2: What are the primary causes of non-specific binding with this compound?

A2: Non-specific binding of this compound can arise from several factors, primarily related to its chemical properties:

  • Electrostatic Interactions: The negatively charged succinyl group and phosphate moiety can interact non-specifically with positively charged residues (e.g., lysine, arginine) on protein surfaces or other molecules in the assay.

  • Hydrophobic Interactions: Although it has polar groups, the adenosine base can participate in hydrophobic interactions.

  • Assay Conditions: Suboptimal buffer conditions (pH, ionic strength), high concentrations of this compound, or the absence of appropriate blocking agents can exacerbate non-specific binding.

  • Contaminants: The presence of nucleic acid or other contaminants in protein preparations can sometimes mediate non-specific interactions.

Q3: How can I detect non-specific binding of this compound in my experiment?

A3: Incorporating proper controls is essential. For example, in a pull-down experiment, use beads without the immobilized this compound to see which proteins bind non-specifically to the matrix itself. In binding assays, a structurally similar but inactive molecule can be used as a negative control. In Surface Plasmon Resonance (SPR), injecting the analyte over a bare sensor chip can reveal non-specific interactions with the surface.[1][2]

Q4: Can the succinyl linker on this compound contribute to non-specific binding?

A4: Yes, while the succinyl group is often added to provide a point of attachment for immobilization or labeling, its carboxyl group is negatively charged at physiological pH. This can lead to electrostatic interactions with non-target proteins or surfaces.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using this compound.

Issue 1: High background signal in binding assays (e.g., ELISA, SPR, Fluorescence Polarization)
Possible Cause Recommended Solution
Electrostatic Interactions Optimize the ionic strength of your assay buffer by increasing the salt concentration (e.g., 150-500 mM NaCl). This can help to shield electrostatic charges and reduce non-specific binding.[2]
Adjust the pH of the assay buffer. The overall charge of your target protein is pH-dependent. Moving the pH closer to the isoelectric point of the target can minimize charge-based non-specific binding.[2]
Hydrophobic Interactions Include a non-ionic surfactant, such as Tween-20 (0.005% - 0.1%) or Triton X-100, in your buffers to disrupt non-specific hydrophobic interactions.[2]
Insufficient Blocking Use a blocking agent like Bovine Serum Albumin (BSA) (0.1% - 2 mg/mL) or casein in your assay buffer to block non-specific binding sites on surfaces and proteins.[2]
High Analyte Concentration If you are observing high background, try reducing the concentration of this compound or the interacting partner to the lowest level that still provides a detectable specific signal.
Issue 2: Multiple bands or non-specific protein pull-down
Possible Cause Recommended Solution
Non-specific binding to affinity matrix Pre-clear your lysate by incubating it with the control beads (without this compound) before performing the pull-down with the this compound-coupled beads.
Weak, transient interactions being captured Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration or adding a small amount of non-ionic detergent. Perform additional wash steps.
Nucleic acid-mediated non-specific binding Treat your protein lysate with a nuclease (e.g., DNase, RNase, or a general nuclease like benzonase) prior to the pull-down to eliminate contaminating nucleic acids that can bridge interactions.
Hydrophobic and ionic interactions with bait Include a competitor molecule in your binding reaction. This could be a structurally similar but non-interacting molecule to block non-specific sites.

Quantitative Data on Modified Nucleotide Analog Binding

Analog Target Protein Assay Type Binding Affinity (Kd or Ki) Reference
2-Chloro-AMPPolyphosphate Kinase 2 (EbPPK2)Enzymatic AssayNot directly measured, but converted to ATP analog with ~70% efficiency[3]
N6-Methyl-AMPPolyphosphate Kinase 2 (EbPPK2)Enzymatic AssayNot directly measured, but converted to ATP analog with ~70% efficiency[3]
8-[Φ-575]-cAMPPKA R-subunitFluorescence PolarizationEC50 values in the nanomolar range[4]
7-deazaadenosineADAR1Enzymatic AssayApparent Kd values can be determined from enzyme saturation kinetics[5][6]
d-dTMPHuman dTMP kinaseFluorescence Competition AssayKD = 2 µM[7]
l-dTMPHuman dTMP kinaseFluorescence Competition AssayKD = 45 µM[7]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a smaller value indicates a stronger interaction.[8] EC50 is the concentration of a ligand that gives half-maximal response.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization Assay to Determine Binding Affinity

This protocol is adapted for determining the binding affinity (Ki) of this compound to a target protein by competing with a fluorescently labeled adenosine analog.

Materials:

  • Target protein

  • Fluorescently labeled adenosine analog (e.g., a fluorescent derivative of AMP or ATP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the Kd of the fluorescent probe:

    • Prepare a serial dilution of the target protein in the assay buffer.

    • Add a fixed, low concentration (typically in the low nanomolar range) of the fluorescent probe to each well.

    • Add the serially diluted target protein to the wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization.

    • Plot the fluorescence polarization signal against the protein concentration and fit the data to a one-site binding model to determine the Kd.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well, add the target protein at a concentration of approximately 2-3 times the Kd determined in step 1.

    • Add the fluorescent probe at the same fixed concentration used in step 1.

    • Add the serially diluted this compound to the wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Fluorescent Probe]/Kd of Fluorescent Probe).

Protocol 2: Small Molecule Pull-Down Assay

This protocol describes how to use immobilized this compound to identify interacting proteins from a cell lysate.

Materials:

  • This compound

  • NHS-activated agarose beads (or similar matrix for covalent coupling)

  • Cell lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration or higher salt)

  • Elution buffer (e.g., high salt buffer, buffer with free this compound, or SDS-PAGE loading buffer)

Procedure:

  • Immobilization of this compound:

    • (This step assumes this compound has a primary amine or other functional group for coupling. If not, a derivative with a suitable linker may be needed).

    • Follow the manufacturer's protocol for coupling the this compound to the NHS-activated agarose beads.

    • Block any remaining active sites on the beads with a suitable blocking agent (e.g., Tris or ethanolamine).

    • Prepare control beads by performing the same blocking procedure on beads without the addition of this compound.

  • Protein Binding:

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • (Optional but recommended) Pre-clear the lysate by incubating with the control beads for 1 hour at 4°C to reduce non-specific binding to the agarose matrix.

    • Incubate the pre-cleared lysate with the this compound-coupled beads (and a parallel incubation with control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Remove the supernatant (the unbound fraction).

    • Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Elute the bound proteins from the beads using the chosen elution buffer. For competitive elution, use a high concentration of free this compound. For denaturing elution, add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For protein identification, mass spectrometry can be used.

Visualizations

Signaling Pathway

camp_signaling_pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr GPCR extracellular_signal->gpcr Binds g_protein G Protein (α, β, γ subunits) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates cng Cyclic Nucleotide-Gated Ion Channels camp->cng Activates cellular_response Cellular Response (e.g., Gene Transcription, Metabolism) pka->cellular_response epac->cellular_response cng->cellular_response damps This compound (Potential Competitor) damps->pka Potential Non-specific Interaction damps->epac Potential Non-specific Interaction nonspecific_binding_workflow start Start: High Non-Specific Binding (NSB) Suspected optimize_buffer Optimize Buffer Conditions - Increase Salt (150-500 mM) - Adjust pH - Add Detergent (e.g., 0.01% Tween-20) start->optimize_buffer check_nsb1 Re-evaluate NSB optimize_buffer->check_nsb1 add_blocker Add Blocking Agents - BSA (0.1-1%) - Casein check_nsb1->add_blocker NSB still high end_success NSB Minimized check_nsb1->end_success NSB resolved check_nsb2 Re-evaluate NSB add_blocker->check_nsb2 preclear Pre-clear Lysate (for Pull-downs) check_nsb2->preclear NSB still high check_nsb2->end_success NSB resolved check_nsb3 Re-evaluate NSB preclear->check_nsb3 nuclease Treat with Nuclease check_nsb3->nuclease NSB still high check_nsb3->end_success NSB resolved check_nsb4 Re-evaluate NSB nuclease->check_nsb4 check_nsb4->end_success NSB resolved end_fail Further Optimization Needed check_nsb4->end_fail NSB still high

References

Technical Support Center: Optimizing Incubation Time for Inhibitors of DAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "5'-dAMPS" as an inhibitor is not readily found in the scientific literature. We are proceeding under the assumption that the query pertains to optimizing incubation time for an inhibitor targeting Damage-Associated Molecular Pattern (DAMP) signaling pathways. The principles and protocols outlined below are broadly applicable to the optimization of incubation times for various inhibitors in cell-based and biochemical assays.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the incubation time for inhibitors of DAMP signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are Damage-Associated Molecular Patterns (DAMPs) and why are they targets for inhibition?

A1: DAMPs are endogenous molecules released from damaged or dying cells due to trauma or infection.[1][2] Once in the extracellular space, DAMPs can activate the innate immune system by binding to pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to an inflammatory response.[1][3][4] While this is a crucial part of the body's defense and repair mechanisms, excessive or chronic DAMP signaling can contribute to the pathogenesis of various inflammatory diseases, making them important therapeutic targets.[4]

Q2: What is the general mechanism of action for inhibitors of DAMP signaling?

A2: Inhibitors of DAMP signaling can act through various mechanisms. They might directly neutralize DAMPs, block the interaction between DAMPs and their receptors, or inhibit downstream signaling components activated by DAMP-receptor binding. For instance, an inhibitor could target a key kinase in a TLR-mediated signaling cascade, thereby preventing the production of pro-inflammatory cytokines.

Q3: Why is optimizing the inhibitor incubation time crucial for experimental success?

A3: Optimizing the incubation time is critical for obtaining accurate and reproducible data. An insufficient incubation time may lead to an underestimation of the inhibitor's potency because the inhibitor may not have had enough time to reach its target and exert its effect.[5] Conversely, an excessively long incubation period could lead to secondary effects, cytotoxicity, or degradation of the inhibitor or other assay components, confounding the results.[5]

Q4: What are the key factors to consider when determining the optimal incubation time?

A4: Several factors can influence the optimal incubation time for an inhibitor:

  • Inhibitor's Mechanism of Action: The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can affect the time required to reach equilibrium.[6][7][8]

  • Cell Permeability: For intracellular targets, the inhibitor must cross the cell membrane, and the time this takes can vary depending on the inhibitor's properties and the cell type.[5]

  • Target Engagement: The kinetics of the inhibitor binding to its target enzyme or receptor will influence how quickly the inhibitory effect is observed.

  • Downstream Readout: The time it takes for the inhibitory effect to manifest in the chosen assay readout (e.g., phosphorylation of a downstream protein, gene expression, cytokine secretion) needs to be considered.[9]

  • Inhibitor and Reagent Stability: The stability of the inhibitor, enzyme, and other reagents under the assay conditions can limit the maximum practical incubation time.[10][11]

Troubleshooting Guide

Issue: No or very low inhibition observed.
Possible CauseRecommended Solution
Suboptimal Incubation Time The selected time point may be too early to observe the peak effect. Perform a time-course experiment to identify the optimal incubation period (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[9]
Incorrect Inhibitor Concentration The concentration of the inhibitor may be too low to be effective. Conduct a dose-response experiment with a broad range of concentrations to determine the EC50.[9]
Inactive Inhibitor The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot of the inhibitor and ensure it is stored according to the manufacturer's recommendations.
Poor Inhibitor Solubility The inhibitor may not be fully dissolved in the assay buffer. Visually inspect for precipitation. Consider using a different solvent or a lower concentration.[5][10]
Cell Health Unhealthy or stressed cells may exhibit altered signaling responses. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9]
Issue: High variability in results between experiments.
Possible CauseRecommended Solution
Inconsistent Incubation Time Even small variations in incubation time can lead to significant differences in results. Standardize the pre-incubation and incubation times across all experiments.[5]
Inconsistent Reagent Preparation Variations in the concentration of the enzyme, substrate, or inhibitor can lead to inconsistent results. Prepare fresh solutions for each experiment and use calibrated pipettes.[10][11]
Plate Edge Effects Evaporation from wells at the edge of a microplate can alter concentrations and affect results. To minimize this, avoid using the outer wells or fill them with buffer.[12]
Batch-to-Batch Variation of Reagents Different lots of enzymes, antibodies, or other reagents can have varying activity. Test each new batch to ensure consistency.

Data Presentation

Table 1: Hypothetical Time-Course Experiment for Inhibitor X on DAMP-Induced IL-6 Production

Incubation Time (hours)IL-6 Concentration (pg/mL) ± SD (No Inhibitor)IL-6 Concentration (pg/mL) ± SD (With 1 µM Inhibitor X)% Inhibition
1150 ± 12125 ± 1016.7%
4450 ± 35225 ± 2050.0%
8800 ± 60200 ± 1875.0%
12950 ± 75190 ± 1580.0%
241000 ± 80180 ± 1482.0%

Based on this hypothetical data, an incubation time of 8-12 hours appears to be optimal for achieving significant inhibition without a substantial increase in effect at 24 hours, which might introduce off-target effects.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentration in the cell culture medium.

  • DAMP Stimulation and Inhibitor Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the DAMP stimulus (e.g., HMGB1) and the inhibitor at the chosen concentration. Include appropriate controls (no DAMP, DAMP only, vehicle control).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for various time points (e.g., 1, 4, 8, 12, 24 hours).

  • Assay Readout: At each time point, collect the cell supernatant or lyse the cells, depending on the downstream marker being measured (e.g., cytokine secretion via ELISA, protein phosphorylation via Western blot).

  • Data Analysis: Plot the level of the downstream marker against the incubation time to determine the time point at which the maximal and most consistent inhibition is observed.

Protocol 2: Dose-Response Experiment to Determine Inhibitor Potency (IC50)
  • Cell Seeding: Prepare the cell plate as described in Protocol 1.

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor in the cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution.

  • DAMP Stimulation and Inhibitor Treatment:

    • Remove the old medium.

    • Add the medium containing the DAMP stimulus and the different concentrations of the inhibitor. Include controls.

  • Incubation: Incubate the plate for the optimal time determined from the time-course experiment.

  • Assay Readout: Perform the assay to measure the downstream marker.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

DAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMP DAMP TLR4 TLR4 DAMP->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Inhibitor Inhibitor Inhibitor->TAK1 Inhibits Optimization_Workflow start Start: Define Assay System (Cell type, DAMP, Readout) time_course Perform Time-Course Experiment (Fixed Inhibitor Concentration) start->time_course analyze_time Analyze Time-Course Data time_course->analyze_time optimal_time Determine Optimal Incubation Time analyze_time->optimal_time dose_response Perform Dose-Response Experiment (at Optimal Incubation Time) optimal_time->dose_response analyze_dose Analyze Dose-Response Data dose_response->analyze_dose ic50 Determine IC50 analyze_dose->ic50 end End: Optimized Protocol ic50->end Troubleshooting_Tree start Problem Encountered in Inhibition Assay no_inhibition No or Low Inhibition? start->no_inhibition high_variability High Variability? start->high_variability no_inhibition->high_variability No check_conc Check Inhibitor Concentration (Dose-Response) no_inhibition->check_conc Yes standardize_time Standardize Incubation Time high_variability->standardize_time Yes check_time Check Incubation Time (Time-Course) check_conc->check_time check_reagents Check Reagent Activity (Fresh Aliquots) check_time->check_reagents check_pipetting Verify Pipetting Accuracy standardize_time->check_pipetting plate_layout Optimize Plate Layout (Avoid Edge Effects) check_pipetting->plate_layout

References

Technical Support Center: Troubleshooting 5'-dAMPS Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-dAMPS kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the measurement of this compound and related enzymatic activities. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific challenges in your experiments.

Understanding the Terminology: this compound and the cGAS-STING Pathway

In the context of innate immunity and cellular signaling, the term "this compound" is often associated with the activity of cyclic GMP-AMP synthase (cGAS). cGAS, also known as MB21D1, is a nucleotidyltransferase that synthesizes the second messenger cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP upon sensing cytosolic double-stranded DNA (dsDNA).[1][2][3][4][5] This dsDNA can be a sign of infection or cellular damage, acting as a Damage-Associated Molecular Pattern (DAMP).[6][7][8] The produced 2',3'-cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, leading to the production of type I interferons and other cytokines.[5][6][9] Therefore, a "this compound kinase assay" typically refers to an assay measuring the activity of cGAS or downstream signaling events.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for producing the signal in a "this compound kinase assay"?

The primary enzyme is cyclic GMP-AMP synthase (cGAS), a nucleotidyltransferase.[3][4] It catalyzes the formation of 2',3'-cGAMP from ATP and GTP.[4][10] Assays often measure the depletion of ATP or the production of cGAMP or ADP.

Q2: What are the common types of assays used to measure cGAS activity?

Common methods include:

  • Radiometric assays: These are considered a gold standard and measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the product.[11][12][13]

  • Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to enzyme activity.[14][15][16] They are highly sensitive and suitable for high-throughput screening.[16]

  • Fluorescence-based assays: These can utilize fluorescently labeled substrates or antibodies to detect product formation.[14][17]

Q3: My results are highly variable between wells. What are the potential causes?

High variability can stem from several factors:

  • Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant differences. Ensure pipettes are calibrated.[18]

  • Inadequate mixing: Reagents must be thoroughly mixed to ensure a homogeneous reaction in each well.[18]

  • Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, avoid using the outermost wells or fill them with buffer.[18]

  • Temperature gradients: Inconsistent temperature across the assay plate can affect enzyme kinetics. Ensure the plate is uniformly heated.[18][19]

Q4: I am observing a high background signal in my no-enzyme control wells. What could be the reason?

A high background signal can be caused by:

  • Contaminated reagents: ATP solutions can contain contaminating ADP, leading to a background signal in ADP-detection assays. Use high-purity ATP.

  • Compound interference: Some test compounds may autofluoresce or interfere with the detection reagents, creating a false signal.[17]

  • Non-specific binding: In antibody-based assays, non-specific binding of the detection antibody can contribute to the background.

Q5: My positive controls are showing low or no activity. What should I check?

Failure of positive controls indicates a problem with the assay components or setup:

  • Inactive enzyme: Ensure the cGAS enzyme is active. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[18]

  • Incorrect ATP/GTP concentration: The concentration of ATP and GTP is critical for enzyme activity. Use a concentration appropriate for your specific assay conditions.[18]

  • Substrate quality: The dsDNA used to activate cGAS must be of high quality and at an optimal concentration.

  • Incorrect buffer conditions: Ensure the pH and salt concentrations of your assay buffer are optimal for cGAS activity.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and suggested solutions.

Problem Potential Cause Suggested Solution
Inconsistent Results / High Variability Pipetting inaccuracyCalibrate pipettes; use reverse pipetting for viscous solutions.[18]
Inadequate mixing of reagentsGently vortex or pipette mix all components thoroughly before and after addition to the plate.[18]
Edge effects in microplatesAvoid using outer wells or fill them with buffer to maintain humidity.[18]
Temperature fluctuationsEnsure uniform incubation temperature across the plate.[18]
High Background Signal ATP contaminated with ADPUse fresh, high-purity ATP.
Compound interference (autofluorescence)Run a control plate with compounds and detection reagents but no enzyme to measure background fluorescence.[17]
Non-specific antibody bindingInclude a blocking agent (e.g., BSA) in the assay buffer; optimize antibody concentration.
Low or No Signal in Positive Controls Inactive enzyme (cGAS)Aliquot enzyme upon receipt and store at the recommended temperature; avoid repeated freeze-thaw cycles.[18]
Sub-optimal ATP/GTP concentrationDetermine the optimal ATP/GTP concentration for your assay.[18]
Poor quality dsDNA activatorUse high-purity, correctly annealed dsDNA; optimize its concentration.
Incorrect assay buffer conditionsVerify and optimize the pH, salt, and cofactor concentrations in the buffer.
False Positives/Negatives in Compound Screening Compound interferes with detection systemCounterscreen compounds against the detection reagents (e.g., luciferase in luminescence assays).[20]
Compound precipitationCheck compound solubility in the assay buffer; reduce the final DMSO concentration.[18]
Non-specific inhibitionTest for non-specific mechanisms like compound aggregation.[17]

Experimental Protocols

Protocol 1: Luminescence-Based cGAS Activity Assay (ADP-Glo™ Principle)

This protocol is based on the principle of measuring ADP production, which is directly proportional to cGAS activity.[15][16]

Materials:

  • Purified cGAS enzyme

  • Herring Testis DNA (htDNA) or other dsDNA activator

  • ATP and GTP (high purity)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare Reagents: Thaw all reagents and bring them to room temperature. Prepare serial dilutions of test compounds.

  • Set up the Kinase Reaction: In a 384-well plate, add the following in order:

    • 2.5 µL of test compound or vehicle (e.g., 1% DMSO).

    • 2.5 µL of cGAS enzyme diluted in assay buffer.

    • 5 µL of a 2x substrate/ATP/GTP mixture (containing htDNA, ATP, and GTP) to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the cGAS reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer. The luminescent signal is proportional to the cGAS activity.

Protocol 2: Radiometric Filter Binding Assay for cGAS Activity

This protocol measures the incorporation of [γ-³²P]ATP into 2',3'-cGAMP.[11]

Materials:

  • Purified cGAS enzyme

  • Herring Testis DNA (htDNA)

  • ATP and GTP

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 50 mM EDTA

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare Reaction Mix: Prepare a master mix containing assay buffer, htDNA, GTP, and cold ATP.

  • Initiate Reaction: In a microcentrifuge tube, combine the reaction mix with the cGAS enzyme. To start the reaction, add [γ-³²P]ATP. The typical reaction volume is 20-50 µL.

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filters three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

Table 1: Example Data for cGAS Inhibition Assay
CompoundConcentration (µM)cGAS Activity (%)IC₅₀ (µM)
Control 0100-
Inhibitor A 0.185.21.2
152.1
1015.8
1002.3
Inhibitor B 0.198.5>100
195.3
1088.1
10075.4
Table 2: Example Data for cGAS Enzyme Titration
cGAS Conc. (nM)Signal (Relative Luminescence Units)
05,123
125,487
5110,987
10235,456
20450,123
50890,765

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (DAMP) cGAS cGAS (MB21D1) dsDNA->cGAS Senses cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes IFN_genes Interferon Genes IRF3_dimer->IFN_genes Activates Transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

troubleshooting_workflow start Unexpected Assay Results check_controls Review Controls (Positive, Negative, No-Enzyme) start->check_controls controls_ok Controls OK? check_controls->controls_ok issue_assay_components Issue with Assay Components controls_ok->issue_assay_components Yes issue_experimental_variability Issue with Experimental Variability controls_ok->issue_experimental_variability No check_enzyme Check Enzyme Activity (Fresh Aliquot, Lot #) issue_assay_components->check_enzyme check_reagents Check Reagent Quality (ATP/GTP Purity, dsDNA Integrity) issue_assay_components->check_reagents check_buffer Verify Buffer Composition (pH, Salt, Cofactors) issue_assay_components->check_buffer check_pipetting Review Pipetting Technique & Calibration issue_experimental_variability->check_pipetting check_mixing Ensure Thorough Mixing issue_experimental_variability->check_mixing check_plate_effects Evaluate Plate Edge Effects & Temperature Uniformity issue_experimental_variability->check_plate_effects end_good Results Validated issue_experimental_variability->end_good If Resolved end_bad Re-optimize Assay check_enzyme->end_bad check_reagents->end_bad check_buffer->end_bad check_pipetting->end_bad check_mixing->end_bad check_plate_effects->end_bad end_bad->start

Caption: Troubleshooting workflow for kinase assays.

assay_selection_logic start Select cGAS Assay Format goal Primary Goal? start->goal hts High-Throughput Screening (HTS) goal->hts HTS mechanistic Mechanistic Studies / Gold Standard goal->mechanistic Mechanism luminescence Luminescence (e.g., ADP-Glo) - High sensitivity - Fewer steps hts->luminescence fluorescence Fluorescence (FP, TR-FRET) - Sensitive - Homogeneous hts->fluorescence radiometric Radiometric (³²P) - Direct measurement - Universal for any substrate mechanistic->radiometric

Caption: Logic for selecting a cGAS assay format.

References

Technical Support Center: The Impact of Divalent Cations on 5'-Nucleotidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of divalent cations on the activity of 5'-nucleotidases, enzymes that act on substrates such as 5'-dAMPS.

Frequently Asked Questions (FAQs)

Q1: Do 5'-nucleotidases require divalent cations for their activity?

A1: The dependency of 5'-nucleotidase activity on divalent cations can vary depending on the specific enzyme and its source. For instance, the 5'-nucleotidase from a purified cytoplasmic fraction of bovine brain does not inherently require Mg²⁺, Ca²⁺, or Cu²⁺ for its activity.[1] However, the presence of certain divalent cations can significantly modulate the enzyme's function, either by enhancing or inhibiting its activity.

Q2: Which divalent cations are known to inhibit 5'-nucleotidase activity?

A2: Zinc (Zn²⁺) has been identified as a potent inhibitor of 5'-nucleotidase. At a concentration of 0.5 mM, Zn²⁺ can cause total inhibition of the enzyme from bovine brain.[1] Other divalent cations like Ni²⁺, Co²⁺, and to a lesser extent, Ca²⁺ and Mn²⁺ have also been shown to inhibit AMPA receptor currents, which may involve related mechanisms of cation-protein interaction.[2]

Q3: Can divalent cations enhance 5'-nucleotidase activity?

A3: While some 5'-nucleotidases do not have an absolute requirement for divalent cations, the activity of other enzymes can be enhanced by them. For example, the antimicrobial peptide kappacin's activity is enhanced by divalent cations like Ca²⁺ and Zn²⁺.[3] It is crucial to consult the specific literature for the particular 5'-nucleotidase being investigated to determine its response to different cations.

Q4: How does the presence of chelating agents like EDTA affect my assay?

A4: Chelating agents such as EDTA can inhibit 5'-nucleotidase activity. This inhibition is progressive and can be irreversible if the enzyme is preincubated with EDTA.[1] This suggests that EDTA may be removing essential metal ions from the enzyme structure. However, if EDTA is not preincubated with the enzyme, its inhibitory effect can be overcome by the addition of metal ions.[1] This is a critical consideration for buffer preparation in your experiments.

Q5: My experiment shows inconsistent results. Could divalent cation contamination be a factor?

A5: Yes, contamination with divalent cations can lead to significant variability in experimental outcomes. Divalent cations can be introduced through buffers, reagents, or even the water source. It is essential to use high-purity reagents and water and to consider the potential for trace metal contamination. The use of a chelating agent like EDTA in control experiments can help determine if cation contamination is influencing the results.

Troubleshooting Guides

Problem 1: No or very low 5'-nucleotidase activity detected.

Possible Cause Troubleshooting Step
Inhibition by a specific divalent cation. Analyze all buffers and reagents for potential sources of inhibitory cations like Zn²⁺.[1] Consider using metal-free reagents or treating solutions with a chelating resin.
Presence of a strong chelating agent. If your buffers contain EDTA or a similar agent, it may be inhibiting the enzyme.[1] Prepare fresh buffers without the chelating agent or add a controlled amount of a required divalent cation to overcome the chelation.
Incorrect divalent cation for the specific enzyme. The requirement for divalent cations is enzyme-specific. Consult the literature for the optimal cation and concentration for your 5'-nucleotidase.

Problem 2: Higher than expected 5'-nucleotidase activity.

Possible Cause Troubleshooting Step
Contamination with an activating divalent cation. Check all solutions for potential contamination with cations that may enhance the activity of your specific 5'-nucleotidase.
Incorrect buffer composition. The pH and ionic strength of the buffer, influenced by divalent cations, can affect enzyme activity. Optimize the buffer conditions for your specific enzyme.

Problem 3: Irreproducible results between experiments.

Possible Cause Troubleshooting Step
Variable divalent cation concentrations in reagents. Use reagents from the same lot or qualify new lots to ensure consistency in divalent cation levels. Consider preparing a large batch of a critical buffer to be used across multiple experiments.
Leaching of divalent cations from labware. Use metal-free plasticware whenever possible. If glassware is used, ensure it is thoroughly cleaned and rinsed with deionized water to remove any trace metals.

Quantitative Data on Divalent Cation Effects

The following table summarizes the observed effects of various divalent cations on 5'-nucleotidase and related enzyme activities based on available literature.

Divalent CationEnzyme/SystemEffectConcentrationSource
Mg²⁺ 5'-nucleotidase (bovine brain)No direct dependency-[1]
Ca²⁺ 5'-nucleotidase (bovine brain)No direct dependency-[1]
Cu²⁺ 5'-nucleotidase (bovine brain)No direct dependency-[1]
Zn²⁺ 5'-nucleotidase (bovine brain)Total Inhibition0.5 mM[1]
Ni²⁺ AMPA ReceptorsInhibition-[2]
Co²⁺ AMPA ReceptorsInhibition-[2]
Mn²⁺ AMPA ReceptorsInhibition-[2]
Ca²⁺ KappacinPotentiates activity-[3]

Experimental Protocols

General Assay for 5'-Nucleotidase Activity

This protocol provides a basic framework. Specific substrate concentrations, buffer conditions, and incubation times should be optimized for the particular enzyme being studied.

  • Prepare Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4). Depending on the experimental question, include or omit specific divalent cations or chelating agents.

  • Prepare Substrate Solution: Dissolve this compound (or other 5'-mononucleotide substrate) in the assay buffer to the desired final concentration (e.g., in the millimolar range).

  • Enzyme Preparation: Dilute the purified 5'-nucleotidase enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Reaction Initiation: In a microplate well or microcentrifuge tube, combine the assay buffer, the enzyme preparation, and any experimental compounds (e.g., different divalent cations). Pre-incubate at the desired temperature (e.g., 37°C).

  • Start the Reaction: Add the substrate solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction. This can be achieved by adding a reagent that denatures the enzyme, such as trichloroacetic acid, or by adding a reagent that complexes with the product for detection.

  • Detection of Product: Quantify the amount of product formed (e.g., inorganic phosphate or the nucleoside). Several colorimetric methods are available for detecting inorganic phosphate, such as the malachite green assay.

  • Data Analysis: Calculate the enzyme activity, typically expressed as the rate of product formation per unit of time per amount of enzyme (e.g., µmol/min/mg).

Visualizations

Divalent_Cation_Effects cluster_cations Divalent Cations cluster_enzyme 5'-Nucleotidase Activity Mg Mg²⁺ Activity Enzyme Activity Mg->Activity No direct dependency Ca Ca²⁺ Ca->Activity No direct dependency Zn Zn²⁺ Zn->Activity Inhibition EDTA EDTA EDTA->Activity Inhibition Activity->EDTA Overcome by excess metal ions

Caption: Impact of select divalent cations and EDTA on 5'-nucleotidase activity.

Troubleshooting_Workflow Start Start: Unexpected Enzyme Activity Check_Reagents Check Reagents for Cation Contamination Start->Check_Reagents Check_Buffers Review Buffer Composition (Chelators, Cations) Start->Check_Buffers Run_Control Run Control Experiment with Chelator (e.g., EDTA) Check_Reagents->Run_Control Check_Buffers->Run_Control Analyze_Results Analyze Control Results Run_Control->Analyze_Results Conclusion Conclusion: Cation Effect Identified Analyze_Results->Conclusion Activity Changes No_Effect Conclusion: No Cation Effect Analyze_Results->No_Effect No Change

Caption: A workflow for troubleshooting unexpected 5'-nucleotidase activity.

References

Technical Support Center: Preventing 5'-dAMPS Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and use of 5'-deoxyadenosine monophosphate (5'-dAMPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, or deoxyadenosine monophosphate (dAMP), is a deoxyribonucleotide that serves as a monomeric unit in the synthesis of DNA. Its stability is critical for the accuracy and reproducibility of a wide range of biochemical and molecular biology assays, including polymerase chain reaction (PCR), DNA sequencing, and studies of DNA damage and repair. Degradation of this compound can lead to the formation of impurities, such as deoxyadenosine and adenine, which can inhibit enzymatic reactions and compromise experimental results.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic conditions which can lead to the cleavage of the N-glycosidic bond.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]

  • Enzymatic Activity: In biological samples, enzymes such as deaminases and nucleotidases can degrade this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can lead to its degradation.

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored as a solid (powder) at -20°C in a well-sealed container. Under these conditions, it can be stable for at least one year. If you need to prepare a stock solution, it is recommended to dissolve it in a buffer with a pH between 7.5 and 8.2, aliquot it into small, single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or poor results in enzymatic assays (e.g., PCR, ligation). Degradation of this compound in your reaction mixture.1. Check the pH of your stock solution and reaction buffer. Ensure the pH is within the optimal range of 7.5-8.2. 2. Prepare fresh this compound solutions. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. 3. Verify the purity of your this compound. Use a fresh, high-quality lot of this compound. Consider analyzing the purity of your current stock using HPLC.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Hydrolysis of this compound into deoxyadenosine and/or adenine.1. Review your sample preparation and storage conditions. Acidic conditions are a primary cause of hydrolysis.[4] 2. Use a suitable buffer for your samples. A neutral or slightly alkaline buffer (pH 7.5-8.2) is recommended. 3. Minimize sample processing time at room temperature. Keep samples on ice whenever possible.
Loss of this compound concentration over time in solution. Chemical or enzymatic degradation.1. Store aliquoted stock solutions at -80°C for long-term storage. 2. If working with cell lysates or other biological samples, consider adding enzyme inhibitors. For example, deoxycoformycin is a potent inhibitor of adenosine deaminase. 3. For sensitive applications like PCR, consider using commercially available dNTP mixes that contain stabilizers.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • High-purity this compound powder

    • Nuclease-free water

    • 1 M Tris-HCl, pH 8.0

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • On a calibrated analytical balance, weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add nuclease-free water to dissolve the powder.

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 10 mM.

    • Adjust the final concentration of the this compound solution to 100 mM with nuclease-free water.

    • Verify the pH of the solution and adjust to 7.5-8.2 if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Assessing this compound Purity and Degradation

This method can be used to separate and quantify this compound and its potential degradation products, deoxyadenosine and adenine.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.2% Sulfuric Acid in water.

    • Mobile Phase B: Acetonitrile (85%).

    • This compound, deoxyadenosine, and adenine standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

    • Isocratic Elution: Run with an appropriate ratio of Mobile Phase A and B to achieve separation. Based on similar compounds, a high aqueous mobile phase is expected to be the starting point.

  • Procedure:

    • Prepare a standard curve for this compound, deoxyadenosine, and adenine by injecting known concentrations of each standard.

    • Dilute your this compound sample to an appropriate concentration within the range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Identify and quantify the peaks corresponding to this compound, deoxyadenosine, and adenine by comparing their retention times and peak areas to the standards.

    • Calculate the purity of your this compound sample and the percentage of degradation products.

Data Presentation

Table 1: Influence of pH on the Stability of dNTPs

pHStabilityRecommendation
< 6.0Prone to hydrolysisAvoid
6.0 - 7.0Moderate stabilityUse with caution for short-term experiments
7.5 - 8.2Optimal stabilityRecommended for storage and experiments [3]
> 8.5Generally stable, but may affect enzyme activityCheck compatibility with your specific application

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Powder-20°C≥ 1 yearKeep in a tightly sealed container.
Solution (aliquoted)4°CUp to 15 daysFor immediate use.
Solution (aliquoted)-20°CUp to 1 yearMinimize freeze-thaw cycles.
Solution (aliquoted)-80°C> 1 yearIdeal for long-term storage.

Visualizations

dAMPS This compound Deoxyadenosine Deoxyadenosine dAMPS->Deoxyadenosine Hydrolysis Phosphate Phosphate dAMPS->Phosphate Hydrolysis Acid Acidic pH (e.g., < 6.0) Acid->dAMPS Enzymes Enzymes (Deaminases, Nucleotidases) Enzymes->dAMPS Heat Elevated Temperature Heat->dAMPS Adenine Adenine Deoxyadenosine->Adenine Hydrolysis

Caption: Primary degradation pathways of this compound.

start Start: Prepare this compound Solution dissolve Dissolve in nuclease-free water start->dissolve buffer Buffer with Tris-HCl (pH 7.5-8.2) dissolve->buffer aliquot Aliquot into single-use volumes buffer->aliquot storage Store at -20°C or -80°C aliquot->storage use Use in experiment storage->use

Caption: Recommended workflow for preparing stable this compound solutions.

problem Problem: Inconsistent Experimental Results check_pH Check pH of stock and reaction buffers problem->check_pH check_storage Review storage conditions (temp, freeze-thaw cycles) problem->check_storage check_purity Assess purity of this compound (e.g., via HPLC) problem->check_purity solution_pH Solution: Adjust pH to 7.5-8.2 check_pH->solution_pH solution_storage Solution: Prepare fresh aliquots, store at -80°C check_storage->solution_storage solution_purity Solution: Use new, high-quality This compound check_purity->solution_purity

Caption: Troubleshooting logic for this compound-related experimental issues.

References

Technical Support Center: Optimizing 5'-dAMPS Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-dAMPS and related enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic reactions involving 5'-deoxyadenosine?

A1: The optimal pH is highly dependent on the specific enzyme being used. For 5'-deoxyadenosine deaminase (DadD), the preferred pH is 9.0.[1] Most enzymes have a narrow optimal pH range, and significant deviations can lead to a decrease in or complete loss of activity.[2] It is crucial to consult the literature for the specific enzyme in your experiment.

Q2: My this compound enzymatic reaction is not working. What are the common causes?

A2: Several factors could contribute to reaction failure. These include suboptimal pH, inactive enzyme, issues with substrate integrity, or the presence of inhibitors. A systematic troubleshooting approach is recommended to identify the root cause.[3][4]

Q3: How does pH affect enzyme activity?

A3: pH affects the ionization state of amino acid residues in the enzyme, particularly at the active site.[2][5] Changes in pH can alter the enzyme's three-dimensional structure, which is critical for its catalytic function. Extreme pH values can cause irreversible denaturation of the enzyme.[2]

Q4: Are there any specific considerations for the cGAS-STING pathway when thinking about pH?

A4: Yes, while not a direct this compound reaction, the related cGAS-STING pathway, which synthesizes the cyclic dinucleotide cGAMP, is influenced by pH. The activation of STING, a key protein in this pathway, involves its translocation from the endoplasmic reticulum to the Golgi apparatus. The lower pH of the Golgi enhances the interaction between STING and its ligands, promoting oligomerization and downstream signaling.[6]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

This is one of the most common issues encountered in enzymatic assays. The following steps can help identify and resolve the problem.

Troubleshooting Workflow: Low/No Enzyme Activity

LowActivity start Start: Low or No Activity check_enzyme Check Enzyme Integrity - Expired? - Stored properly at -20°C? - Multiple freeze-thaws? start->check_enzyme check_ph Verify Reaction pH - Is buffer pH correct? - Calibrated pH meter? check_enzyme->check_ph Enzyme OK result Analyze Results check_enzyme->result Enzyme Issue (Replace/Re-purify) check_substrate Assess Substrate Quality - Correct concentration? - Degraded? check_ph->check_substrate pH Correct check_ph->result pH Issue (Prepare fresh buffer) check_inhibitors Identify Potential Inhibitors - Contaminants in sample? - High glycerol concentration? check_substrate->check_inhibitors Substrate OK check_substrate->result Substrate Issue (Use fresh substrate) run_control Run Positive Control - Use a known active enzyme and substrate check_inhibitors->run_control No Obvious Inhibitors check_inhibitors->result Inhibitor Issue (Purify sample) run_control->result

Caption: Troubleshooting workflow for low or no enzyme activity.

Potential Cause Recommendation
Inactive Enzyme - Verify the enzyme's expiration date and ensure it has been stored at the correct temperature (typically -20°C).[4] - Avoid multiple freeze-thaw cycles.[4] - Test enzyme activity with a positive control using a known substrate and optimal conditions.
Suboptimal pH - Ensure the reaction buffer is at the optimal pH for the specific enzyme. For 5'-deoxyadenosine deaminase, the optimal pH is 9.0.[1] - Prepare fresh buffer and verify the pH with a calibrated meter.
Substrate Degradation - Use fresh, high-quality this compound. - Store the substrate according to the manufacturer's instructions to prevent degradation.
Presence of Inhibitors - Ensure the reaction mixture is free of contaminants such as heavy metals, detergents, or organic solvents.[4] - Keep the final glycerol concentration in the reaction below 5%, as higher concentrations can inhibit enzyme activity.[7]
Incorrect Incubation Conditions - Verify the recommended incubation temperature and time for your specific assay.[3]
Issue 2: Inconsistent or Non-Reproducible Results

Variability in results can compromise the validity of your experimental findings.

Troubleshooting Workflow: Inconsistent Results

InconsistentResults start Start: Inconsistent Results pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? start->pipetting reagents Check Reagent Preparation - Freshly prepared? - Homogenous solutions? pipetting->reagents Technique OK result Analyze and Re-run pipetting->result Inconsistent Pipetting (Recalibrate/Retrain) master_mix Use a Master Mix - Ensures uniform reagent distribution reagents->master_mix Reagents OK reagents->result Reagent Issue (Prepare fresh) plate_reader Verify Instrument Settings - Correct wavelength? - Proper calibration? master_mix->plate_reader Master Mix Used replicates Increase Number of Replicates - Helps identify outliers plate_reader->replicates Settings Correct replicates->result

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Cause Recommendation
Pipetting Errors - Use calibrated pipettes and ensure they are functioning correctly.[3] - For small volumes, use appropriate low-volume pipettes to minimize errors.
Inconsistent Reagent Preparation - Prepare fresh reaction mixes immediately before use.[3] - Ensure all components are completely thawed and mixed gently to create a homogenous solution.[3]
Assay Conditions Variability - Use a master mix for your reactions to ensure that each well or tube receives the same concentration of reagents.[3] - Ensure consistent incubation times and temperatures for all samples.
Instrument Malfunction - Verify that the plate reader or other analytical instrument is properly calibrated and set to the correct wavelength for your assay.[3]

Quantitative Data Summary

Enzyme Substrate Optimal pH Key Considerations
5'-deoxyadenosine deaminase (DadD)5'-deoxyadenosine9.0The enzyme denatures at a pH of 11.[1]
cGAS (cyclic GMP-AMP synthase)ATP, GTPNot explicitly defined for synthesis, but downstream STING activation is pH-sensitive.STING activation is enhanced in the lower pH environment of the Golgi apparatus.[6]

Experimental Protocols

Protocol 1: Determining the Optimal pH for a this compound Utilizing Enzyme
  • Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., Tris-HCl for pH 7.0-9.0, Glycine-NaOH for pH 9.0-10.5). It is important to cover a range above and below the expected optimum.

  • Set up the reaction: In separate tubes, combine the enzyme, this compound substrate, and any necessary cofactors in each of the prepared buffers.

  • Initiate the reaction: Start the reaction by adding the enzyme to the mixture.

  • Incubate: Incubate the reactions at the optimal temperature for a fixed period.

  • Stop the reaction: Terminate the reaction using a suitable method (e.g., heat inactivation, addition of a stop solution).

  • Measure product formation: Quantify the amount of product formed using an appropriate analytical technique, such as HPLC or a coupled enzyme assay.

  • Plot the data: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.

Protocol 2: General Enzymatic Assay for 5'-deoxyadenosine Deaminase (DadD)

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Reaction Buffer: Prepare a buffer at the optimal pH of 9.0 (e.g., 50 mM Glycine-NaOH).

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • Reaction Buffer

    • 5'-deoxyadenosine (substrate) at a desired concentration (e.g., start with a concentration around the Km if known)

    • Purified 5'-deoxyadenosine deaminase enzyme

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quench solution (e.g., 0.1 M HCl) or by heat inactivation.

  • Analysis: Analyze the formation of the product, 5'-deoxyinosine, using a suitable method like HPLC.

Signaling Pathway Diagram

cGAS-STING Signaling Pathway

cGAS_STING cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus (Lower pH) cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (inactive) cGAMP->STING_ER binds and activates STING_Golgi STING (active oligomer) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN dimerizes and translocates to nucleus to activate

Caption: The cGAS-STING pathway is activated by cytosolic dsDNA.

References

Technical Support Center: Reducing Background Noise in 5'-dAMPS Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in 5'-dAMPS fluorescence assays. High background can mask the true signal, leading to reduced assay sensitivity and inaccurate results. This guide will walk you through common sources of interference and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in a this compound fluorescence assay?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from your biological samples (e.g., cell lysates, proteins), buffers, or the test compounds themselves.[1][2]

  • Light Scattering: Caused by precipitates, aggregates of proteins or compounds, or other particulates in the assay well.

  • Non-specific Binding: The fluorescent probe or other labeled reagents binding to the walls of the microplate or other components in the assay mixture.

  • Instrumental Noise: Stray light from the plate reader's excitation source or electronic noise from the detector can contribute to the background signal.

  • Reagent-related Issues: Impurities in reagents, spontaneous degradation of the fluorescent probe, or the use of fluorescently-interfering components like phenol red in culture media.[1]

Q2: My signal-to-noise ratio is low. What should I check first?

A low signal-to-noise (S/N) ratio can be due to either a weak signal, high background, or both. Here are the initial steps to take:

  • Confirm Enzyme Activity: Ensure your diguanylate cyclase is active. Run a positive control with a known active enzyme and no inhibitor.

  • Check Probe Concentration and Integrity: The fluorescent probe concentration should be optimal. Titrate the probe to find the concentration that gives the best S/N ratio. Also, ensure the probe has not degraded by preparing fresh solutions and protecting them from light.

  • Optimize Substrate Concentration: Ensure you are using the appropriate concentration of the substrate (e.g., ATP, GTP).

  • Validate Instrument Settings: Check that the excitation and emission wavelengths are correctly set for your specific fluorophore. Optimize the gain settings to maximize the signal without saturating the detector.

Q3: Can the type of microplate I use affect my background signal?

Absolutely. For fluorescence assays, it is highly recommended to use black, opaque-walled microplates. These plates are designed to minimize well-to-well crosstalk and reduce background from scattered light. If you suspect non-specific binding of your probe or protein to the plate surface, consider using low-binding, surface-treated plates. Avoid clear-bottom plates unless you are using a bottom-reading instrument for cell-based assays, and even then, ensure the plate material has low autofluorescence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common sources of high background noise in your this compound fluorescence assays.

Problem 1: High Background in "No Enzyme" or "Buffer Only" Controls

If you observe a high signal in wells that do not contain the enzyme, the issue likely lies with one of the assay components or the instrumentation.

Possible Cause Solution
Contaminated Assay Buffer or Reagents Prepare all buffers and reagent solutions fresh using high-purity, nuclease-free water and analytical-grade reagents. Filter-sterilize buffers if microbial contamination is suspected.
Autofluorescence of Assay Components Test each component of your assay buffer individually for intrinsic fluorescence at your assay's excitation and emission wavelengths. Consider using alternative buffers or additives with lower autofluorescence.
Probe Instability or Degradation Prepare the fluorescent probe solution fresh just before use and protect it from light. Aliquot and store the probe according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
High Detector Gain Setting While a higher gain increases the signal, it also amplifies the background noise. Optimize the gain setting on your plate reader using a positive control well to ensure the signal is within the linear range of the detector without being saturated.
Problem 2: High Background Signal Only in Wells Containing Test Compounds

This is a frequent issue in high-throughput screening (HTS) and suggests that the test compound is interfering with the assay.

Possible Cause Solution
Compound Autofluorescence The test compound itself is fluorescent at the assay wavelengths. Run a control plate with the compounds alone (no enzyme or probe) to measure their intrinsic fluorescence. This background can then be subtracted from the assay data. If autofluorescence is very high, consider using a fluorescent probe with a different excitation/emission spectrum.
Compound Precipitation Poor compound solubility can lead to the formation of precipitates, which scatter light and cause artificially high fluorescence readings. Visually inspect the wells for precipitates. If observed, try lowering the compound concentration, using a different solvent, or including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[3]
Compound Quenching or Enhancement of Fluorescence Some compounds can directly interact with the fluorescent probe, leading to quenching (signal decrease) or enhancement of its fluorescence. To test for this, incubate the compound with the fluorescent probe in the absence of the enzyme.

Experimental Protocols

Protocol 1: General this compound Fluorescence Assay

This protocol provides a general workflow for a fluorescence-based assay to measure the activity of a diguanylate cyclase that produces this compound or a related cyclic dinucleotide. This is a representative protocol synthesized from common practices in the field.

Materials:

  • Purified diguanylate cyclase

  • Substrate (e.g., ATP or GTP)

  • Fluorescent probe specific for the cyclic dinucleotide product (e.g., a fluorescein-labeled c-di-AMP analog for a fluorescence polarization assay)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Black, opaque 384-well microplate

  • Plate reader capable of fluorescence intensity or fluorescence polarization measurements

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and fluorescent probe in assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add your test compounds at various concentrations.

    • Positive Control (100% Activity): Add vehicle (e.g., DMSO) instead of the test compound.

    • Negative Control (0% Activity/Background): Add assay buffer instead of the enzyme.

  • Enzyme Addition: Add the diguanylate cyclase to the "Test Wells" and "Positive Control" wells.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). Protect the plate from light.

  • Reaction Termination (if necessary): The reaction can be stopped by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation with Probe: Incubate for a sufficient time to allow the probe to bind to the product (e.g., 30-60 minutes at room temperature), protected from light.

  • Fluorescence Reading: Read the plate on a plate reader at the appropriate excitation and emission wavelengths for your fluorescent probe.

Data Presentation

The following tables summarize key quantitative data relevant to optimizing this compound fluorescence assays.

Table 1: Common Buffer Components and Their Considerations

ComponentTypical ConcentrationPurposePotential Issues
Buffer 20-50 mM (e.g., HEPES, Tris)Maintain stable pHSome buffers can interfere with enzyme activity or have intrinsic fluorescence.[4][5]
Salt 50-200 mM (e.g., NaCl, KCl)Mimic physiological ionic strengthHigh salt concentrations can inhibit some enzymes.
Divalent Cations 1-10 mM (e.g., MgCl₂)Cofactor for many diguanylate cyclasesCan cause precipitation with certain buffers (e.g., phosphate).
Reducing Agent 1-5 mM (e.g., DTT, BME)Maintain protein stabilityCan interfere with certain fluorescent probes.
Detergent 0.005-0.1% (e.g., Triton X-100, Tween-20)Prevent non-specific binding and aggregationHigh concentrations can denature enzymes.[4]
BSA 0.01-0.1 mg/mLStabilize enzyme and prevent non-specific bindingCan be a source of contamination.

Table 2: Example Signal-to-Noise Ratios in Related Fluorescence Assays

Assay TypeFluorescent ProbeTargetTypical S/N RatioReference
Fluorescence PolarizationFluorescein-c-di-GMPSTING protein>10[6]
TR-FRETLabeled 2'3'-cGAMPAnti-2'3'-cGAMP AntibodyHigh signal:noise[7]
Competitive ImmunoassayHRP-cAMP ConjugateAnti-cAMP Antibody>400 (Signal/Background)[8]

Visualizations

G Workflow for a this compound Fluorescence Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Probe) plate_setup Plate Setup (Compounds, Controls) reagent_prep->plate_setup enzyme_add Enzyme Addition plate_setup->enzyme_add reaction_init Reaction Initiation (Substrate Addition) enzyme_add->reaction_init incubation Incubation (e.g., 37°C, 60 min) reaction_init->incubation stop_reaction Stop Reaction (e.g., EDTA) incubation->stop_reaction probe_add Probe Addition stop_reaction->probe_add probe_incubation Probe Incubation (RT, 30 min) probe_add->probe_incubation read_plate Read Fluorescence probe_incubation->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: A typical experimental workflow for a this compound fluorescence assay.

G Common Sources of Background Noise in Fluorescence Assays background_noise High Background Noise instrumental Instrumental Factors background_noise->instrumental sample_related Sample-Related Factors background_noise->sample_related reagent_related Reagent-Related Factors background_noise->reagent_related stray_light Stray Light instrumental->stray_light detector_noise Detector Noise instrumental->detector_noise autofluorescence Autofluorescence (Compounds, Proteins) sample_related->autofluorescence light_scattering Light Scattering (Precipitates) sample_related->light_scattering probe_degradation Probe Degradation reagent_related->probe_degradation nonspecific_binding Non-specific Binding reagent_related->nonspecific_binding buffer_components Buffer Components reagent_related->buffer_components

Caption: Major contributors to high background noise in fluorescence assays.

G Principle of a Competitive Fluorescence Polarization Assay cluster_0 Low this compound Concentration cluster_1 High this compound Concentration Probe Fluorescent Probe Antibody Antibody Probe->Antibody Binds High_FP Antibody->High_FP Slow Tumbling HIGH FP Signal dAMPS This compound Antibody2 Antibody dAMPS->Antibody2 Competes for Binding Probe2 Fluorescent Probe Low_FP Probe2->Low_FP Free in Solution Fast Tumbling LOW FP Signal

Caption: Competitive fluorescence polarization assay principle.

References

Technical Support Center: Synthesis of High-Purity 5'-deoxyadenosine 5'-monophosphate (5'-dAMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 5'-deoxyadenosine 5'-monophosphate (referred to as dAMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of dAMP.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dAMP?

A1: The primary methods for synthesizing dAMP are chemical phosphorylation and enzymatic phosphorylation. Chemical methods often involve the use of phosphorylating agents like phosphorus oxychloride (POCl₃) and require protection of the sugar and base moieties to prevent side reactions. Enzymatic methods, such as the use of T4 Polynucleotide Kinase, offer high specificity and milder reaction conditions, often eliminating the need for protecting groups.

Q2: What are the critical challenges in synthesizing high-purity dAMP?

A2: Key challenges include:

  • Depurination: The glycosidic bond between the adenine base and the deoxyribose sugar is susceptible to cleavage, especially under acidic conditions, leading to the formation of apurinic sites and release of adenine.[1][2][3][4]

  • Formation of Side-Products: Chemical synthesis can lead to the formation of regioisomers (e.g., 3'-dAMP) and over-phosphorylation (di- and triphosphates) if not carefully controlled.

  • Purification: Separating the desired 5'-dAMP from starting materials, byproducts, and isomers requires efficient purification techniques like ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

  • Instability of Intermediates: Some intermediates in chemical synthesis can be unstable, leading to lower yields.

Q3: How can I minimize depurination during dAMP synthesis and purification?

A3: To minimize depurination, it is crucial to avoid strongly acidic conditions.[3][4] During chemical synthesis, this means carefully controlling the pH during the reaction and work-up steps. For purification, using chromatography buffers with a neutral or slightly basic pH is recommended. Polycations like chitosan and spermine have also been shown to inhibit depurination.[3]

Q4: What are the best methods for purifying synthetic dAMP?

A4: Anion-exchange chromatography is a highly effective method for purifying nucleotides, as it separates molecules based on their negative charge from the phosphate group.[5][6][7] This technique can efficiently separate monophosphates from di- and triphosphates and other charged impurities. Reversed-phase HPLC with an ion-pairing agent is another powerful technique that can resolve dAMP from its uncharged nucleoside precursor and other nonpolar impurities.

Q5: How can I accurately determine the purity of my dAMP sample?

A5: High-performance liquid chromatography (HPLC) is the most common and reliable method for determining dAMP purity. Anion-exchange or reversed-phase columns can be used to separate dAMP from potential impurities. Purity is typically assessed by integrating the peak area of dAMP relative to the total peak area in the chromatogram. For structural confirmation and identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of dAMP
Possible Cause Suggested Solution
Incomplete phosphorylation reaction.Optimize reaction conditions such as temperature, time, and reagent stoichiometry. For enzymatic reactions, ensure the enzyme is active and the buffer conditions are optimal.
Degradation of the product (e.g., depurination).Maintain a neutral or slightly basic pH throughout the synthesis and purification process. Avoid prolonged exposure to acidic conditions.[3]
Inefficient purification and product loss.Optimize the purification protocol. For ion-exchange chromatography, ensure proper column equilibration and gradient elution. For precipitation methods, ensure complete precipitation and careful handling of the pellet.
Inactivation of the kinase in enzymatic synthesis.Verify the activity of the kinase. Ensure the presence of necessary co-factors like ATP and Mg²⁺ in the reaction buffer. Avoid repeated freeze-thaw cycles of the enzyme.
Problem 2: Presence of Multiple Peaks in HPLC Analysis
Possible Cause Suggested Solution
Unreacted 2'-deoxyadenosine.Increase the reaction time or the amount of phosphorylating agent/enzyme.
Formation of 3'-dAMP or other regioisomers.In chemical synthesis, ensure proper use of protecting groups to selectively phosphorylate the 5'-hydroxyl group. Enzymatic methods are generally highly specific for the 5'-position.
Presence of di- or tri-phosphorylated products.Reduce the amount of phosphorylating agent or the reaction time. Anion-exchange HPLC can be used to separate these higher phosphorylated species.
Depurination leading to free adenine and the apurinic sugar phosphate.Analyze the sample with an HPLC method capable of resolving these degradation products. If present, modify the synthesis and purification to avoid acidic conditions.
Contamination from starting materials or solvents.Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.
Problem 3: Inconsistent Purity Results
Possible Cause Suggested Solution
Sample degradation during storage.Store dAMP as a solid at -20°C or below. For solutions, prepare fresh or store frozen in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent HPLC analysis.Ensure the HPLC system is properly equilibrated before each run. Use a validated analytical method with a suitable mobile phase and column.
Co-elution of impurities.Optimize the HPLC method by changing the gradient, mobile phase composition, or using a different column chemistry to improve the resolution of all components.

Quantitative Data Summary

The following tables summarize typical quantitative data for dAMP synthesis and analysis.

Table 1: Comparison of dAMP Synthesis Methods

Method Typical Yield Purity Key Advantages Key Disadvantages
Chemical Phosphorylation (e.g., with POCl₃) 40-70%>95% (after purification)Scalable, relatively low cost of reagents.Requires protecting groups, harsh conditions can lead to side reactions and depurination.
Enzymatic Phosphorylation (e.g., with T4 PNK) 80-95%>98%High specificity, mild reaction conditions, no protecting groups needed.Higher cost of enzyme, may be less scalable for very large quantities.

Table 2: HPLC Purity Analysis Parameters

Parameter Anion-Exchange HPLC Reversed-Phase HPLC (with ion-pairing)
Stationary Phase Strong anion exchanger (e.g., quaternary ammonium)C18
Mobile Phase Salt gradient (e.g., NaCl or ammonium acetate) in a buffered solution (pH 7-8)Acetonitrile/water gradient with an ion-pairing agent (e.g., triethylammonium acetate)
Detection UV at 260 nmUV at 260 nm
Typical Retention Time Increases with the number of phosphate groupsDecreases with increasing polarity

Experimental Protocols

Protocol 1: Enzymatic Synthesis of dAMP using T4 Polynucleotide Kinase (T4 PNK)

This protocol is suitable for small to medium-scale synthesis of high-purity dAMP.

Materials:

  • 2'-deoxyadenosine

  • T4 Polynucleotide Kinase (T4 PNK)

  • 10x T4 DNA Ligase Reaction Buffer (contains ATP and MgCl₂)

  • Nuclease-free water

  • PCR tubes

  • Thermocycler or water bath

  • (Optional) DNA cleanup kit

Procedure:

  • Prepare a 100 µL reaction mixture in a PCR tube by adding the following components in the specified order:

    • Nuclease-free water: 84 µL

    • 10x T4 DNA Ligase Reaction Buffer: 10 µL

    • 100 mM 2'-deoxyadenosine stock solution: 5 µL (final concentration 5 mM)

    • T4 Polynucleotide Kinase (10 U/µL): 1 µL

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 hours to allow for phosphorylation.

  • Heat-inactivate the T4 PNK by incubating at 65°C for 20 minutes.

  • The resulting solution contains 5'-dAMP and can be used directly for some applications. For higher purity, proceed with purification.

  • (Optional) Purify the dAMP using a suitable DNA cleanup kit or by HPLC.

  • Quantify the concentration of the purified dAMP using UV absorbance at 260 nm.

Protocol 2: General Workflow for Chemical Synthesis of dAMP

This protocol outlines a general workflow for the chemical phosphorylation of 2'-deoxyadenosine. Specific reagents and conditions may need to be optimized.

1. Protection of 3'-Hydroxyl and Amino Groups:

  • Protect the 3'-hydroxyl group of 2'-deoxyadenosine with a suitable protecting group (e.g., a silyl ether like TBDMS) to prevent phosphorylation at this position.

  • The exocyclic amino group of adenine may also require protection (e.g., with a benzoyl group) depending on the reactivity of the phosphorylating agent.

2. 5'-Phosphorylation:

  • React the protected 2'-deoxyadenosine with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., trimethyl phosphate) at a controlled temperature (typically low temperature, e.g., 0°C).

3. Hydrolysis:

  • Carefully quench the reaction with water or a buffer to hydrolyze the intermediate phosphorodichloridate to the monophosphate.

4. Deprotection:

  • Remove the protecting groups from the 3'-hydroxyl and amino groups under appropriate conditions (e.g., fluoride for silyl ethers, ammonia for benzoyl groups).

5. Purification:

  • Purify the crude dAMP using ion-exchange chromatography or reversed-phase HPLC to remove unreacted starting materials, deprotected intermediates, and other side products.

6. Analysis:

  • Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2'-deoxyadenosine enzymatic Enzymatic Phosphorylation (T4 PNK, ATP, Mg2+) start->enzymatic chemical Chemical Phosphorylation (Protection, POCl3, Deprotection) start->chemical purify HPLC Purification (Ion-Exchange or Reversed-Phase) enzymatic->purify chemical->purify analysis Purity & Identity Check (HPLC, LC-MS) purify->analysis end High-Purity 5'-dAMPS analysis->end

Caption: General experimental workflow for the synthesis of high-purity this compound.

damp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade damp Extracellular dAMP (from cell damage) receptor P2Y Receptor (GPCR) damp->receptor binds plc Phospholipase C (PLC) receptor->plc activates ip3 IP3 plc->ip3 generates dag DAG plc->dag generates ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Inflammation) ca2->response pkc->response

Caption: Simplified DAMP signaling pathway initiated by extracellular dAMP.

References

Technical Support Center: Addressing Variability in 5'-dAMPS Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-deoxyadenosine-5'-monophosphate disulfide (5'-dAMPS). The information is presented in a question-and-answer format to directly address common issues that can lead to variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound is a synthetic cyclic dinucleotide analog. Cyclic dinucleotides like 2',3'-cGAMP are crucial second messengers in the cGAS-STING signaling pathway, which plays a vital role in the innate immune response to cytosolic DNA.[1][2] The presence of foreign or misplaced self-DNA in the cytoplasm activates cyclic GMP-AMP synthase (cGAS), which synthesizes 2',3'-cGAMP. This molecule then binds to the stimulator of interferon genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These signaling molecules are critical for antiviral and antitumor immunity. This compound is often used in research to probe and modulate this pathway.

Q2: What are the common causes of variability in this compound experiments?

Variability in this compound experimental results can arise from several factors, including:

  • Sample Preparation: Inconsistent lysis procedures, incomplete extraction, and the presence of interfering substances in the sample matrix can all affect the accuracy and reproducibility of measurements.

  • Reagent Handling and Storage: Improper storage of this compound standards and detection reagents, as well as repeated freeze-thaw cycles, can lead to degradation and loss of activity.

  • Assay-Specific Issues: Each detection method (e.g., Fluorescence Polarization, ELISA, LC-MS/MS) has its own set of potential pitfalls, such as non-specific binding in immunoassays or ion suppression in mass spectrometry.

  • Instrument Settings: Incorrect instrument settings, such as improper excitation/emission wavelengths in fluorescence-based assays or suboptimal collision energies in mass spectrometry, can lead to poor signal-to-noise ratios and inaccurate quantification.

  • Data Analysis: Inconsistent data processing, including improper background subtraction and standard curve fitting, can introduce variability into the final results.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound experiments.

Issue 1: High Background Signal in Fluorescence Polarization (FP) Assays

A high background signal can mask the specific signal from your fluorescent tracer, leading to a reduced signal-to-noise ratio and difficulty in accurately determining binding events.

high_background_fp start High Background Signal check_buffer Check Buffer Components start->check_buffer check_reagents Assess Reagent Purity start->check_reagents check_plate Evaluate Microplate Choice start->check_plate solution_buffer Test components individually. Use alternative blockers (e.g., BGG). check_buffer->solution_buffer solution_reagents Use high-purity reagents. Avoid contamination. check_reagents->solution_reagents solution_plate Use black, opaque microplates to minimize light scatter. check_plate->solution_plate

Q: My fluorescence polarization assay shows a high background. What should I do?

A: A high background can be caused by several factors. Follow these steps to troubleshoot the issue:

  • Check your buffer components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent or bind non-specifically to the fluorophore.[3] Test the fluorescence of each buffer component individually to identify the source. Consider using alternative blocking agents like bovine gamma globulin (BGG).[3][4]

  • Assess reagent purity: Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[3]

  • Evaluate your microplate: Use black, opaque microplates to minimize background fluorescence and prevent light scatter.[3][5] White or clear plates can contribute to a high background.[6]

Issue 2: Inconsistent Results in ELISA

Inconsistent results between replicate samples or across different experiments are a common problem in ELISAs.

inconsistent_elisa start Inconsistent ELISA Results check_pipetting Review Pipetting Technique start->check_pipetting check_washing Examine Washing Steps start->check_washing check_incubation Verify Incubation Conditions start->check_incubation solution_pipetting Use calibrated pipettes. Change tips between samples. check_pipetting->solution_pipetting solution_washing Ensure sufficient washing. Avoid well-to-well contamination. check_washing->solution_washing solution_incubation Ensure uniform temperature. Avoid plate stacking. check_incubation->solution_incubation

Q: My ELISA results are not reproducible. What are the likely causes?

A: Lack of reproducibility in ELISAs often points to procedural inconsistencies. Here's what to check:

  • Review your pipetting technique: Small variations in pipetting can lead to significant differences in results. Use calibrated pipettes and be sure to change tips between different samples and standards to avoid cross-contamination.

  • Examine your washing steps: Inadequate washing can leave behind unbound reagents, leading to high background and variability. Ensure that all wells are washed thoroughly and consistently.

  • Verify your incubation conditions: Uneven temperature across the plate during incubation can cause an "edge effect," where the outer wells behave differently from the inner wells. Avoid stacking plates in the incubator to ensure uniform temperature distribution.[5]

Issue 3: Poor Signal or Retention Time Shifts in LC-MS/MS

LC-MS/MS is a powerful technique for quantifying small molecules like this compound, but it is susceptible to issues that can lead to poor signal intensity and shifts in retention times.

lc_ms_troubleshooting start Poor LC-MS/MS Performance check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_mobile_phase Inspect Mobile Phase start->check_mobile_phase check_column Assess Column Health start->check_column check_ms Check Mass Spectrometer start->check_ms solution_sample_prep Ensure complete extraction and removal of interferences. check_sample_prep->solution_sample_prep solution_mobile_phase Use high-purity solvents. Degas mobile phase. check_mobile_phase->solution_mobile_phase solution_column Flush or replace column if contaminated or clogged. check_column->solution_column solution_ms Clean ion source. Recalibrate instrument. check_ms->solution_ms

Q: I'm observing inconsistent signal and shifting retention times in my this compound LC-MS/MS analysis. What should I investigate?

A: These issues can stem from various parts of the LC-MS/MS system. A systematic approach is key:

  • Evaluate your sample preparation: Incomplete extraction of this compound or the presence of matrix components can cause ion suppression, leading to a decreased signal. Ensure your sample preparation method is robust and reproducible.

  • Inspect the mobile phase: Use high-purity solvents and additives. Contaminants in the mobile phase can lead to high background noise and interfere with ionization. Ensure the mobile phase is properly degassed to prevent pump problems.

  • Assess the column health: Column contamination from sample residues can cause increased backpressure, poor peak shape, and retention time shifts.[1] Flushing the column or, if necessary, replacing it can resolve these issues.

  • Check the mass spectrometer: A dirty ion source is a common cause of decreased sensitivity.[1] Regular cleaning is essential. Also, ensure the instrument is properly calibrated.

Data Presentation

Table 1: Stability of Cyclic Dinucleotides Under Various Conditions

While specific data for this compound is limited, the stability of the closely related cyclic dinucleotides c-di-AMP and 2',3'-cGAMP can provide valuable insights.

ConditionAnalyteObservationReference
pH c-di-AMPStable at pH 2.5.[7]
2',3'-cGAMPHydrolase activity is pH-dependent, with peak activity around pH 9.0.[7]
Temperature cAMPSignificant degradation observed after 120 hours of aqueous heating.[8]
Freeze-Thaw Cycles Inflammation MarkersLittle change after 1-2 cycles, but significant changes after 3 or more cycles.[9][10]
Genomic DNAProgressive degradation with increasing freeze-thaw cycles.[11]

Note: It is recommended to aliquot samples to minimize freeze-thaw cycles.

Table 2: Comparison of Common this compound Detection Methods
MethodPrincipleSensitivityThroughputProsCons
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled tracer upon binding to an antibody.Nanomolar rangeHighHomogeneous assay (no wash steps), rapid.Susceptible to interference from fluorescent compounds.
ELISA Enzyme-linked immunosorbent assay that detects the target molecule using specific antibodies.Picomolar to nanomolar rangeHighHigh sensitivity and specificity.Multiple wash and incubation steps, potential for non-specific binding.
LC-MS/MS Separates molecules by liquid chromatography and detects them by mass spectrometry.Femtomolar to picomolar rangeLow to medium"Gold standard" for quantification, high specificity.Requires expensive equipment, susceptible to matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.

lc_ms_protocol start Cell Harvesting lysis Cell Lysis (e.g., with methanol/acetonitrile/water) start->lysis extraction Extraction of Metabolites lysis->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80:20 methanol:water or 40:40:20 acetonitrile:methanol:water), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C₁₀,¹⁵N₅-AMP)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat as required for your experiment.

  • Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a defined volume of pre-chilled extraction solvent containing the internal standard to the cell pellet or plate.

    • Incubate at -20°C for at least 30 minutes to allow for cell lysis and protein precipitation.

  • Sample Collection:

    • Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis: Analyze the samples on an LC-MS/MS system optimized for the detection of this compound.

Protocol 2: In Vitro this compound Synthesis Assay

This protocol can be used to measure the activity of enzymes that synthesize this compound or related cyclic dinucleotides.

Materials:

  • Purified enzyme (e.g., cGAS)

  • Substrates (ATP and GTP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)

  • Detection reagents (e.g., for FP or ELISA)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the assay buffer, substrates, and enzyme.

  • Initiate Reaction: Start the reaction by adding the enzyme to the mixture.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Detection: Quantify the amount of this compound produced using an appropriate detection method such as FP, ELISA, or LC-MS/MS.

Signaling Pathway Diagram

The following diagram illustrates the cGAS-STING signaling pathway, which is the primary context for this compound research.

cGAS_STING_pathway cytosolic_dna Cytosolic dsDNA cgas cGAS Activation cytosolic_dna->cgas cgamp 2',3'-cGAMP Synthesis cgas->cgamp sting STING Dimerization and Activation cgamp->sting tbk1 TBK1 Recruitment and Activation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 irf3_dimer IRF3 Dimerization and Nuclear Translocation irf3->irf3_dimer ifn Type I Interferon Gene Expression irf3_dimer->ifn

References

Validation & Comparative

5'-dAMPS vs. dAMP as Competitive Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the competitive inhibitory effects of 5'-deoxyadenosine-5'-monophosphorothioate (5'-dAMPS) and 2'-deoxyadenosine-5'-monophosphate (dAMP) is not available in the current scientific literature. Furthermore, specific quantitative data on the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against any enzyme could not be located in the reviewed literature. This guide, therefore, provides a summary of the available information for each compound individually, followed by a generalized experimental protocol for determining competitive inhibition and a relevant biochemical pathway.

Overview of this compound and dAMP

Feature5'-deoxyadenosine-5'-monophosphorothioate (this compound)2'-deoxyadenosine-5'-monophosphate (dAMP)
Structure A deoxyadenosine monophosphate analog where a non-bridging oxygen in the phosphate group is replaced by a sulfur atom.A naturally occurring deoxyribonucleotide, a monomeric unit of DNA.
Known Roles Primarily used in research as a synthetic nucleotide analog. Information on its role as a competitive inhibitor is scarce.A substrate for various enzymes involved in purine metabolism, including 5'-nucleotidases and (deoxy)adenylate kinases. It can also act as a regulator or inhibitor of these enzymes.

Quantitative Data on Inhibitory Activity

As of this review, no studies providing Kᵢ or IC₅₀ values for this compound as a competitive inhibitor have been identified.

For dAMP, while its primary role is a substrate, it has been shown to exhibit inhibitory effects on certain enzymes. One study on human placental cytoplasmic 5'-nucleotidase demonstrated that dAMP, along with other deoxynucleoside monophosphates, could inhibit the enzyme's activity.

CompoundEnzymeSubstrateInhibition DataSource
dAMPHuman placental cytoplasmic 5'-nucleotidaseAMP53-93% inhibition at 1.0 mM[1][2]

It is important to note that this study did not determine a Kᵢ value for dAMP or specify the mechanism of inhibition as competitive.

Experimental Protocols

Determining the Inhibitory Constant (Kᵢ) of a Competitive Inhibitor

The following is a generalized protocol for determining the Kᵢ of a competitive inhibitor using enzyme kinetics assays.

Objective: To determine the inhibitory constant (Kᵢ) of a compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Inhibitor compound (e.g., this compound or dAMP)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • Microplates

Procedure:

  • Enzyme Activity Assay:

    • Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. This often involves monitoring the change in absorbance or fluorescence of a substrate or product over time.

    • Determine the Michaelis-Menten constant (Kₘ) of the substrate in the absence of the inhibitor by measuring the initial reaction velocity at various substrate concentrations.

  • Inhibitor Studies:

    • Perform the enzyme activity assay in the presence of several fixed concentrations of the inhibitor.

    • For each inhibitor concentration, vary the substrate concentration and measure the initial reaction velocities.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

    • Alternatively, use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the data. For a competitive inhibitor, the lines will intersect on the y-axis.

    • Use non-linear regression analysis to fit the data to the competitive inhibition model of the Michaelis-Menten equation to determine the apparent Kₘ (Kₘᵃᵖᵖ) at each inhibitor concentration.

    • The Kᵢ can be determined from the relationship: Kₘᵃᵖᵖ = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration. A secondary plot of Kₘᵃᵖᵖ versus [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ.

Signaling Pathway and Experimental Workflow

The enzymes that would likely be targeted by dAMP and its analogs, such as this compound, are involved in purine metabolism. This pathway is crucial for the synthesis of DNA and RNA precursors and for cellular energy homeostasis.

Purine_Metabolism cluster_synthesis De Novo and Salvage Pathways cluster_inhibition Potential Inhibition IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate synthetase & lyase ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase (AK) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase (NT5E) dAMP Deoxyadenosine Monophosphate (dAMP) dADP Deoxyadenosine Diphosphate (dADP) dAMP->dADP (deoxy)adenylate kinase Deoxyadenosine Deoxyadenosine dAMP->Deoxyadenosine 5'-Nucleotidase (NT5E) ATP Adenosine Triphosphate (ATP) ADP->ATP Oxidative Phosphorylation dATP Deoxyadenosine Triphosphate (dATP) dADP->dATP Nucleoside Diphosphate Kinase dAMP_inhibitor dAMP (Potential Inhibitor) 5'-Nucleotidase (NT5E) 5'-Nucleotidase (NT5E) dAMP_inhibitor->5'-Nucleotidase (NT5E) (deoxy)adenylate kinase (deoxy)adenylate kinase dAMP_inhibitor->(deoxy)adenylate kinase dAMPS_inhibitor This compound (Hypothetical Inhibitor) dAMPS_inhibitor->5'-Nucleotidase (NT5E) dAMPS_inhibitor->(deoxy)adenylate kinase

Caption: Simplified diagram of the purine metabolism pathway highlighting potential points of inhibition by dAMP and this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Assay_Setup Set up reactions: - Vary [Substrate] - Fixed [Inhibitor] (multiple concentrations) Enzyme->Assay_Setup Substrate Substrate Solution Substrate->Assay_Setup Inhibitor Inhibitor Stock (this compound or dAMP) Inhibitor->Assay_Setup Incubation Incubate at optimal temperature Assay_Setup->Incubation Measurement Measure initial reaction rates (e.g., spectrophotometry) Incubation->Measurement Plotting Plot data (e.g., Michaelis-Menten, Lineweaver-Burk) Measurement->Plotting Regression Non-linear regression to competitive inhibition model Plotting->Regression Ki_Determination Calculate Ki value Regression->Ki_Determination

References

A Comparative Analysis of the Inhibitory Potency of 5'-dAMPS and ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide analogs is critical for designing robust experiments and developing targeted therapeutics. This guide provides a detailed comparison of the inhibitory potency of two such analogs: 2'-Deoxyadenosine 5'-O-thiophosphate (5'-dAMPS) and Adenosine 5'-O-(3-thio)triphosphate (ATPγS), with a focus on their interaction with ecto-5'-nucleotidase (CD73), a key enzyme in purinergic signaling.

This comparison synthesizes available data to highlight the differences in their mechanism and potency, offering insights for their application in research and drug discovery.

At a Glance: Key Differences in Inhibitory Action

FeatureThis compound (2'-Deoxyadenosine 5'-O-thiophosphate)ATPγS (Adenosine 5'-O-(3-thio)triphosphate)
Primary Target Ecto-5'-nucleotidase (CD73) and other dAMP-utilizing enzymesP2 purinergic receptors (agonist), various ATP-dependent enzymes (inhibitor/substrate)
Mechanism of Action Competitive inhibitor of enzymes that recognize dAMPCompetitive inhibitor of some ATPases and kinases; slow substrate for others; agonist at P2 receptors
Inhibitory Potency (Ki) Data not readily available in the public domain.Varies depending on the enzyme; for some enzymes, Ki is in the micromolar range.

Unveiling the Inhibitory Profiles

This compound: A Specific Antagonist of dAMP-Dependent Pathways

This compound is a thiophosphate analog of 2'-deoxyadenosine 5'-monophosphate (dAMP). Its structural similarity to dAMP allows it to act as a competitive inhibitor for enzymes that utilize dAMP as a substrate. A prime example of such an enzyme is ecto-5'-nucleotidase (CD73), which plays a crucial role in the purinergic signaling pathway by converting extracellular AMP and dAMP to adenosine and deoxyadenosine, respectively.

While the precise inhibitory constant (Ki or IC50) of this compound against CD73 is not widely reported in publicly available literature, its potential as a competitive inhibitor is inferred from studies on its parent molecule, dAMP, and the known inhibitory mechanisms of similar nucleotide analogs.

ATPγS: A Versatile Modulator of Purinergic Signaling and ATP-Dependent Enzymes

ATPγS is a well-known, slowly hydrolyzable analog of ATP. It is widely used in research to study ATP-dependent processes. Its versatility stems from its ability to act as:

  • A P2 Receptor Agonist: ATPγS can activate various P2 purinergic receptors, initiating downstream signaling cascades.

  • An Inhibitor of ATP-Dependent Enzymes: By competing with ATP for the active site, ATPγS can inhibit the function of many kinases and ATPases. However, its potency varies significantly between different enzymes.

  • A Slow Substrate: Contrary to the common assumption of it being non-hydrolyzable, some enzymes can slowly hydrolyze ATPγS. This property can be exploited in certain experimental setups.

For ecto-5'-nucleotidase, ATPγS has been reported to act as a competitive inhibitor. While specific Ki values are not consistently documented across studies, its inhibitory effect is a crucial consideration in experiments involving purinergic signaling.

Experimental Determination of Inhibitory Potency

To quantitatively compare the inhibitory potency of this compound and ATPγS, a standardized enzyme inhibition assay is essential. The following protocol outlines a typical procedure for assessing the inhibition of ecto-5'-nucleotidase (CD73).

Protocol: Ecto-5'-Nucleotidase (CD73) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Ki) of this compound and ATPγS against purified human CD73.

Materials:

  • Purified recombinant human ecto-5'-nucleotidase (CD73)

  • AMP (substrate)

  • This compound

  • ATPγS

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl2)

  • Malachite green reagent or a commercial phosphate detection kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of CD73 in assay buffer.

    • Prepare serial dilutions of this compound and ATPγS in assay buffer to cover a wide range of concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed amount of CD73 enzyme.

    • Add the various concentrations of either this compound or ATPγS to the respective wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate, AMP, to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., an acidic solution).

    • Measure the amount of inorganic phosphate released using the malachite green reagent or a phosphate detection kit. The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Pathways

To better understand the context in which this compound and ATPγS exert their effects, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme CD73 Enzyme Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitors This compound or ATPγS (Serial Dilutions) Inhibitors->Preincubation Reaction Add Substrate (AMP) Initiate Reaction Preincubation->Reaction Measurement Measure Phosphate (Malachite Green) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki purinergic_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis P2R P2 Receptors ATP->P2R Activation ADP ADP ADP->CD39 Hydrolysis ADP->P2R Activation AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis dAMP dAMP dAMP->CD73 Hydrolysis Adenosine Adenosine AdoR Adenosine Receptors Adenosine->AdoR Activation Deoxyadenosine Deoxyadenosine Deoxyadenosine->AdoR Activation CD39->ADP CD39->AMP CD73->Adenosine CD73->Deoxyadenosine Signaling Downstream Signaling P2R->Signaling AdoR->Signaling ATPyS ATPγS (Inhibitor/Agonist) ATPyS->CD73 Inhibition ATPyS->P2R Activation/Inhibition dAMPS This compound (Inhibitor) dAMPS->CD73 Inhibition

Validation of 5'-dAMPS as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ecto-5'-Nucleotidase (CD73) Signaling Pathway

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in purinergic signaling by converting extracellular adenosine monophosphate (AMP) into adenosine.[1] This adenosine then binds to adenosine receptors (A1, A2A, A2B, A3) on various cells, initiating downstream signaling cascades that are involved in a wide range of physiological and pathological processes, including immune suppression, inflammation, and cancer progression. The canonical pathway involves the sequential hydrolysis of ATP to ADP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39), followed by the conversion of AMP to adenosine by CD73.

CD73 Signaling Pathway Canonical Adenosine Signaling Pathway via CD73 ATP Extracellular ATP ADP ADP ATP->ADP Pi AMP AMP ADP->AMP Pi Adenosine Adenosine AMP->Adenosine Pi AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AdenosineReceptor Downstream Downstream Signaling (e.g., cAMP modulation) AdenosineReceptor->Downstream CD39 CD39 (ENTPD1) CD39->ATP CD39->ADP CD73 CD73 (ecto-5'-nucleotidase) CD73->AMP

Canonical Adenosine Signaling Pathway via CD73

Comparative Analysis of 5'-dAMPS and Other CD73 Inhibitors

While this compound (referred to as dAMP in much of the literature) is recognized as a substrate for CD73, its ability to occupy the active site makes it a potential competitive inhibitor.[2][3] By comparing the kinetic parameters of dAMP as a substrate with the inhibitory constants of known CD73 inhibitors, we can infer its relative affinity for the enzyme.

Table 1: Kinetic and Inhibitory Parameters for CD73

CompoundTypeTarget EnzymeKm (μM)Vmax (relative to AMP)IC50 (μM)Ki (nM)Reference(s)
This compound (dAMP) SubstrateEcto-5'-nucleotidase (CD73)59.6500-fold less than dAdoNot ReportedNot Reported[2]
AMP Natural SubstrateEcto-5'-nucleotidase (CD73)10.5100%--[3]
α,β-methylene ADP (APCP) Competitive InhibitorEcto-5'-nucleotidase (CD73)--0.5659[3]
GMPCP Competitive InhibitorEcto-5'-nucleotidase (CD73)--1.42135[3]
CMPCP Competitive InhibitorEcto-5'-nucleotidase (CD73)--3.20304[3]
dUMPCP Competitive InhibitorEcto-5'-nucleotidase (CD73)--3.94374[3]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. Ki (inhibition constant) is a measure of the inhibitor's binding affinity.

The data indicates that dAMP has a Km value of 59.6 μM for a concentrative nucleoside transporter (CNT3) that works in conjunction with CD73, and its transport velocity is significantly lower than that of its dephosphorylated product, deoxyadenosine (dAdo).[2] While this Km is not directly for CD73, it suggests that dAMP does interact with the adenosine metabolic pathway. In a direct substrate preference study with CD73, dAMP showed lower hydrolysis efficiency compared to the natural substrate AMP.[4] In contrast, the well-established competitive inhibitor APCP exhibits a Ki value in the nanomolar range, indicating a very high affinity for the enzyme.[3]

Experimental Protocols

Ecto-5'-Nucleotidase (CD73) Inhibition Assay (IC50 Determination)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against CD73.

Materials:

  • Recombinant human CD73 enzyme

  • AMP (substrate)

  • Test inhibitor (e.g., this compound, APCP)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant CD73 enzyme to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) produced from AMP hydrolysis.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis of Substrate Hydrolysis (Km and Vmax Determination)

This protocol is used to determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for a substrate of CD73.

Materials:

  • Recombinant human CD73 enzyme

  • Substrate (e.g., this compound) at various concentrations

  • Assay buffer

  • Phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the substrate in the assay buffer.

  • In a 96-well plate, add the recombinant CD73 enzyme to each well.

  • Initiate the enzymatic reaction by adding the different concentrations of the substrate to the respective wells.

  • Measure the rate of phosphate production over time for each substrate concentration by taking absorbance readings at multiple time points.

  • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the progress curve.

  • Plot the initial velocity (V0) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualization of Validation Workflow and Logical Relationships

The following diagrams illustrate the workflow for validating a potential enzyme inhibitor and the logical relationship between substrate competition and inhibition.

Inhibitor Validation Workflow Workflow for Validating a Potential Enzyme Inhibitor Start Identify Potential Inhibitor (e.g., this compound) Assay Enzyme Assay (e.g., CD73 activity) Start->Assay Kinetics Kinetic Analysis Assay->Kinetics IC50 IC50 Determination Assay->IC50 Comparison Compare with Known Inhibitors (e.g., APCP) Kinetics->Comparison Ki Ki Determination IC50->Ki Ki->Comparison Conclusion Conclude on Inhibitory Potential Comparison->Conclusion

Workflow for Validating a Potential Enzyme Inhibitor

Substrate Competition and Inhibition Logical Relationship of Substrate Competition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme CD73 Active Site Product Product Formation (Adenosine) Enzyme->Product NoProduct Reduced/No Product Formation Enzyme->NoProduct Substrate Natural Substrate (AMP) Substrate->Enzyme Binds PotentialInhibitor Potential Competitive Inhibitor (this compound) PotentialInhibitor->Enzyme Binds

Logical Relationship of Substrate Competition

Conclusion

The validation of this compound as a specific inhibitor of ecto-5'-nucleotidase requires further direct experimental evidence, specifically the determination of its IC50 and Ki values. However, based on its structural similarity to the natural substrate AMP and its demonstrated interaction with the adenosine metabolic pathway, it is plausible that this compound can act as a competitive inhibitor of CD73. The provided comparative data with established inhibitors like APCP offers a framework for assessing its potential efficacy. Researchers are encouraged to perform direct inhibition and kinetic studies to definitively characterize the inhibitory properties of this compound.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study of Compound X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and safety profiles. Off-target effects, stemming from the cross-reactivity of an inhibitor with multiple kinases, can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative analysis of the cross-reactivity of a hypothetical compound, herein referred to as Compound X, against a panel of diverse kinases. The methodologies and data presentation formats described below serve as a template for evaluating the selectivity of novel kinase inhibitors.

Disclaimer: As of December 2025, publicly available experimental data on the specific cross-reactivity of 5'-deoxyadenosine monophosphate (5'-dAMPS) with a broad panel of kinases is not available. Therefore, this guide utilizes a hypothetical molecule, "Compound X," to illustrate the principles and formats of a comprehensive kinase inhibitor comparison guide. The experimental data presented is fictional and for illustrative purposes only.

Data Presentation: Kinase Inhibition Profile of Compound X

The inhibitory activity of Compound X was assessed against a panel of 9 representative kinases from different families. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay. Lower IC50 values are indicative of higher potency.

Kinase TargetKinase FamilyIC50 (nM) of Compound X
Primary Target
Kinase ATyrosine Kinase15
Off-Target Kinases
Kinase BSerine/Threonine Kinase250
Kinase CTyrosine Kinase> 10,000
Kinase DSerine/Threonine Kinase800
Kinase ELipid Kinase> 10,000
Kinase FTyrosine Kinase1,200
Kinase GSerine/Threonine Kinase5,500
Kinase HAtypical Protein Kinase> 10,000
Kinase ITyrosine Kinase950

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of kinase inhibition data.

In Vitro Kinase Inhibition Assay (Radiometric)

The cross-reactivity of Compound X was determined using a radiometric kinase assay, a gold standard for quantifying kinase activity.[1]

Objective: To measure the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Compound X (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, its substrate, and assay buffer in a 96-well plate.

  • Compound Addition: Compound X is added to the wells at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is included to determine 100% kinase activity.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each respective kinase to ensure accurate competitive inhibition assessment.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each concentration of Compound X is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Kinase, Substrate, Assay Buffer D Reaction Incubation (e.g., 30°C, 60 min) A->D B Compound X (Serial Dilution) B->D C [γ-³³P]ATP C->D E Stop Reaction & Transfer to Filter Mat D->E Phosphorylation F Wash Unreacted ATP E->F G Scintillation Counting F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of a radiometric kinase inhibition assay.

Signaling Pathway: Hypothetical Inhibition by Compound X

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Kinase A) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CompoundX Compound X CompoundX->Receptor

Caption: Inhibition of a growth factor signaling pathway by Compound X.

References

A Researcher's Guide to the Comparative Analysis of 5'-dAMPS and Other dAMP Analogs as STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5'-dAMPS and its Analogs in the Context of cGAS-STING Pathway Activation.

The activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer treatment. This pathway, central to the innate immune response, detects cytosolic DNA, a danger signal associated with cellular damage or viral infection, and triggers a cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor immune response.

This guide provides a framework for the comparative study of 5'-deoxyadenosine monophosphate (dAMP) analogs, with a special focus on the novel compound 5'-thio-dAMP (this compound), as potential agonists of the STING pathway. Due to the limited availability of direct comparative data for this compound in publicly accessible literature, this document serves as a methodological guide, outlining the key parameters for comparison and the experimental protocols required to generate such data.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the key performance indicators of this compound against other dAMP analogs and established STING agonists.

Table 1: Comparative Biochemical and Cellular Activity of STING Agonists

CompoundClassSTING Binding Affinity (Kd, nM)IFN-β Induction (EC50, µM)In Vitro Cytotoxicity (CC50, µM)
This compound dAMP AnalogData to be determinedData to be determinedData to be determined
dAMP Endogenous NucleotideData to be determinedData to be determinedData to be determined
Analog X dAMP AnalogData to be determinedData to be determinedData to be determined
2'3'-cGAMP Endogenous Ligand~100~5>100
diABZI Non-CDN Agonist~5~0.01~25

Note: Data for 2'3'-cGAMP and diABZI are representative values from published literature and may vary depending on the experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (%)Complete Response Rate (%)
This compound Syngeneic (e.g., CT26)To be determinedData to be determinedData to be determined
Analog X Syngeneic (e.g., CT26)To be determinedData to be determinedData to be determined
Vehicle Control Syngeneic (e.g., CT26)To be determined00

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following have been generated using the DOT language for Graphviz.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Binds 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP Synthesizes ATP ATP ATP->cGAS GTP GTP GTP->cGAS STING STING 2'3'-cGAMP->STING Binds & Activates STING_active STING (active) STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Type I IFN Genes Type I IFN Genes pIRF3_dimer->Type I IFN Genes Induces Transcription IFN-β IFN-β Type I IFN Genes->IFN-β Expression & Secretion

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding STING Binding Assay (e.g., CETSA, HTRF) Reporter IFN-β Reporter Assay (e.g., THP-1 Dual™) Binding->Reporter Determine Kd Cytokine Cytokine Profiling (ELISA) Reporter->Cytokine Determine EC50 Tumor_Model Syngeneic Tumor Model Cytokine->Tumor_Model Confirm Cellular Activity Treatment Agonist Administration Tumor_Model->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Immune_Profiling Immune Cell Infiltration Analysis Measurement->Immune_Profiling Assess Efficacy

Caption: Experimental workflow for comparing STING agonists.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and comparable data.

STING Binding Affinity Determination (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm direct binding of a dAMP analog to the STING protein within a cellular context and to estimate the binding affinity.

Methodology:

  • Cell Culture: Culture a human monocytic cell line, such as THP-1, which endogenously expresses STING, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in appropriate culture vessels and treat with varying concentrations of the dAMP analog or vehicle control for 1-2 hours.

  • Thermal Challenge: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Fractionation: Separate the soluble fraction (containing stabilized, ligand-bound STING) from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and western blotting using a specific antibody against STING.

  • Data Analysis: Quantify the band intensities of soluble STING at each temperature and concentration. The shift in the melting curve in the presence of the ligand indicates binding. The dissociation constant (Kd) can be estimated by fitting the data to appropriate binding isotherms.

IFN-β Induction Measurement (Reporter Gene Assay)

Objective: To quantify the ability of a dAMP analog to induce IFN-β promoter activity as a measure of STING pathway activation.

Methodology:

  • Cell Line: Utilize a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 5 x 105 cells/well.

  • Compound Treatment: Treat the cells with a serial dilution of the dAMP analog. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection: Collect the cell culture supernatant and measure the luciferase activity using a luminometer and a suitable luciferase assay substrate.

  • Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.

Secreted Cytokine Quantification (ELISA)

Objective: To measure the concentration of secreted IFN-β and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cells treated with dAMP analogs.

Methodology:

  • Sample Collection: Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., THP-1) and treat with the dAMP analogs for 24 hours. Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells.

    • Incubate and wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate and wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash the plate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Anti-Tumor Efficacy

Objective: To evaluate the anti-tumor efficacy of a dAMP analog in an immunocompetent mouse model.

Methodology:

  • Tumor Model: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice) into the flank of the mice.

  • Treatment: Once tumors are established, administer the dAMP analog via an appropriate route (e.g., intratumoral or systemic).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors and spleens.

  • Analysis: Compare tumor growth between the treatment and vehicle control groups. Analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

By following these standardized protocols, researchers can generate robust and comparable data to objectively evaluate the potential of this compound and other dAMP analogs as novel STING agonists for therapeutic development. This systematic approach will be critical in identifying the most promising candidates to advance into further preclinical and clinical investigation.

A Comparative Guide to Validating 5'-dAMPS Binding to a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three powerful biophysical techniques for validating and quantifying the interaction between the small molecule 5'-deoxyadenosine monophosphate (5'-dAMPS) and a target protein: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). Understanding the nuances of these methods is critical for accurately characterizing molecular interactions in drug discovery and basic research.

At a Glance: Comparison of Key Techniques

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Principle Measures heat changes upon bindingDetects changes in refractive index near a sensor surface due to mass changesMeasures the directed movement of molecules in a microscopic temperature gradient
Primary Output Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Binding affinity (Kd), association rate (kon), dissociation rate (koff)Binding affinity (Kd)
Labeling Requirement Label-freeLabel-free for the analyteRequires fluorescent labeling of one binding partner
Immobilization No, in-solution measurementYes, one binding partner is immobilized on a sensor chipNo, in-solution measurement
Sample Consumption High (µg to mg)Low (µg)Very low (ng to µg)
Throughput LowMedium to highHigh
Buffer Constraints Buffer composition must be precisely matched between protein and ligand solutionsBuffer composition can influence binding and needs optimizationTolerant to a wide range of buffers and complex liquids

In-Depth Analysis of Binding Validation Techniques

This section provides a detailed overview of each technique, including their underlying principles, experimental workflows, and representative data for the binding of adenosine monophosphate (AMP) or its analogs to a target protein, serving as a proxy for this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[1] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[1][2]

Experimental Workflow

The workflow for a typical ITC experiment involves a series of injections of a ligand solution into a sample cell containing the target protein, all while maintaining a constant temperature.[3] The heat change after each injection is measured and plotted against the molar ratio of the ligand to the protein to generate a binding isotherm.[4]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Prot_Prep Prepare Target Protein in Matched Buffer Load_Prot Load Protein into Sample Cell Prot_Prep->Load_Prot Lig_Prep Prepare this compound in Matched Buffer Load_Lig Load this compound into Injection Syringe Lig_Prep->Load_Lig Titration Titrate this compound into Protein Solution Load_Prot->Titration Load_Lig->Titration Raw_Data Generate Raw Data (Heat Pulses) Titration->Raw_Data Binding_Isotherm Integrate Peaks to Create Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit Data to a Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Kd, n, ΔH, and ΔS Fit_Model->Thermo_Params

Figure 1. Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Experimental Protocol (Representative)

This protocol is based on the characterization of AMP binding to Glutamine Synthetase (GS).

  • Protein and Ligand Preparation:

    • The target protein (e.g., GS) is dialyzed extensively against the experimental buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • The this compound (represented by AMP in the example) is dissolved in the final dialysis buffer to ensure a precise buffer match.

  • ITC Instrument Setup:

    • The sample cell is loaded with the protein solution (e.g., 20 µM GS).

    • The injection syringe is filled with the ligand solution (e.g., 500 µM AMP).

    • The experiment is conducted at a constant temperature (e.g., 25°C).

  • Titration Parameters:

    • A series of injections (e.g., 20 injections of 2 µL each) are performed with a spacing of 180 seconds between injections.

    • The stirring speed is maintained at a constant rate (e.g., 1000 rpm) to ensure proper mixing.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Representative Quantitative Data

LigandTarget ProteinKd (µM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
AMPGlutamine Synthetase7.5 ± 0.31.0 (assumed)--
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[5][6] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[7] This method provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[8]

Experimental Workflow

An SPR experiment involves immobilizing the target protein on a sensor chip, followed by the injection of the small molecule analyte at various concentrations. The binding and dissociation are monitored in real-time, generating a sensorgram.[6]

SPR_Workflow cluster_prep Preparation cluster_instrument SPR Instrument cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Equilibrate Equilibrate Chip with Running Buffer Immobilize->Equilibrate Prepare_Analyte Prepare Serial Dilutions of this compound Inject_Analyte Inject this compound Solutions Prepare_Analyte->Inject_Analyte Equilibrate->Inject_Analyte Dissociation Monitor Dissociation with Running Buffer Inject_Analyte->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regenerate->Equilibrate Fit_Kinetics Fit Data to Kinetic Model Sensorgram->Fit_Kinetics Determine_Params Determine k_on, k_off, and K_d Fit_Kinetics->Determine_Params

Figure 2. Surface Plasmon Resonance (SPR) Experimental Workflow.

Experimental Protocol (Representative)

This protocol is based on the analysis of adenosine analog binding to carrier proteins.[9]

  • Immobilization of Target Protein:

    • The target protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The immobilization level is optimized to minimize mass transport limitations.

  • Analyte Preparation and Injection:

    • A series of concentrations of the this compound (represented by adenosine analogs) are prepared in the running buffer (e.g., HBS-EP buffer).

    • Each concentration is injected over the sensor surface for a defined period (e.g., 120 seconds) at a constant flow rate (e.g., 30 µL/min).

  • Dissociation and Regeneration:

    • The dissociation of the complex is monitored by flowing the running buffer over the chip.

    • After each cycle, the sensor surface is regenerated using a specific solution (e.g., a pulse of low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected data are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters.

Representative Quantitative Data

LigandTarget ProteinKd (nM)kon (1/Ms)koff (1/s)
Adenosine Analog (PSB0777)Human Serum Albumin1501.2 x 1041.8 x 10-3
Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution.[10] It measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.[11] One of the binding partners must be fluorescently labeled.[12]

Experimental Workflow

In an MST experiment, a constant concentration of the fluorescently labeled target protein is mixed with a serial dilution of the unlabeled small molecule ligand. The samples are loaded into capillaries, and the thermophoretic movement is measured.[13]

MST_Workflow cluster_prep Sample Preparation cluster_instrument MST Instrument cluster_analysis Data Analysis Label_Prot Fluorescently Label Target Protein Mix_Samples Mix Labeled Protein with This compound Dilutions Label_Prot->Mix_Samples Prepare_Ligand Prepare Serial Dilutions of this compound Prepare_Ligand->Mix_Samples Load_Caps Load Samples into Capillaries Mix_Samples->Load_Caps IR_Laser Apply IR Laser to Induce Temperature Gradient Load_Caps->IR_Laser Measure_Fluor Measure Fluorescence Changes IR_Laser->Measure_Fluor Plot_Data Plot Normalized Fluorescence vs. Ligand Concentration Measure_Fluor->Plot_Data Fit_Curve Fit Data to a Binding Curve Plot_Data->Fit_Curve Determine_Kd Determine K_d Fit_Curve->Determine_Kd

Figure 3. Microscale Thermophoresis (MST) Experimental Workflow.

Experimental Protocol (Representative)

This protocol is based on the analysis of phosphite binding to ABC transporters.[14]

  • Protein Labeling and Preparation:

    • The target protein is fluorescently labeled according to the manufacturer's protocol (e.g., using a RED-tris-NTA dye for His-tagged proteins).

    • The labeled protein is diluted to a final concentration in the low nanomolar range in the assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Ligand Preparation and Sample Mixing:

    • A 16-point serial dilution of the this compound (represented by phosphite) is prepared in the assay buffer.

    • Equal volumes of the labeled protein and each ligand dilution are mixed and incubated to reach binding equilibrium.

  • MST Measurement:

    • The samples are loaded into standard or premium capillaries.

    • The MST instrument is set to the appropriate LED power (e.g., 20-40%) and MST power (e.g., 40%).

    • The thermophoresis of the samples is measured.

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted using the law of mass action to determine the Kd value.

Representative Quantitative Data

LigandTarget ProteinKd (µM)
PhosphitePtxB (ABC transporter)0.25 ± 0.03[14]

Conclusion

The choice of technique for validating the binding of this compound to a target protein depends on the specific research question, the available resources, and the properties of the interacting molecules.

  • Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining a complete thermodynamic profile of the interaction, providing insights into the driving forces of binding. However, it requires larger amounts of sample.

  • Surface Plasmon Resonance (SPR) is ideal for determining the kinetics of the interaction, offering real-time monitoring of both association and dissociation. It is a sensitive technique that requires immobilization of one of the binding partners.

  • Microscale Thermophoresis (MST) is a versatile and rapid method that requires very low sample consumption and is tolerant of complex buffers. It is an excellent choice for initial screening and for proteins that are difficult to produce in large quantities.

By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to robustly validate and characterize the binding of this compound to its target protein, thereby advancing their drug discovery and research objectives.

References

Assessing the Off-Target Effects of 5'-dAMPS in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the on- and off-target effects of tool compounds is critical for the accurate interpretation of experimental results and the advancement of safe and effective therapeutics. 5'-dAMPS, a synthetic cyclic dinucleotide, is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system. While its on-target activity holds therapeutic promise, a thorough assessment of its off-target interactions is essential. This guide provides a comparative framework for evaluating the off-target effects of this compound in cell-based assays, offering insights into experimental design and data interpretation.

The cGAS-STING Signaling Pathway and the Role of this compound

The cGAS-STING pathway is a critical cellular mechanism for detecting cytosolic DNA, a danger signal that can indicate viral or bacterial infection, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral and anti-tumor immune response. This compound, as a synthetic analog of cyclic dinucleotides, directly binds to and activates STING, thereby initiating this downstream signaling cascade.

cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates dAMPS This compound dAMPS->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN & Cytokine Genes pIRF3_dimer->IFN_genes translocates to nucleus & binds promoter Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway, highlighting the activation by this compound.

Comparison of this compound with Other STING Agonists

While specific, head-to-head comparative data for the off-target effects of this compound is limited in publicly available literature, we can infer its potential profile by comparing different classes of STING agonists. The following table summarizes the performance of a representative cyclic dinucleotide (CDN) similar to this compound, a non-CDN small molecule agonist (diABZI), and an older, murine-specific STING agonist (DMXAA). This comparison highlights the diverse off-target liabilities that can arise from different chemical scaffolds targeting the same protein.

ParameterRepresentative CDN (e.g., CDA)Non-CDN Agonist (diABZI)Murine-Specific Agonist (DMXAA)
Primary Target STINGSTINGMurine STING
Potency (IFN-β induction) HighVery HighHigh (in mice)
Known Off-Targets Potential for broad cytokine inductionPotential for broad cytokine inductionDoes not activate human STING; potential for other off-targets
Cytokine Release Profile Broad, including IFN-β, TNF-α, IL-6Broad, potent induction of multiple cytokinesIn mice, induces a wide range of cytokines including CCL2, CCL3, CCL4, CXCL1, IL-6, and TNF-α[1]
In Vitro Cytotoxicity Generally low at effective concentrationsGenerally low at effective concentrationsVaries by cell line

Key Cell-Based Assays for Assessing Off-Target Effects

A multi-pronged approach employing a suite of cell-based assays is crucial for a thorough assessment of off-target effects. The following sections detail the experimental workflows and protocols for three key assays.

Workflow for Assessing Off-Target Effects start Start with this compound kinase_profiling Kinase Profiling (Biochemical or Cell-Based) start->kinase_profiling cytokine_assay Cytokine Release Assay start->cytokine_assay cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa data_analysis Data Analysis & Off-Target Identification kinase_profiling->data_analysis cytokine_assay->data_analysis cetsa->data_analysis validation Off-Target Validation (e.g., orthogonal assays, SAR) data_analysis->validation

Figure 2: General experimental workflow for assessing the off-target effects of this compound.

Kinase Profiling

Objective: To identify unintended interactions of this compound with a broad panel of kinases, which are common off-targets for small molecules.

Methodology: Kinase profiling can be performed using either biochemical or cell-based assays. Biochemical assays measure the direct inhibition of purified kinase enzymes, while cell-based assays assess the inhibitory effect of the compound on kinase activity within a cellular context.

Experimental Protocol (Biochemical Kinase Assay Panel):

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to generate a dose-response curve.

  • Assay Plate Preparation: In a multi-well plate, add the kinase reaction buffer, the specific kinase enzyme from a broad panel (e.g., >400 kinases), and the diluted this compound or vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow for the phosphorylation of the substrate.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Other detection methods include fluorescence, luminescence, or mass spectrometry.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Cytokine Release Assay

Objective: To assess the potential of this compound to induce a "cytokine storm," a significant off-target effect of many immunostimulatory molecules.

Methodology: This assay measures the release of a panel of pro-inflammatory and anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or whole blood upon exposure to the test compound.

Experimental Protocol:

  • Cell Preparation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation or use fresh whole blood directly.

  • Cell Seeding: Plate the PBMCs or whole blood in a multi-well plate at a defined density.

  • Compound Treatment: Add serial dilutions of this compound, a positive control (e.g., lipopolysaccharide [LPS] or another known STING agonist), and a vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, IL-10) in the supernatant using a multiplex immunoassay platform (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Generate dose-response curves for the release of each cytokine and determine the EC₅₀ for each. Compare the cytokine profile induced by this compound to that of the controls.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intended target (STING) within intact cells and to identify potential off-target binding partners by observing changes in their thermal stability.

Methodology: CETSA is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. This change in stability is detected by measuring the amount of soluble protein remaining after heat treatment.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes, which endogenously express STING) and treat the cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (STING) and other proteins of interest in the soluble fraction is then quantified.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against STING and other potential off-targets.

    • Mass Spectrometry (Proteome-wide CETSA): Digest the soluble proteome and analyze by mass spectrometry to identify all proteins that are stabilized or destabilized by this compound.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. For proteome-wide data, identify all proteins with significant thermal shifts.

Conclusion

A thorough evaluation of the off-target effects of this compound is paramount for its reliable use as a research tool and for its potential therapeutic development. The cell-based assays outlined in this guide—kinase profiling, cytokine release assays, and CETSA—provide a robust framework for identifying and characterizing unintended molecular interactions. While publicly available, direct comparative data for this compound is currently scarce, the provided protocols and comparative context with other STING agonists empower researchers to conduct their own comprehensive assessments. By diligently investigating the off-target profile of this compound, the scientific community can ensure the validity of research findings and pave the way for the safe and effective translation of STING-targeted therapies.

References

Kinetic Comparison of 5'-dAMPS and its Natural Substrate in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective kinetic comparison of 5'-deoxyadenosine 5'-monophosphate (5'-dAMPS) and its relevant natural substrates within the context of purinergic signaling. The data presented here is crucial for understanding the metabolic fate and potential signaling roles of this compound, a key molecule in various physiological and pathological processes.

Extracellular nucleotides and nucleosides, such as ATP and adenosine, are critical signaling molecules that regulate a wide array of cellular functions.[1][2][3][4][5] The concentrations of these molecules are tightly controlled by a series of cell-surface enzymes, including ectonucleotidases. One such key enzyme is ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of AMP to adenosine.[6] This final step is crucial in shifting the balance from pro-inflammatory ATP signaling to anti-inflammatory adenosine signaling.

In conditions of cellular stress or damage, ATP is released into the extracellular space and acts as a Damage-Associated Molecular Pattern (DAMP), triggering inflammatory responses.[1][2][3][4][5] The subsequent hydrolysis of ATP and its derivatives, including this compound, is therefore a critical regulatory mechanism. Understanding the kinetic parameters of these processes is essential for the development of therapeutics targeting purinergic signaling pathways in diseases such as cancer and inflammatory disorders.

This guide focuses on the kinetic analysis of this compound in the context of its transport and conversion, providing valuable data for researchers in the field.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the uptake of this compound and its corresponding natural nucleoside, 2'-deoxyadenosine (dAdo), mediated by the human concentrative nucleoside transporter 3 (CNT3). This transporter plays a significant role in the intestinal absorption and cellular uptake of nucleosides and their monophosphate derivatives.

SubstrateTransporterK_m_ (μM)V_max_ (pmol·mg protein⁻¹·min⁻¹)
This compound hCNT359.615.6[7][8]
2'-deoxyadenosine (dAdo) hCNT356.37782[7][8]

Table 1: Kinetic parameters of human Concentrative Nucleoside Transporter 3 (hCNT3) for this compound and 2'-deoxyadenosine.

The data clearly indicates that while the binding affinities (K_m_) of this compound and its dephosphorylated counterpart, 2'-deoxyadenosine, for the CNT3 transporter are comparable, the maximum transport velocity (V_max_) for 2'-deoxyadenosine is approximately 500-fold greater than that for this compound.[7][8] This suggests that the transport of the nucleoside is significantly more efficient than the transport of the nucleotide monophosphate.

Experimental Protocols

The kinetic data presented above was obtained using a radiolabeled substrate uptake assay in a transiently transfected cell line. The detailed methodology is as follows:

Cell Culture and Transfection:

  • COS-7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For uptake studies, cells were seeded in 24-well plates.

  • Transient transfection with a plasmid encoding human CNT3 was performed using a suitable transfection reagent.

Uptake Assay:

  • Preparation: Twenty-four hours post-transfection, the culture medium was removed, and the cells were washed twice with a pre-warmed uptake buffer (e.g., a sodium-containing buffer at pH 7.4).

  • Initiation of Uptake: The uptake was initiated by adding the uptake buffer containing radiolabeled [³H]this compound or [³H]2'-deoxyadenosine at various concentrations.

  • Incubation: The cells were incubated for a specific period (e.g., 1 to 10 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: The uptake was terminated by rapidly aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: The cells were lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: The radioactivity in the cell lysates was measured using a liquid scintillation counter. The protein concentration in each well was determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Kinetic Analysis: The initial rates of uptake at different substrate concentrations were fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and the experimental workflow for determining the kinetic parameters.

Purinergic_Signaling_Pathway Purinergic Signaling and this compound Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 This compound This compound ADP->this compound CD39 dAdo 2'-deoxyadenosine This compound->dAdo CD73 5'-dAMPS_in This compound This compound->5'-dAMPS_in CNT3 (inefficient) dAdo_in 2'-deoxyadenosine dAdo->dAdo_in CNT3 CD39 CD39 CD73 ecto-5'-nucleotidase CNT3 hCNT3

Purinergic signaling and this compound metabolism.

The diagram above illustrates the enzymatic conversion of ATP to this compound and subsequently to 2'-deoxyadenosine in the extracellular space, followed by their transport into the cell via the human concentrative nucleoside transporter 3 (hCNT3).

Experimental_Workflow Kinetic Analysis Workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis Data Analysis Culture Culture COS-7 Cells Transfect Transfect with hCNT3 Plasmid Culture->Transfect Prepare Prepare Cells and Radiolabeled Substrates Transfect->Prepare Incubate Incubate Cells with Substrates Prepare->Incubate Terminate Terminate Uptake Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Radioactivity Lyse->Quantify Normalize Normalize to Protein Concentration Quantify->Normalize Analyze Michaelis-Menten Kinetic Analysis Normalize->Analyze

Workflow for kinetic analysis of substrate transport.

This diagram outlines the key steps involved in the experimental procedure for determining the kinetic parameters of substrate uptake by a specific transporter expressed in a cell line.

References

comparison of 5'-dAMPS from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5'-dAMPS from Commercial Suppliers for Researchers

Introduction

5'-Deoxyadenosine-5'-monophosphorothioate (this compound) is a nucleotide analog of deoxyadenosine monophosphate (dAMP). It is recognized as a Damage-Associated Molecular Pattern (DAMP), a class of endogenous molecules released from stressed or dying cells that can initiate and perpetuate inflammatory responses.[1][2] Specifically, this compound can be involved in the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers antiviral and inflammatory responses.[3][4] Given its role in modulating the immune system, high-quality this compound is essential for researchers in immunology, oncology, and drug development. This guide provides a framework for comparing this compound from different commercial suppliers, complete with experimental protocols to verify product performance.

Comparative Analysis of this compound

The quality of this compound can vary between suppliers, potentially affecting experimental outcomes. Key parameters to consider are purity, concentration accuracy, and biological activity. Below is a summary table with hypothetical data for this compound from three different suppliers to illustrate a comparative analysis.

Table 1: Comparison of this compound from Different Commercial Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) >98%>95%>99%
Supplied Form Lyophilized PowderLyophilized PowderPre-solubilized (10 mM in H₂O)
Molecular Weight 347.29 g/mol 347.29 g/mol 347.29 g/mol
Concentration Accuracy ± 3%± 5%± 2%
Biological Activity (EC₅₀ in STING activation) 1.2 µM1.8 µM1.0 µM
Endotoxin Level < 0.1 EU/µg< 1.0 EU/µg< 0.05 EU/µg

Experimental Protocols

To independently verify the quality of this compound from different suppliers, the following experimental protocols are provided.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 10 mM.

    • Dilute the stock solution to 1 mM in the mobile phase A.

    • Inject 20 µL of the prepared sample.

  • Data Analysis: Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.[5][6]

Concentration Verification by UV-Vis Spectroscopy

This protocol is for verifying the concentration of this compound solutions.

  • Instrumentation: UV-Vis spectrophotometer.

  • Reagents: Sterile, nuclease-free water.

  • Procedure:

    • Reconstitute or dilute the this compound from each supplier in nuclease-free water to a theoretical concentration of 1 mM.

    • Prepare a series of dilutions from this stock (e.g., 50 µM, 100 µM, 200 µM).

    • Measure the absorbance of each dilution at 260 nm using a quartz cuvette.[7][8][9]

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) for dAMP at 260 nm is approximately 15,400 M⁻¹cm⁻¹, which can be used as an estimate for this compound.

  • Data Analysis: Compare the calculated concentration to the concentration stated by the supplier.

Biological Activity Assessment: cGAS-STING Pathway Activation

This protocol assesses the ability of this compound to activate the STING pathway in a cell-based assay.

  • Cell Line: THP-1 Lucia ISG reporter cells (or other suitable reporter cell line).

  • Reagents:

    • This compound from different suppliers.

    • Lipofectamine or a similar transfection reagent.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Luciferase assay reagent.

  • Procedure:

    • Plate THP-1 Lucia ISG cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from each supplier.

    • Complex the this compound with the transfection reagent according to the manufacturer's instructions to facilitate delivery into the cytoplasm.

    • Add the this compound complexes to the cells and incubate for 24 hours.

    • Measure the luciferase activity, which is indicative of IRF3 activation and, consequently, STING pathway activation.[10][11]

  • Data Analysis: Generate a dose-response curve for each supplier's this compound and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

Visualizations

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway, where cytosolic DNA, or analogs like this compound, can be recognized, leading to an innate immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dAMPS This compound (DAMP) cGAS cGAS dAMPS->cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon Type I Interferon Genes pIRF3->Interferon Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway initiated by a DAMP like this compound.

Experimental Workflow

The diagram below outlines the workflow for the comparative analysis of this compound from different suppliers.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_analysis Analysis cluster_results Results & Comparison SupplierA This compound (Supplier A) Reconstitution Reconstitution & Dilution SupplierA->Reconstitution SupplierB This compound (Supplier B) SupplierB->Reconstitution SupplierC This compound (Supplier C) SupplierC->Reconstitution HPLC Purity Analysis (HPLC) Reconstitution->HPLC UV_Vis Concentration Verification (UV-Vis) Reconstitution->UV_Vis Activity Biological Activity Assay (STING Activation) Reconstitution->Activity PurityData Purity Data HPLC->PurityData ConcData Concentration Data UV_Vis->ConcData ActivityData EC₅₀ Data Activity->ActivityData Comparison Comparative Analysis PurityData->Comparison ConcData->Comparison ActivityData->Comparison

Caption: Workflow for the comparative evaluation of this compound from different suppliers.

References

Confirming 5'-dAMPS Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the successful incorporation of modified nucleotides like 5'-deoxyadenosine monophosphorothioate (5'-dAMPS) into DNA is a critical step in various applications, from therapeutic oligonucleotide development to mechanistic studies of DNA polymerases. This guide provides an objective comparison of key analytical methods for confirming this compound incorporation, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for confirming this compound incorporation depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the research question. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodPrincipleAdvantagesLimitationsTypical Application
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions.[1]High sensitivity and specificity, provides molecular weight confirmation and sequence information, can identify and quantify metabolites.[1][2]Complex data analysis, potential for ion suppression, stereoisomer resolution can be challenging.[1]Definitive structural validation, impurity profiling, pharmacokinetic studies.[1]
Click Chemistry Covalent reaction between an azide and an alkyne, often used to attach a reporter molecule (e.g., fluorophore, biotin) to the modified DNA.Highly selective and biocompatible reaction, can be performed in aqueous solutions, and allows for high-throughput screening via fluorescence or affinity capture.Indirect detection method, requires prior incorporation of an azide or alkyne-modified this compound analog.High-throughput screening, in-situ detection, and visualization of modified DNA.
³¹P NMR Spectroscopy Exploits the magnetic properties of the phosphorus-31 nucleus to provide information about its chemical environment.Provides detailed structural information about the phosphorus center, allowing for direct observation of the phosphorothioate group and differentiation from phosphodiester linkages.[3][4][5]Relatively low sensitivity compared to MS, not suitable for high-throughput analysis, and can be challenging for complex samples.[4][6]Structural elucidation of modified oligonucleotides, and analysis of diastereomeric purity.[3]
Capillary Gel Electrophoresis (CGE) Separation of charged molecules based on their size and charge in a gel-filled capillary under an electric field.High resolution for separating oligonucleotides of different lengths, automated, and requires small sample volumes.Not suitable for structural confirmation on its own, and sensitivity can be lower than LC-MS.Quality control of synthetic oligonucleotides, and analysis of purity and length heterogeneity.

Experimental Protocols

LC-MS/MS for this compound Incorporation

This protocol outlines the general steps for the enzymatic digestion of DNA followed by LC-MS/MS analysis to confirm and quantify this compound incorporation.

a. Enzymatic Digestion:

  • DNA Isolation: Isolate the DNA containing the putative this compound modification using a standard DNA purification kit.

  • Enzyme Cocktail: Prepare a digestion cocktail containing a nuclease (e.g., Nuclease P1) to cleave the DNA into individual deoxynucleoside monophosphates and a phosphatase (e.g., Alkaline Phosphatase) to remove the 5'-phosphate group, yielding deoxynucleosides.

  • Digestion Reaction: Incubate the purified DNA with the enzyme cocktail at the optimal temperature (e.g., 37°C) for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

  • Sample Cleanup: After digestion, clean up the sample to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE) or filtration.[7]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the digested sample onto a reverse-phase C18 column. Use a gradient of an aqueous mobile phase (e.g., water with a small amount of formic acid or an ion-pairing agent) and an organic mobile phase (e.g., acetonitrile or methanol) to separate the deoxynucleosides.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Set the mass spectrometer to perform tandem MS (MS/MS). The precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3). A characteristic fragment ion for adenosine is m/z 136 (the adenine base). The presence of the sulfur atom in the phosphate group will result in a specific mass shift that can be monitored.

  • Quantification: For quantitative analysis, use a stable isotope-labeled internal standard of this compound. Create a calibration curve with known concentrations of the this compound standard to determine the amount of incorporated this compound in the sample.

Click Chemistry for this compound Detection

This protocol describes the general workflow for detecting the incorporation of an alkyne-modified this compound analog using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Incorporate Alkyne-5'-dAMPS: Synthesize DNA with an alkyne-modified this compound triphosphate using a DNA polymerase.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified DNA solution (in water or buffer).

    • Triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]

    • DMSO (if needed to dissolve the azide).[8]

    • Azide-functionalized reporter molecule (e.g., azide-fluorophore) at a concentration 1.5 times that of the alkyne-DNA.[8]

    • Freshly prepared 5 mM ascorbic acid solution (final concentration 0.5 mM).[8]

  • Degas the Solution: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds to remove oxygen, which can interfere with the copper catalyst.[8]

  • Add Catalyst: Add the copper(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) catalyst solution (final concentration 0.5 mM).[8]

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature overnight.[8][9]

  • Precipitation and Purification: Precipitate the labeled DNA using ethanol or acetone.[8][9] Wash the pellet and purify the conjugate using methods like PAGE or RP-HPLC to remove unreacted reagents.[9]

  • Detection: Detect the incorporated this compound by measuring the signal from the reporter molecule (e.g., fluorescence intensity).

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and their underlying logic, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dna_isolation 1. DNA Isolation enzymatic_digestion 2. Enzymatic Digestion (Nuclease + Phosphatase) dna_isolation->enzymatic_digestion sample_cleanup 3. Sample Cleanup (SPE) enzymatic_digestion->sample_cleanup lc_separation 4. LC Separation (C18 Column) sample_cleanup->lc_separation Digested Nucleosides esi_ionization 5. Electrospray Ionization lc_separation->esi_ionization msms_analysis 6. Tandem MS Analysis (Precursor & Fragment Ions) esi_ionization->msms_analysis data_analysis 7. Data Analysis & Quantification msms_analysis->data_analysis

Caption: Workflow for confirming this compound incorporation using LC-MS/MS.

click_chemistry_workflow cluster_incorporation Incorporation cluster_reaction Click Reaction cluster_detection Detection incorp 1. Incorporate Alkyne-5'-dAMPS into DNA mix 2. Prepare Reaction Mix (Alkyne-DNA, Azide-Reporter, Ascorbic Acid) incorp->mix degas 3. Degas Solution mix->degas catalyst 4. Add Cu(I)-TBTA Catalyst degas->catalyst incubate 5. Incubate Overnight catalyst->incubate purify 6. Purify Labeled DNA incubate->purify detect 7. Detect Reporter Signal purify->detect

References

Validating the Specificity of 5'-dAMPS for Enzyme Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 2'-deoxyadenosine 5'-monophosphate (5'-dAMPS) for various enzyme families. Understanding the selective interaction of this nucleotide analog is crucial for its application in research and as a potential therapeutic agent. This document summarizes key experimental findings, presents detailed protocols for validating specificity, and offers visual representations of relevant pathways and workflows.

Specificity Profile of this compound for Ecto-5'-Nucleotidase (CD73)

Experimental evidence strongly indicates that this compound interacts with the ecto-5'-nucleotidase (CD73) enzyme family. CD73 is a key enzyme in purinergic signaling, responsible for the hydrolysis of extracellular nucleoside monophosphates, primarily converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.

A key study investigated the kinetic parameters of human CD73 with various nucleoside monophosphates. The results demonstrated that while AMP is the preferred substrate, dAMP (the dephosphorylated form of this compound) is also hydrolyzed by the enzyme, albeit with a 28.8% lower relative activity compared to AMP[1]. This confirms that this compound is a substrate for CD73.

In another study focusing on a soluble, magnesium-dependent 5'-nucleotidase from human malignant lymphocytes, it was observed that both adenosine 5'-monophosphate (AMP) and deoxyadenosine 5'-monophosphate (dAMP) were significantly less efficient substrates compared to other purine ribonucleotides like inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP)[2]. Specifically, AMP and dAMP were found to be 30-fold less effective as substrates for this particular nucleotidase[2].

These findings highlight that while this compound is a substrate for ecto-5'-nucleotidases, its efficiency compared to the canonical substrate (AMP) and other nucleotides can vary depending on the specific enzyme isoform and source.

Comparative Inhibitor Data for Ecto-5'-Nucleotidase (CD73)

To further contextualize the interaction of this compound with CD73, it is useful to compare its characteristics with known inhibitors of this enzyme family. The non-hydrolyzable ADP analog, adenosine 5'-(α,β-methylene)diphosphate (AMPCP), is a potent competitive inhibitor of CD73. The table below summarizes the inhibitory constants (Ki) for AMPCP and other nucleotide analogs against human CD73.

CompoundTarget EnzymeKi (nM)Reference
AMPCPHuman Ecto-5'-Nucleotidase (CD73)59[1]
GMPCPHuman Ecto-5'-Nucleotidase (CD73)120[1]
CMPCPHuman Ecto-5'-Nucleotidase (CD73)350[1]
dUMPCPHuman Ecto-5'-Nucleotidase (CD73)280[1]

This table presents the inhibitory constants of various non-hydrolyzable nucleotide analogs against human ecto-5'-nucleotidase (CD73). A lower Ki value indicates a higher binding affinity and more potent inhibition.

Experimental Protocols for Validating Specificity

To assist researchers in validating the specificity of this compound for different enzyme families, this section provides detailed experimental protocols for ecto-5'-nucleotidase, phosphodiesterase, and protein kinase inhibition assays.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

This protocol is adapted from commercially available kits and published research methodologies to determine the inhibitory potential of this compound against CD73.

Principle: The assay measures the amount of inorganic phosphate released from the hydrolysis of a substrate (e.g., AMP) by CD73. A decrease in phosphate production in the presence of the test compound (this compound) indicates inhibition.

Materials:

  • Recombinant human CD73 enzyme

  • CD73 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mM ZnCl2)

  • Substrate: Adenosine 5'-monophosphate (AMP)

  • Test Compound: this compound

  • Positive Control Inhibitor: α,β-methylene adenosine 5'-diphosphate (AMPCP)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AMP, this compound, and AMPCP in CD73 Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay Buffer only.

    • Enzyme Control (No Inhibitor): CD73 enzyme in Assay Buffer.

    • Positive Control: CD73 enzyme and a known concentration of AMPCP.

    • Test Wells: CD73 enzyme and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the AMP substrate to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding the phosphate detection reagent.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on phosphodiesterase activity.

Principle: PDEs catalyze the hydrolysis of cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-monophosphates. Inhibition of PDE activity results in a higher concentration of the cyclic nucleotide substrate.

Materials:

  • Purified phosphodiesterase enzyme (e.g., PDE4 or PDE5)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • Substrate: cAMP or cGMP

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., IBMX, Rolipram for PDE4, Sildenafil for PDE5)

  • Detection system (e.g., fluorescence polarization, luminescence-based kit like PDE-Glo™)

  • 96-well or 384-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the PDE enzyme, substrate, this compound, and positive control inhibitor in the assay buffer.

  • Assay Setup: In a suitable microplate, add the assay buffer, test compound (this compound) or positive control, and the PDE enzyme to the appropriate wells.

  • Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Add the cyclic nucleotide substrate (cAMP or cGMP) to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the remaining substrate or the product formed using a suitable detection method. For example, in a fluorescence polarization assay, a fluorescently labeled cyclic nucleotide and a specific antibody are used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protein Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory potential of this compound against protein kinases.

Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition of kinase activity is measured by a decrease in substrate phosphorylation.

Materials:

  • Purified protein kinase

  • Kinase-specific peptide substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Staurosporine or a kinase-specific inhibitor)

  • Detection system (e.g., ADP-Glo™ Kinase Assay, radiometric assay with [γ-³²P]ATP, or fluorescence-based method)

  • 96-well or 384-well plate

  • Plate reader or scintillation counter

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, peptide substrate, ATP, this compound, and positive control in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, test compound (this compound) or positive control, and the protein kinase to the appropriate wells.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-90 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA). Detect the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow_ecto_5_nucleotidase cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Solutions: - CD73 Enzyme - AMP (Substrate) - this compound (Test) - AMPCP (Control) Setup Plate Setup (96-well): - Blank - Enzyme Control - Positive Control - Test Wells Reagents->Setup Preincubation Pre-incubate (10 min @ 37°C) Setup->Preincubation Initiation Add AMP Substrate Preincubation->Initiation Incubation Incubate (20-30 min @ 37°C) Initiation->Incubation Detection Add Phosphate Detection Reagent Incubation->Detection Measurement Read Absorbance (620-650 nm) Detection->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Caption: Workflow for Ecto-5'-Nucleotidase Inhibition Assay.

purinergic_signaling_pathway Extracellular_ATP Extracellular ATP/ADP CD39 CD39 (Ectonucleotidase) Extracellular_ATP->CD39 Extracellular_AMP Extracellular AMP CD39->Extracellular_AMP Hydrolysis CD73 CD73 (Ecto-5'-Nucleotidase) Extracellular_AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolysis dAMPS This compound (Substrate Analog) dAMPS->CD73 Substrate/ Inhibitor Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine->Adenosine_Receptor Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression

Caption: Role of CD73 in the Purinergic Signaling Pathway.

Conclusion

The available data indicates that this compound is a substrate for the ecto-5'-nucleotidase (CD73) family, though its processing efficiency can be lower than that of the natural substrate, AMP. To establish a comprehensive specificity profile, further experimental validation against other enzyme families, such as phosphodiesterases and protein kinases, is recommended. The provided protocols offer a robust framework for researchers to conduct these essential comparative studies, thereby enabling a more complete understanding of the molecular interactions of this compound and informing its future applications in research and drug development.

References

A Comparative Structural Analysis of 5'-dAMPS and dAMP Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural ramifications of substituting a sulfur atom for an oxygen in the phosphate group of deoxyadenosine monophosphate (dAMP) reveals significant alterations in binding affinity, protein conformation, and enzymatic activity. This guide provides a comparative analysis of the structural effects of 5'-deoxyadenosine monophosphate (dAMP) and its thio-analogue, 5'-thio-deoxyadenosine monophosphate (5'-dAMPS), upon binding to protein targets. While direct comparative structural studies are not extensively available in the public domain, this analysis synthesizes information from studies of similar thio-substituted nucleotides and outlines the key experimental methodologies for such investigations.

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate moiety of dAMP modifies key physicochemical properties of the nucleotide, including its charge distribution, bond lengths, and steric bulk. These alterations can profoundly influence the interactions with amino acid residues in a protein's binding pocket, leading to distinct structural and functional outcomes.

Quantitative Data on Binding Interactions

Direct quantitative data comparing the binding of this compound and dAMP is scarce. However, studies on other nucleotide analogues provide insights into the potential differences. For instance, research on 5'-methylthioadenosine (MTA) and its analogues has demonstrated that modifications to the 5' position can significantly impact binding affinities (Km) and inhibitory constants (Ki) for enzymes like MTA phosphorylase.[1] It is plausible that the substitution of oxygen with sulfur in this compound would similarly alter the binding thermodynamics compared to dAMP.

ParameterdAMPThis compound (projected)Rationale for Projected Difference
Binding Affinity (Kd) Target-dependentLikely alteredThe larger atomic radius and different electronegativity of sulfur compared to oxygen would change the nature of the interactions with the protein. This could lead to either stronger or weaker binding depending on the specific residues in the binding pocket.
Enzyme Kinetics (Km, kcat) BaselineExpected to differIf the phosphate group is involved in catalysis, the altered electronic properties of the thiophosphate could affect the rate of the enzymatic reaction.
Conformational Change Induces specific conformational changesMay induce a distinct conformationThe different steric and electronic properties of the thiophosphate could lead to a different induced-fit mechanism, resulting in a unique protein conformation.

Experimental Protocols for Comparative Analysis

A comprehensive comparative analysis of the structural effects of this compound and dAMP binding necessitates a combination of biophysical and structural biology techniques.

1. Isothermal Titration Calorimetry (ITC): ITC is a gold-standard method for quantifying the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

  • Methodology: A solution of the protein is placed in the sample cell of the calorimeter, and the ligand (either dAMP or this compound) is titrated into the cell from a syringe. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity and thermodynamics.

2. X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the protein-ligand complexes, revealing the precise atomic interactions.

  • Methodology: Crystals of the target protein are grown, and then soaked with a solution containing either dAMP or this compound. Alternatively, the protein and ligand can be co-crystallized. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This allows for a direct comparison of the binding modes and any induced conformational changes.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions and dynamics in solution.

  • Methodology: Chemical Shift Perturbation (CSP) is a common NMR technique used to identify the binding site. A 15N-labeled protein sample is prepared, and its 1H-15N HSQC spectrum is recorded. The ligand (dAMP or this compound) is then titrated into the sample, and changes in the chemical shifts of the protein's backbone amides are monitored. Residues with significant chemical shift changes are likely part of or near the binding site. This can be used to map the binding interface for both ligands and compare any differences.[2][3][4][5][6]

4. PELDOR/DEER Spectroscopy: Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a spectroscopic technique that can measure distances between spin labels attached to a protein, providing information about conformational changes in solution.[7][8]

  • Methodology: Site-directed spin labeling is used to introduce paramagnetic probes at specific locations on the protein. The distances between these probes are then measured in the absence and presence of dAMP or this compound. A change in the distance distribution upon ligand binding indicates a conformational change.[7][8]

Visualizing Structural Effects and Experimental Workflows

Signaling Pathway Perturbation

The binding of dAMP or this compound to a kinase, for example, can influence its catalytic activity and downstream signaling. The altered conformation induced by this compound could potentially lead to a different signaling outcome compared to the native ligand, dAMP.

Signaling_Pathway cluster_ligand Ligand Binding dAMP dAMP Kinase Kinase dAMP->Kinase Binding dAMPS This compound dAMPS->Kinase Altered Binding Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Ligand binding to a kinase and subsequent signaling.

Experimental Workflow for Structural Analysis

A typical workflow for a comparative structural analysis would involve a series of experiments to characterize the binding and its structural consequences.

Experimental_Workflow cluster_binding Binding Analysis cluster_structure Structural Analysis Protein_Expression Protein Expression & Purification ITC Isothermal Titration Calorimetry Protein_Expression->ITC XRay X-ray Crystallography Protein_Expression->XRay NMR NMR Spectroscopy Protein_Expression->NMR PELDOR PELDOR/DEER Protein_Expression->PELDOR Ligand_Synthesis dAMP & this compound Synthesis Ligand_Synthesis->ITC Ligand_Synthesis->XRay Ligand_Synthesis->NMR Ligand_Synthesis->PELDOR Data_Analysis Comparative Data Analysis ITC->Data_Analysis XRay->Data_Analysis NMR->Data_Analysis PELDOR->Data_Analysis Conclusion Structural & Functional Insights Data_Analysis->Conclusion

Caption: Workflow for comparative structural analysis.

References

Establishing a Positive Control for DAMP Inhibition Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of Damage-Associated Molecular Patterns (DAMPs) is crucial for understanding the inflammatory processes underlying a multitude of diseases. Robust and reliable in vitro and in vivo experiments are the cornerstone of this research, and the selection of an appropriate positive control is a critical step in assay validation. A well-characterized positive control ensures assay sensitivity and provides a benchmark for the evaluation of novel inhibitors of DAMP signaling. This guide offers a comparative analysis of potential positive control compounds for inhibiting the activity of key DAMPs and their signaling pathways, supported by experimental data and detailed protocols.

The Central Role of DAMPs in Inflammation

DAMPs are endogenous molecules released from damaged or dying cells that activate the innate immune system by interacting with pattern recognition receptors (PRRs) such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs).[1][2][3] This interaction triggers downstream signaling cascades, including the activation of the NF-κB pathway and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and TNFα.[1][4][5] Key DAMPs implicated in inflammatory diseases include High-Mobility Group Box 1 (HMGB1), S100 proteins (e.g., S100A9), and extracellular ATP.[1][2][6]

Comparative Analysis of Positive Control Inhibitors

The choice of a positive control should be guided by its specificity, potency, and the specific DAMP or pathway being investigated. The following table summarizes the performance of several well-characterized inhibitors that can serve as positive controls in DAMP inhibition experiments.

CompoundTargetIC50Assay SystemKey Features
Azeliragon (TTP488) RAGE~500 nMFluorescence polarization (Aβ1-42 binding)Inhibits RAGE interaction with multiple ligands, including HMGB1 and S100B.[7][8]
FPS-ZM1 RAGEKi = 148 nM (HMGB1), Ki = 230 nM (S100B)Surface Plasmon ResonanceA known inhibitor of RAGE-ligand binding.[7]
Oxyclozanide S100A9~1.3 µM (RAGE binding), ~1.6 µM (TLR4 binding)Inhibition of S100A9 binding to immobilized RAGE/TLR4A chemical probe that inhibits S100A9 interactions with its receptors.[9][10]
MCC950 NLRP3 Inflammasome~10 nMIL-1β release from LPS and ATP-stimulated mouse BMDMsA potent and selective inhibitor of NLRP3 inflammasome activation.[5]
Suramin P2 Receptors (for extracellular ATP)VariesVariesA non-selective antagonist of purinergic receptors.[11][12]
Neutralizing Antibodies Specific DAMPs (e.g., anti-HMGB1)VariesIn vitro and in vivo models of inflammationHighly specific for their target DAMP, can ameliorate disease in animal models.[1][13]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are outlines for key experiments in DAMP inhibition research.

Protocol 1: RAGE-Ligand Binding Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the interaction between RAGE and a fluorescently labeled ligand.

1. Reagents and Materials:

  • Recombinant soluble RAGE (sRAGE)
  • Fluorescently labeled RAGE ligand (e.g., FITC-S100B or FITC-Aβ)
  • Assay buffer (e.g., PBS with 0.01% Tween-20)
  • Test compounds and positive control (e.g., Azeliragon)
  • Black, low-volume 384-well plates
  • Fluorescence polarization plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the positive control and test compounds in assay buffer.
  • In the assay plate, add a fixed concentration of fluorescently labeled RAGE ligand to all wells.
  • Add the serially diluted compounds to the wells. Include controls for no inhibitor (maximum polarization) and no sRAGE (minimum polarization).
  • Add a fixed concentration of sRAGE to all wells except the minimum polarization control.
  • Incubate the plate at room temperature for 1-2 hours, protected from light.
  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

3. Data Analysis:

  • Calculate the degree of polarization for each well.
  • Normalize the data to the high and low controls.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay

This cellular assay measures the inhibition of IL-1β release following NLRP3 inflammasome activation.

1. Reagents and Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  • Lipopolysaccharide (LPS) for priming
  • NLRP3 activator (e.g., ATP or Nigericin)
  • Test compounds and positive control (e.g., MCC950)
  • ELISA kit for IL-1β
  • 96-well cell culture plates

2. Assay Procedure:

  • Seed BMDMs or PBMCs in a 96-well plate and allow them to adhere.
  • Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[5]
  • Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of the positive control or test compounds. Incubate for 30-60 minutes.
  • Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes).[5]
  • Collect the cell culture supernatants.
  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve for the IL-1β ELISA.
  • Calculate the concentration of IL-1β in each sample.
  • Normalize the data to the vehicle control (no inhibitor).
  • Plot the percent inhibition of IL-1β release against the logarithm of the inhibitor concentration.
  • Determine the IC50 value from the dose-response curve.

Visualizing DAMP Signaling and Experimental Design

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for DAMP inhibition studies.

damp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAMPs DAMPs (HMGB1, S100A9, ATP) RAGE RAGE DAMPs->RAGE TLR4 TLR4 DAMPs->TLR4 P2X7 P2X7 Receptor DAMPs->P2X7 (ATP) NFkB NF-κB Pathway RAGE->NFkB TLR4->NFkB NLRP3 NLRP3 Inflammasome P2X7->NLRP3 activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b transcription Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β (secreted) Caspase1->Pro_IL1b cleaves Caspase1->IL1b Positive_Control_RAGE Positive Control (e.g., Azeliragon) Positive_Control_RAGE->RAGE inhibits Positive_Control_NLRP3 Positive Control (e.g., MCC950) Positive_Control_NLRP3->NLRP3 inhibits

Caption: DAMP signaling pathways leading to inflammation.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Culture Cell Seeding (e.g., BMDMs) Priming Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Compound_Prep Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Compound_Prep->Add_Inhibitor Priming->Add_Inhibitor Activation Activation (Signal 2) (e.g., ATP) Add_Inhibitor->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant ELISA Measure Cytokine (e.g., IL-1β) Collect_Supernatant->ELISA Data_Analysis IC50 Calculation ELISA->Data_Analysis

Caption: Experimental workflow for an NLRP3 inflammasome inhibition assay.

By selecting an appropriate and well-characterized positive control, researchers can significantly enhance the quality and reliability of their DAMP inhibition studies, thereby accelerating the discovery of novel therapeutics for inflammatory diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 5'-dAMPS in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of 5'-deoxyadenosine-5'-monophosphate (5'-dAMPS), ensuring laboratory safety and regulatory compliance.

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers and professionals in the drug development industry, having clear and immediate access to disposal protocols is essential for operational efficiency and risk mitigation. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a nucleotide analog used in various biochemical assays and research applications.

Quantitative Data Summary

For a quick reference, the following table summarizes the key safety and disposal parameters for this compound, based on available safety data sheets.

ParameterGuidelineRegulatory Context
Physical State Solid (powder)Dictates the use of dry handling procedures to avoid dust generation.
Hazard Classification Not classified as a hazardous substanceWhile not officially classified as hazardous, it should be handled with standard laboratory precautions.
Incompatible Materials Strong oxidizing agentsAvoid mixing with strong oxidizing agents to prevent potentially hazardous reactions.
Disposal Method Collection in a suitable, labeled container for chemical wastePrevents environmental contamination and ensures compliance with waste disposal regulations.

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure that the waste is handled in accordance with general laboratory safety standards.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated, leak-proof, and clearly labeled hazardous waste container.

  • Scoop or spatula for transferring solid waste.

  • Sealable bags for contaminated disposable materials.

Procedure:

  • Wear Appropriate PPE: Before handling this compound, ensure that you are wearing a lab coat, safety glasses, and suitable chemical-resistant gloves.

  • Waste Segregation:

    • Collect all solid this compound waste, including residual powder and weighing materials, in a designated waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Handling Spills:

    • In the event of a spill, carefully sweep up the solid material.[1]

    • Place the collected material into a suitable container for disposal.[1]

    • Avoid generating dust during the cleanup process.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept securely closed when not in use.

    • Label the waste container clearly with "this compound Waste" and any other information required by your institution's waste management guidelines.

  • Disposal of Contaminated Materials:

    • Place any disposable items that have come into contact with this compound, such as contaminated gloves or paper towels, into a sealed bag before disposing of them in the designated solid waste container.

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's licensed chemical waste disposal program. Adhere to all local, regional, and national regulations for chemical waste disposal.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Management cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_contaminated Collect Contaminated PPE & Labware ppe->collect_contaminated label_waste Label Waste Container Clearly collect_solid->label_waste collect_contaminated->label_waste seal_container Seal Container Securely label_waste->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs end_node End: Proper Disposal Complete contact_ehs->end_node

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.